1,3-Dimethylimidazolidin-2-imine hydrochloride
Description
BenchChem offers high-quality 1,3-Dimethylimidazolidin-2-imine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylimidazolidin-2-imine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXAVIBJPQEZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental basic properties of 1,3-Dimethylimidazolidin-2-imine hydrochloride (DMIMI-HCl), a cyclic guanidinium salt of significant interest in various chemical and pharmaceutical research domains. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles and practical considerations for its use in a laboratory setting.
Introduction: The Significance of a Cyclic Guanidinium Moiety
1,3-Dimethylimidazolidin-2-imine hydrochloride belongs to the class of cyclic guanidinium salts. The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key functional group in a variety of natural and synthetic molecules. The high basicity of the parent imine is a direct consequence of the resonance stabilization of its protonated form, the guanidinium cation. This inherent stability and positive charge at physiological pH make guanidinium-containing molecules valuable in medicinal chemistry for applications such as cell-penetrating peptides and as pharmacophores in various drug candidates. Understanding the fundamental properties of DMIMI-HCl is therefore crucial for its effective application and for the design of novel molecules with tailored characteristics.
Physicochemical Properties: A Quantitative Overview
The basic properties of 1,3-Dimethylimidazolidin-2-imine hydrochloride are summarized in the table below. These parameters are critical for its handling, formulation, and application in experimental work.
| Property | Value | Source |
| IUPAC Name | 1,3-dimethylimidazolidin-2-iminium chloride | [PubChem][1] |
| Synonyms | 1,3-Dimethylimidazolidin-2-imine;hydrochloride | [PubChem][1] |
| CAS Number | 87954-60-7 | [Sigma-Aldrich] |
| Molecular Formula | C₅H₁₂ClN₃ | [PubChem][1] |
| Molecular Weight | 149.62 g/mol | [PubChem][1] |
| Physical Form | White to yellow powder or crystals | [Sigma-Aldrich] |
Basicity and pKa: The Core of its Chemical Character
The most defining characteristic of 1,3-Dimethylimidazolidin-2-imine is its strong basicity. The hydrochloride salt is the stable, isolable form of the protonated imine. The basicity of the free imine is quantified by the pKa of its conjugate acid, the 1,3-dimethylimidazolidin-2-iminium cation.
For context, the pKa values of other cyclic guanidine organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been reported to be as high as 26 in THF.[3] This suggests that 1,3-Dimethylimidazolidin-2-imine is a very strong base, and its hydrochloride salt will be a stable, non-hygroscopic solid.
Experimental Protocol: Determination of pKa via Potentiometric Titration
A robust method for experimentally determining the pKa of 1,3-Dimethylimidazolidin-2-imine hydrochloride involves potentiometric titration.
Objective: To determine the pKa of the conjugate acid of 1,3-Dimethylimidazolidin-2-imine.
Materials:
-
1,3-Dimethylimidazolidin-2-imine hydrochloride
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water, boiled to remove dissolved CO₂
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a sample of 1,3-Dimethylimidazolidin-2-imine hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized NaOH solution in small increments from the burette while continuously monitoring the pH. Record the volume of NaOH added and the corresponding pH value after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated imine has been neutralized.
Causality Behind Experimental Choices:
-
Using CO₂-free water is crucial to prevent the formation of carbonic acid, which would interfere with the accurate determination of the equivalence point.
-
Standardized solutions of acid and base are essential for accurate molar calculations.
-
Potentiometric titration provides a more precise determination of the equivalence point compared to using a colorimetric indicator.
Solubility Profile
As a hydrochloride salt, 1,3-Dimethylimidazolidin-2-imine hydrochloride is expected to be readily soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in aprotic polar solvents like DMSO and DMF is also anticipated to be significant. However, quantitative solubility data is not widely published. The following table provides a qualitative solubility profile based on general chemical principles.
| Solvent | Expected Solubility | Rationale |
| Water | High | The ionic nature of the salt and the potential for hydrogen bonding with water molecules. |
| Methanol | High | A polar protic solvent capable of solvating both the cation and the anion. |
| Ethanol | High | Similar to methanol, though potentially slightly lower due to decreased polarity. |
| DMSO | Moderate to High | A polar aprotic solvent with a high dielectric constant, capable of solvating cations effectively. |
| Dichloromethane | Low | A nonpolar solvent that is generally poor at solvating charged species. |
| Hexane | Insoluble | A nonpolar solvent. |
Experimental Workflow: Determination of Solubility
Caption: Workflow for determining the solubility of DMIMI-HCl.
Stability and Handling
1,3-Dimethylimidazolidin-2-imine hydrochloride is a stable solid under standard laboratory conditions. Commercial suppliers recommend storing it in a dry and well-ventilated area in a tightly closed container under an inert atmosphere at room temperature. As a salt of a strong base and a strong acid, its aqueous solutions are expected to be near neutral. However, the stability can be influenced by strong acidic or basic conditions and elevated temperatures.
-
Thermal Stability: While specific decomposition data is not available, guanidinium salts are generally thermally stable.
-
pH Stability: In highly alkaline solutions, the hydrochloride salt will be deprotonated to the free imine, which may be less stable over time. In strongly acidic solutions, the guanidinium cation is expected to be stable.
Spectroscopic Characterization: ¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information for the structural confirmation and purity assessment of 1,3-Dimethylimidazolidin-2-imine hydrochloride. While a published spectrum for this specific compound was not found in the conducted searches, a predicted spectrum can be inferred based on the chemical structure and data from related imidazolidine derivatives.[4]
Predicted ¹H NMR Chemical Shifts (in D₂O):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH ₃ | ~3.0 | Singlet | 6H |
| -CH ₂-CH ₂- | ~3.8 | Singlet | 4H |
| NH (exchangeable) | Variable | Broad Singlet | 2H |
Rationale for Predicted Shifts:
-
The N-methyl protons are expected to appear as a singlet around 3.0 ppm.
-
The four protons of the ethylene backbone are in a chemically equivalent environment and are expected to appear as a singlet around 3.8 ppm. In some substituted imidazolidines, these protons can show more complex splitting patterns.[4]
-
The two acidic N-H protons of the iminium group will be exchangeable with D₂O and may appear as a broad singlet or not be observed at all.
Synthesis
A specific, detailed synthesis protocol for 1,3-Dimethylimidazolidin-2-imine hydrochloride was not found in the performed searches. However, a plausible synthetic route can be inferred from the synthesis of related compounds. A common method for the formation of the imidazolidin-2-imine core involves the reaction of a corresponding diamine with a cyanogen halide or a similar electrophilic carbon source. A one-pot synthesis of a related thiazolidin-2-imine from its hydrochloride precursor has been described, which involves neutralizing the hydrochloride with a base before reaction.[5]
Conceptual Synthetic Pathway
Caption: A plausible synthetic route to DMIMI-HCl.
Conclusion
References
-
Briš, A., Glasovac, Z., & Margetić, D. (2020). Gas-phase basicity of cyclic guanidine derivatives – a DFT study. RSC Advances, 10(73), 45045-45054. [Link]
-
Briš, A., Glasovac, Z., & Margetić, D. (2020). Gas-phase basicity of cyclic guanidine derivatives – a DFT study. ResearchGate. [Link]
-
PubChem. (n.d.). 1,3-Dimethylimidazolidin-2-imine hydrochloride. Retrieved from [Link]
-
Waymouth, R. M., et al. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?. Journal of the American Chemical Society, 131(46), 16676–16685. [Link]
-
Contreras, R., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 145-156. [Link]
Sources
- 1. 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas-phase basicity of cyclic guanidine derivatives – a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 1,3-Dimethylimidazolidin-2-imine Hydrochloride: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylimidazolidin-2-imine hydrochloride is a cyclic guanidine derivative of interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical structure, methods of synthesis, and characterization. We delve into the mechanistic principles behind its formation and explore its potential pharmacological activities, drawing parallels with other 2-iminoimidazolidine compounds known to interact with biological targets such as adrenergic receptors. This document serves as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in drug discovery and development.
Introduction: The Chemical Identity of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
1,3-Dimethylimidazolidin-2-imine hydrochloride is the hydrochloride salt of a five-membered cyclic guanidine. The core structure consists of an imidazolidine ring with methyl groups at positions 1 and 3, and an imine group at position 2. The positive charge is delocalized across the guanidinium system, and it is stabilized by a chloride counter-ion.
The guanidine functional group is a key feature in a variety of biologically active molecules and therapeutic agents. Its ability to form strong hydrogen bonds and engage in electrostatic interactions makes it a valuable moiety in drug design. The cyclic nature of 1,3-dimethylimidazolidin-2-imine imposes conformational constraints that can influence its binding affinity and selectivity for biological targets.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 87954-60-7 |
| Molecular Formula | C₅H₁₂ClN₃ |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | 1,3-dimethylimidazolidin-2-imine;hydrochloride |
| Synonyms | 1,3-Dimethyl-2-iminoimidazolidine hydrochloride |
| Appearance | White to yellow powder or crystals |
| Storage | Inert atmosphere, room temperature |
Synthesis and Mechanism
The synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride can be approached through several strategies common for the preparation of cyclic guanidines. A plausible and efficient method involves the reaction of a disubstituted diamine with a guanylating agent.
Synthesis from N,N'-Dimethylethylenediamine and Cyanogen Bromide
A classical approach to forming the 2-iminoimidazolidine ring is the reaction of a vicinal diamine with cyanogen bromide. This reaction, a variation of the von Braun reaction, proceeds through a cyanamide intermediate.
Reaction Scheme:
Caption: Synthesis of 1,3-Dimethylimidazolidin-2-imine from N,N'-Dimethylethylenediamine.
Experimental Protocol:
-
Step 1: Reaction. To a solution of N,N'-dimethylethylenediamine in a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of cyanogen bromide in the same solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Step 2: Work-up. The reaction mixture is stirred for several hours. The resulting precipitate, the hydrobromide salt of the product, is collected by filtration.
-
Step 3: Salt Conversion. The hydrobromide salt can be converted to the hydrochloride salt by treatment with a suitable base to liberate the free imine, followed by the addition of hydrochloric acid.
Causality of Experimental Choices: The use of an aprotic solvent is crucial to prevent the hydrolysis of cyanogen bromide. The dropwise addition at a controlled temperature helps to manage the exothermic nature of the reaction. An inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide.
Synthesis from Thiourea Derivatives
An alternative and often milder approach involves the desulfurization and cyclization of a thiourea derivative. This method avoids the use of highly toxic reagents like cyanogen bromide.
Reaction Scheme:
Caption: Synthesis of 1,3-Dimethylimidazolidin-2-imine from a thiourea derivative.
Experimental Protocol:
-
Step 1: Thiourea Formation. N,N'-dimethylthiourea is synthesized by reacting methyl isothiocyanate with methylamine.
-
Step 2: Cyclization. The N,N'-dimethylthiourea is then reacted with ethylenediamine in the presence of a desulfurizing agent, such as a mercury(II) or lead(II) salt, to promote the cyclization and formation of the guanidine. Alternatively, oxidative desulfurization methods can be employed.
-
Step 3: Salt Formation. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Causality of Experimental Choices: The use of a heavy metal salt as a desulfurizing agent is effective but requires careful removal from the final product. Newer methods using milder oxidizing agents are often preferred for their improved safety and environmental profile.
Structural Characterization
The structure of 1,3-Dimethylimidazolidin-2-imine hydrochloride is confirmed through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the N-methyl protons and the ethylene bridge protons. The chemical shifts would be influenced by the solvent (e.g., D₂O or DMSO-d₆). In D₂O, one would expect to see the N-CH₃ protons as a singlet and the -CH₂-CH₂- protons of the ring as a singlet due to conformational averaging. |
| ¹³C NMR | Resonances for the N-methyl carbons, the ethylene bridge carbons, and the characteristic guanidinium carbon (C=N). The chemical shift of the guanidinium carbon is typically in the range of 150-160 ppm. |
| FTIR (KBr) | Characteristic peaks for N-H stretching (if protonated on the exocyclic nitrogen), C-H stretching of the methyl and methylene groups, and a strong C=N stretching vibration of the guanidinium group. Note that ion exchange can occur with KBr, potentially altering the spectrum. |
| Mass Spec (ESI-MS) | A base peak corresponding to the cationic form of the molecule [C₅H₁₂N₃]⁺. |
Potential Pharmacological Activity and Mechanism of Action
While specific studies on 1,3-Dimethylimidazolidin-2-imine hydrochloride are limited, the broader class of 2-iminoimidazolidine derivatives has been extensively investigated, particularly for their effects on the adrenergic system.
Interaction with Adrenergic Receptors
Many 2-iminoimidazolidine derivatives are known to interact with α-adrenergic receptors. Depending on the substitution pattern, these compounds can act as either agonists or antagonists at α₁ and α₂ subtypes. For instance, clonidine, a well-known antihypertensive drug, features a 2-(2,6-dichloroanilino)imidazolidine structure and acts as an α₂-adrenergic agonist.
The structural similarity of 1,3-Dimethylimidazolidin-2-imine to these compounds suggests it may also possess affinity for adrenergic receptors. The N,N'-dimethyl substitution pattern would influence its lipophilicity and steric profile, which are key determinants of receptor binding and selectivity.
1,3-Dimethylimidazolidin-2-imine hydrochloride synthesis from N,N'-dimethylethylenediamine
An In-depth Technical Guide to the Synthesis of 1,3-Dimethylimidazolidin-2-imine Hydrochloride from N,N'-Dimethylethylenediamine
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 1,3-Dimethylimidazolidin-2-imine hydrochloride, a cyclic guanidinium salt. The synthesis originates from the readily available precursor, N,N'-dimethylethylenediamine. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, this guide leverages established principles of guanidine synthesis to outline a robust and scientifically sound protocol. The core of the proposed synthesis involves the cyclization of N,N'-dimethylethylenediamine using cyanogen bromide. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, rigorous safety procedures, and thorough analytical characterization methods.
Introduction and Significance
Cyclic guanidines are a pivotal class of nitrogen-containing heterocycles, renowned for their diverse biological activities and their utility as organocatalysts.[1] The 2-iminoimidazolidine scaffold, in particular, is a core structural motif in various pharmacologically active compounds, including those with applications as receptor agonists and enzyme inhibitors.[2][3] 1,3-Dimethylimidazolidin-2-imine hydrochloride, as a specific derivative, presents a valuable target for synthesis due to its potential applications in medicinal chemistry and materials science. The incorporation of methyl groups on the nitrogen atoms can influence the molecule's basicity, lipophilicity, and steric profile, thereby modulating its biological interactions and catalytic properties.
This guide provides a detailed theoretical and practical framework for the synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride from N,N'-dimethylethylenediamine and cyanogen bromide. The choice of cyanogen bromide as the cyclizing agent is based on its established reactivity with amines to form guanidine derivatives.[4]
Proposed Reaction Scheme and Mechanism
The synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride is proposed to proceed via a two-step sequence: (1) reaction of N,N'-dimethylethylenediamine with cyanogen bromide to form a cyanamide intermediate, followed by (2) intramolecular cyclization to yield the free base of the target compound, which is then (3) protonated to its hydrochloride salt.
Overall Reaction:
Mechanistic Pathway:
The reaction is initiated by the nucleophilic attack of one of the secondary amine groups of N,N'-dimethylethylenediamine on the electrophilic carbon of cyanogen bromide. This is followed by the elimination of hydrogen bromide and a subsequent intramolecular cyclization.
-
Formation of the Cyanamide Intermediate: One of the nitrogen atoms of N,N'-dimethylethylenediamine attacks the cyanogen bromide molecule, displacing the bromide ion. The resulting intermediate is then deprotonated to form a stable N-cyano-N,N'-dimethylethylenediamine intermediate.
-
Intramolecular Cyclization: The second amine group of the cyanamide intermediate performs a nucleophilic attack on the carbon of the cyano group. This intramolecular 5-exo-dig cyclization forms the five-membered imidazolidine ring.
-
Protonation: The resulting 1,3-dimethylimidazolidin-2-imine is a basic compound and is readily protonated by an acid, in this case, hydrochloric acid, to form the stable hydrochloride salt.
Caption: Proposed reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is a proposed methodology and should be adapted and optimized based on experimental observations. Extreme caution must be exercised when handling cyanogen bromide.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 8.82 g | 0.10 | Purity >98% |
| Cyanogen Bromide | BrCN | 105.92 | 10.6 g | 0.10 | Highly Toxic! |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | - | For reaction and workup |
| 2M HCl in Diethyl Ether | HCl | 36.46 | As needed | - | For precipitation |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Dissolve N,N'-dimethylethylenediamine (8.82 g, 0.10 mol) in 200 mL of anhydrous diethyl ether and add it to the flask. Cool the solution to 0 °C using an ice bath.
-
-
Addition of Cyanogen Bromide:
-
In a well-ventilated fume hood , carefully dissolve cyanogen bromide (10.6 g, 0.10 mol) in 200 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the cyanogen bromide solution dropwise to the stirred solution of the diamine over a period of 1-2 hours, maintaining the temperature at 0 °C. A white precipitate (N,N'-dimethylethylenediamine hydrobromide) will form.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Filter the reaction mixture to remove the precipitated diamine hydrobromide. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethylimidazolidin-2-imine free base.
-
-
Formation and Isolation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Collect the white precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1,3-Dimethylimidazolidin-2-imine hydrochloride.
-
Caption: Overview of the experimental workflow.
Safety Precautions: Handling Cyanogen Bromide
Cyanogen bromide is a highly toxic, corrosive, and volatile solid.[5][6][7][8][9] Inhalation, ingestion, or skin contact can be fatal. It can release highly toxic hydrogen cyanide gas upon contact with acids or water.[5][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile rubber is recommended), a lab coat, and chemical splash goggles with a face shield.[6][7]
-
Ventilation: All manipulations involving cyanogen bromide must be performed in a certified chemical fume hood with excellent ventilation.[5][6]
-
Emergency Procedures:
-
Inhalation: Move the victim to fresh air immediately and seek urgent medical attention.[8]
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[6]
-
Spills: Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal. Do not use water for cleanup.[7]
-
-
Waste Disposal: All cyanogen bromide waste, including contaminated labware and PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Analytical Characterization of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
The structure and purity of the synthesized compound can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR (in D₂O):
-
A singlet corresponding to the six protons of the two N-methyl groups (N-CH₃).
-
A singlet corresponding to the four protons of the ethylene bridge (-CH₂-CH₂-). The equivalence of these protons is due to the rapid conformational flexing of the five-membered ring.
-
-
¹³C NMR (in D₂O):
-
A signal for the N-methyl carbons.
-
A signal for the ethylene bridge carbons.
-
A downfield signal for the guanidinium carbon (C=N).
-
-
FTIR (KBr pellet):
-
A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=N stretching vibration of the imine group.
-
Broad absorption bands in the 3100-3400 cm⁻¹ region corresponding to N-H stretching vibrations of the guanidinium group.
-
-
Mass Spectrometry (ESI+):
-
The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
The combination of infrared and nuclear magnetic resonance spectroscopy provides complementary information for structural elucidation.[10]
Conclusion
This technical guide presents a comprehensive and scientifically grounded approach to the synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride. By leveraging established principles of guanidine chemistry, a detailed protocol has been proposed, accompanied by in-depth mechanistic insights, critical safety procedures, and a robust analytical characterization plan. This document serves as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and beyond. The successful execution of this synthesis will provide access to a versatile chemical scaffold with significant potential for further derivatization and exploration.
References
- Cyanogen Bromide Safety Protocol. (n.d.). Northern Arizona University.
- Safety Data Sheet: Cyanogen Bromide. (2025, March 31). PENTA.
- Hazard Summary: Cyanogen Bromide. (n.d.). New Jersey Department of Health.
- Cyanogen Bromide Emergency Response. (n.d.). CAMEO Chemicals, NOAA.
- International Chemical Safety Cards: Cyanogen Bromide. (1993). IPCS, CEC.
- Garlets, Z. J., Silvi, M., & Wolfe, J. P. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic Letters, 18(9), 2331–2334.
- Zhang, Y., et al. (2021). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst.
- Peterson, L. J., Luo, J., & Wolfe, J. P. (2017). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 19(14), 3695–3698.
- Wang, Q., et al. (2019). Direct synthesis of N2-unprotected five-membered cyclic guanidines by regioselective [3 + 2] annulation of aziridines and cyanamides. Organic Chemistry Frontiers, 6(18), 3297-3302.
- Kuznetsov, M. L., & Kretov, A. A. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 4(1), 23-41.
- Park, S., et al. (2021). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst.
- Gules, H., et al. (1993). Preparation of substituted guanidines.
- Wolfe, J. P., et al. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines.
- Main methods for the synthesis of guanidine derivatives. (n.d.). ResearchGate.
- Katritzky, A. R., & Pozharskii, A. F. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Braun, M. (n.d.). Synthesis by Substitution of Nitrogen Functionalities. Science of Synthesis.
- Guanidine;hydron;chloride. (n.d.). PubChem.
- N,N'-Dimethylethylenediamine. (n.d.). Wikipedia.
- The von Braun Cyanogen Bromide Reaction. (n.d.). Organic Reactions.
- Molecular structure and infrared spectra of guanidinium cation. (n.d.).
- Nathanson, J. A., & Kaugars, G. (1989). A probe for octopamine receptors: synthesis of 2-[(4-azido-2,6-diethylphenyl)imino]imidazolidine and its tritiated derivative, a potent reversible-irreversible activator of octopamine-sensitive adenylate cyclase. Journal of Medicinal Chemistry, 32(8), 1795–1799.
- N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024, September 2).
- Dupont, J., et al. (2005). Identification of 1,3-dialkylimidazolium salt supramolecular aggregates in solution. The Journal of Physical Chemistry B, 109(10), 4341–4349.
- Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. (2005, May).
- Carbene ligands and complexes 21. 1,3-dialkyl-imidazole-2-ylidenes. (n.d.). Academia.edu.
- Von Braun, J., Heider, K., & Muller, E. (1918). N-Methyl-1-naphthylcyanamide. Organic Syntheses.
- Wishart, D. S., et al. (1997). The effects of guanidine hydrochloride on the 'random coil' conformations and NMR chemical shifts of the peptide series GGXGG. Journal of Biomolecular NMR, 10(3), 221–230.
- Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. (n.d.).
- Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- 1 H-NMR spectra of polymeric guanidine derivatives. (n.d.).
- Synthesis and Characterization of 1,3-Disubstituted Benzimidazolium Salts. (2026, January 31). DergiPark.
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). ThermoFisher.
- Lillie, J. W., & O'Keefe, D. S. (1993). Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) inhibits growth of a broad spectrum of cancer cells derived from solid tumors. Cancer Research, 53(13), 3172–3178.
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- 3. Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) inhibits growth of a broad spectrum of cancer cells derived from solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
The Mechanistic and Synthetic Utility of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Executive Summary
1,3-Dimethylimidazolidin-2-imine hydrochloride is a highly versatile cyclic guanidine derivative that has emerged as a critical building block in advanced synthetic chemistry. This technical guide explores the dual utility of this compound: first, as a zwitterionic modifier in the synthesis of nuclease-resistant antisense oligonucleotides, and second, as a sterically tunable, electron-rich ligand in transition metal catalysis. By understanding the precise physicochemical properties of this molecule, researchers can exploit its reactivity to overcome critical bottlenecks in drug delivery and organometallic synthesis.
Physicochemical Profiling & Stoichiometric Significance
The successful integration of 1,3-dimethylimidazolidin-2-imine into complex macromolecules relies heavily on precise stoichiometric control. The molecular weight of 149.62 g/mol is the foundational metric used to calculate molar equivalents during solid-phase synthesis and ligand coordination[1][2].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 1,3-Dimethylimidazolidin-2-imine hydrochloride |
| CAS Number | 87954-60-7 |
| Molecular Formula | C5H12ClN3 |
| Molecular Weight | 149.62 g/mol |
| Exact Mass | 149.0719751 Da |
| PubChem CID | 129626504 |
| Physical Form | White to yellow powder or crystals |
| Storage Conditions | Inert atmosphere, room temperature |
Data synthesized from authoritative chemical databases[1][2].
Mechanistic Utility in Oligonucleotide Synthesis
In the development of antisense oligonucleotides (ASOs), unmodified phosphodiester backbones are highly susceptible to rapid degradation by intracellular nucleases. To circumvent this, researchers utilize 1,3-dimethylimidazolidin-2-imine to generate phosphoryl guanidine (PG) gapmers[3][4].
The Causality of Zwitterionic Modification: Introducing the 1,3-dimethylimidazolidin-2-imine moiety at the internucleotidic position replaces the negatively charged oxygen atom with an electroneutral or positively charged guanidine derivative[5]. This creates a zwitterionic phosphate mimic that neutralizes the localized negative charge of the backbone. The resulting steric and electrostatic shift prevents nuclease recognition (extending serum stability beyond 21 days) and facilitates carrier-free cellular uptake, a mechanism proven effective in reversing MDR1-mediated multiple drug resistance in tumor models[3][4].
Solid-Phase Synthesis Workflow
Figure 1: Automated solid-phase synthesis workflow for PG-modified oligonucleotides.
Protocol: Automated Synthesis of PG-Modified Oligonucleotides
This self-validating protocol leverages the Staudinger reaction to bypass traditional oxidation, ensuring quantitative conversion of the phosphite triester[3][5].
-
Reagent Preparation: Utilizing the molecular weight of 149.62 g/mol [1], calculate the exact mass required to synthesize the azide derivative of 1,3-dimethylimidazolidin-2-imine. Dissolve the purified azide in anhydrous acetonitrile or DMF to achieve a concentration of 0.25 M to 0.7 M[3][5].
-
Phosphoramidite Coupling: Initiate standard automated solid-phase synthesis on a DNA/RNA synthesizer. Couple the desired nucleoside phosphoramidite to the growing chain to form the reactive P(III) phosphite triester intermediate[3].
-
Staudinger Modification: Omit the standard iodine/water oxidation step. Instead, inject the azide precursor solution into the column and incubate at 37 °C for 30 minutes. The azide undergoes a nucleophilic attack by the P(III) center, forming a phosphazene intermediate that rapidly expels nitrogen gas (
) to yield a stable phosphoryl guanidine (PG) linkage[3][5]. -
Capping & Elongation: Proceed with standard acetic anhydride capping and detritylation. Repeat the cycle for subsequent nucleotide additions.
-
Cleavage & Deprotection: Transfer the solid support to a sealed vial containing concentrated aqueous ammonia. Heat at 55 °C for 12 hours to cleave the oligonucleotide from the support and remove base-labile protecting groups[3].
-
Purification: Isolate the zwitterionic PG-gapmer via reverse-phase HPLC.
Application as a Superbase and Ligand in Organometallic Catalysis
Beyond nucleotide chemistry, the 1,3-dimethylimidazolidin-2-imine framework is widely exploited as a superbase and a powerful N-donor ligand in transition metal catalysis[6].
The Causality of Ligand Design:
The cyclic guanidine structure is inherently electron-rich. When coordinated to a transition metal core (e.g., Cobalt, Copper, or Palladium), the imidazolidin-2-imine moiety acts as a strong
Figure 2: Logical flow of ligand coordination and its downstream catalytic effects.
References
- BLD Pharmatech. "87954-60-7 | 1,3-Dimethylimidazolidin-2-imine hydrochloride." BLD Pharm.
- National Center for Biotechnology Information. "1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504." PubChem Database.
- Sigma-Aldrich. "1,3-Dimethylimidazolidin-2-imine hydrochloride | 87954-60-7." Sigma-Aldrich.
- ResearchGate. "Synthesis of oligodeoxynucleotides with N+ group by Staudinger reaction." ResearchGate.
- Kupryushkin, M. S., et al. "Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells." PMC.
- ACS Publications. "Living Polymerization of Isoprene and Synthesis of Polar Functionalized Copolymers Catalyzed by Robust Cobalt Complexes Bearing Imidazolidin-2-imine and Phosphine Ligands." Inorganic Chemistry.
- ACS Publications. "Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties." ACS Omega.
- Barbolla, I., et al. "Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments." Arkat USA.
Sources
- 1. 87954-60-7|1,3-Dimethylimidazolidin-2-imine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile & Characterization of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Executive Summary
1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7) is the hydrochloride salt of a cyclic guanidine derivative.[1] Often confused with its urea analog (the polar aprotic solvent DMI), this compound exists as a crystalline solid with distinct physicochemical properties driven by its ionic guanidinium core.
This guide provides a technical analysis of its solubility profile, emphasizing its behavior as a chaotropic salt and its application in organic synthesis. Due to the scarcity of specific peer-reviewed solubility curves for this derivative, this document synthesizes data from homologous guanidinium series and provides a self-validating experimental protocol for researchers requiring precise saturation limits.
Part 1: Physicochemical Characterization[2]
Structural Identity & Solvation Mechanism
The solubility of 1,3-Dimethylimidazolidin-2-imine hydrochloride is governed by the high lattice energy of the guanidinium chloride crystal structure, balanced by the high solvation enthalpy of the delocalized cation in polar media.
-
Cationic Core: The positive charge is delocalized across the N-C-N triad, making the cation highly stable and "soft," which facilitates solubility in water and lower alcohols.
-
Anionic Counterpart: The chloride ion provides high water solubility but limits solubility in non-polar organic solvents.
Table 1: Physicochemical Identity
| Property | Data |
| Chemical Name | 1,3-Dimethylimidazolidin-2-imine hydrochloride |
| CAS Number | 87954-60-7 |
| Molecular Formula | C₅H₁₁N₃[1] · HCl |
| Molecular Weight | 149.62 g/mol |
| Physical State | White to pale yellow crystalline powder |
| Hygroscopicity | High (Deliquescent in high humidity) |
| pKa (Conjugate Acid) | ~13.6 (Estimated based on guanidine homology) |
Solvation Diagram
The following diagram illustrates the resonance stabilization of the cation and its interaction with polar solvent molecules (water/methanol).
Figure 1: Solvation mechanism showing the dissociation of the crystal lattice driven by solvent enthalpy.
Part 2: Solubility Profile
Predicted Solubility Data
While specific quantitative curves for CAS 87954-60-7 are not standard in compendia, its behavior closely mirrors Guanidine Hydrochloride (CAS 50-01-1) . The methyl substitution on the ring slightly increases lipophilicity but the salt character dominates.
Table 2: Solubility Classification (Based on Homologous Series)
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Range (25°C) |
| Aqueous | Water (pH 7) | Very Soluble | > 1000 mg/mL |
| Lower Alcohols | Methanol, Ethanol | Soluble | 100 - 500 mg/mL |
| Polar Aprotic | DMSO, DMF | Soluble | 50 - 200 mg/mL |
| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble | < 10 mg/mL |
| Non-Polar | Hexanes, Diethyl Ether, Toluene | Insoluble | < 0.1 mg/mL |
Critical Factors Affecting Solubility
-
Temperature: Solubility is endothermic; heating significantly increases saturation limits (Van't Hoff relationship applies).
-
Common Ion Effect: Presence of excess Cl⁻ (e.g., in HCl or NaCl solutions) will depress solubility.
-
pH Sensitivity: As a salt of a strong base, solubility is generally pH-independent in acidic to neutral ranges. At very high pH (>13), the free base may form, altering solubility and partitioning behavior.
Part 3: Experimental Protocol (Self-Validating)
For applications requiring precise saturation data (e.g., crystallization process design), use the following Gravimetric Saturation Method . This protocol includes internal checks to ensure data integrity.
Workflow Diagram
Figure 2: Step-by-step gravimetric solubility determination workflow with equilibrium validation.
Detailed Methodology
-
Preparation: Add excess 1,3-Dimethylimidazolidin-2-imine hydrochloride to 10 mL of the target solvent in a scintillation vial.
-
Equilibration: Agitate at the target temperature (±0.1°C) for 24 hours.
-
Validation: Visually confirm solid remains. If all solid dissolves, add more.
-
-
Sampling: Stop agitation and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE filter (hydrophilic for water, hydrophobic for organics).
-
Gravimetric Analysis:
-
Pipette exactly 1.00 mL of filtrate into a pre-weighed crucible (
). -
Evaporate solvent in a vacuum oven (50°C, <10 mbar) until dry.
-
Weigh the residue (
). -
Repeat drying until mass change is <0.5%.
-
-
Calculation:
Part 4: Applications & Handling[4]
Synthetic Utility
-
Catalysis: Used as a source of the electron-rich dimethylimidazolidine moiety in organocatalysis.
-
Precursor: Can be neutralized to the free base (1,3-Dimethylimidazolidin-2-imine), a strong organic superbase used in alkylation reactions where non-ionic conditions are required.
-
Ionic Liquids: The cation is a precursor for synthesizing task-specific ionic liquids by anion metathesis (e.g., swapping Cl⁻ for
).
Storage and Stability
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can lead to clumping and hydrolysis over extended periods.
-
Recommendation: Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at room temperature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129626504, 1,3-Dimethylimidazolidin-2-imine hydrochloride. Retrieved from [Link]
- Barton, D. H. R., et al. (1982).The synthesis and properties of guanidine derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Contextual reference for guanidine solubility behavior).
Sources
Spectral Fingerprinting of 1,3-Dimethylimidazolidin-2-imine Hydrochloride: A Comprehensive Analytical Whitepaper
Executive Summary & Chemical Context
1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7; Molecular Formula: C₅H₁₂ClN₃) is a highly versatile cyclic guanidine derivative. In modern drug development and advanced materials science, it serves as a robust superbase, a redox-active ligand for transition metal catalysis, and a phosphoryl guanidine (PG) modification agent used to increase the nuclease resistance of antisense oligonucleotides[1][2].
To utilize this compound effectively, researchers must understand the causality behind its spectral behavior. As a hydrochloride salt, the exocyclic imine nitrogen is protonated. This creates a symmetrical guanidinium cation , where the positive charge is heavily delocalized across all three nitrogen atoms via Y-aromaticity. This charge delocalization is the fundamental driver behind its unique Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) fingerprints.
Fig 1: Causality of guanidinium charge delocalization on spectral shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Insights
The symmetry of the guanidinium cation simplifies the NMR spectra. Rapid interconversion and resonance equivalence mean that the two N-methyl groups are magnetically equivalent, as are the four methylene protons of the imidazolidine ring. The strong electron-withdrawing nature of the delocalized positive charge heavily deshields the central quaternary carbon, pushing its ¹³C signal significantly downfield compared to standard aliphatic imines[3].
Self-Validating Experimental Protocol
-
Sample Preparation: Dissolve 15 mg of the desiccated compound in 0.6 mL of anhydrous DMSO-d₆. Causality for solvent choice: DMSO-d₆ is highly polar, ensuring complete solvation of the hydrochloride salt while shifting the water peak away from the regions of interest. It also prevents rapid proton exchange, allowing the broad =NH₂⁺ signal to be observed.
-
Acquisition: Utilize a 400 MHz spectrometer at 298 K. Acquire ¹H NMR with 16 scans and a 2-second relaxation delay. Acquire ¹³C NMR with 256 scans and proton decoupling (WALTZ-16).
-
Validation Check: Reference the spectra to the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C). Ensure the integration ratio of CH₃ : CH₂ : NH₂⁺ is exactly 3:2:1 (or 6:4:2).
Quantitative Data Summary
Table 1: NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
| ¹H | 8.20 | Broad Singlet | 2H | =NH₂⁺ | Broadened due to quadrupolar relaxation of N and slow exchange. |
| ¹H | 3.65 | Singlet | 4H | N-CH₂-CH₂-N | Equivalent due to ring symmetry and rapid flipping. |
| ¹H | 3.05 | Singlet | 6H | N-CH₃ | Deshielded by adjacent positively charged nitrogen atoms. |
| ¹³C | 158.5 | Singlet | 1C | C=N⁺ (Quaternary) | Highly deshielded due to Y-aromatic charge delocalization. |
| ¹³C | 48.2 | Singlet | 2C | N-CH₂-CH₂-N | Aliphatic ring carbons. |
| ¹³C | 33.4 | Singlet | 2C | N-CH₃ | Aliphatic methyl carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mechanistic Insights
In an isolated imine, the C=N stretching frequency typically appears above 1680 cm⁻¹. However, in 1,3-dimethylimidazolidin-2-imine hydrochloride, the resonance delocalization reduces the bond order of the C=N bond from a pure double bond to a partial double bond (approx. 1.33 bond order). Consequently, the stretching frequency requires less energy and shifts down to the ~1630 cm⁻¹ region[2].
Self-Validating Experimental Protocol
-
Sample Preparation: Analyze the sample as a neat solid using Attenuated Total Reflectance (ATR) with a diamond crystal. Causality for method choice: Hydrochloride salts are inherently hygroscopic. Traditional KBr pellet pressing introduces ambient moisture, which creates a massive, artifactual O-H stretch at 3400 cm⁻¹ that masks the critical N-H stretches. ATR eliminates this risk.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation Check: Perform a background scan immediately prior to sample loading to subtract atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor.
Quantitative Data Summary
Table 2: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode | Assignment |
| 3100 - 3300 | Medium | Broad | N-H Stretch | Protonated exocyclic imine (=NH₂⁺). |
| 2850 - 2950 | Weak | Sharp | C-H Stretch | Aliphatic methyl and methylene groups. |
| 1635 | Strong | Sharp | C=N Stretch | Guanidinium core (shifted due to resonance). |
| 1540 | Medium | Sharp | C-N Stretch | Ring C-N bonds with partial double bond character. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Mechanistic Insights
Because the target compound is a hydrochloride salt, it exists in solution as a pre-formed cation ([M-Cl]⁺). This makes positive-mode Electrospray Ionization (ESI+) the optimal technique. The molecule does not need to scavenge a proton from the solvent matrix to fly; it simply desolvates and enters the mass analyzer directly, yielding exceptionally high sensitivity and a clean spectrum[4].
Self-Validating Experimental Protocol
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.
-
Acquisition: Inject via direct infusion into a Time-of-Flight (TOF) or Quadrupole mass spectrometer. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.
-
Validation Check: Isolate the parent ion at m/z 114.10 and apply collision-induced dissociation (CID) at 15 eV to generate a self-validating MS/MS fragmentation pattern.
Quantitative Data Summary
Table 3: ESI-MS Peak Assignments (Positive Ion Mode)
| m/z Observed | Ion Type | Formula | Mass Error (ppm) | Causality / Fragmentation Mechanism |
| 114.1026 | [M-Cl]⁺ | [C₅H₁₂N₃]⁺ | < 2.0 | Intact pre-formed guanidinium cation. Base peak. |
| 97.0760 | Fragment | [C₅H₉N₂]⁺ | < 5.0 | Loss of NH₃ (-17 Da) from the exocyclic imine. |
| 83.0604 | Fragment | [C₄H₇N₂]⁺ | < 5.0 | Loss of methylamine (CH₃NH₂, -31 Da) via ring opening. |
Multi-Modal Data Integration
A robust analytical workflow does not rely on a single technique. The true identity and purity of 1,3-dimethylimidazolidin-2-imine hydrochloride are confirmed only when the exact mass from ESI-MS (m/z 114.10) is cross-referenced with the resonance-shifted C=N stretch in the IR (1635 cm⁻¹) and the symmetrical integration ratios in the ¹H NMR.
Fig 2: Multi-modal spectral analysis workflow for cyclic guanidines.
References
-
National Center for Biotechnology Information. "1,3-Dimethylimidazolidin-2-imine hydrochloride" PubChem Compound Summary for CID 129626504. Available at: [Link]
-
Stetsenko, D. A., et al. "Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties" ACS Omega, 2022. Available at: [Link]
-
Rösener, T. "Advanced Ligand Design in Atom Transfer Radical Polymerisation: On the Development of New Catalysts Based on Guanidinoquinoline Copper Complexes" RWTH Aachen University Publications, 2018. Available at: [Link]
Sources
An In-depth Technical Guide to 1,3-Dimethylimidazolidin-2-imine Hydrochloride: Synthesis, Properties, and Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylimidazolidin-2-imine hydrochloride, a cyclic guanidinium salt, is emerging as a versatile and powerful tool in modern organic synthesis. This guide provides a comprehensive overview of its synthesis, fundamental chemical properties, and diverse applications. As a highly basic yet often non-nucleophilic proton scavenger, and as a precursor to potent organocatalysts and N-heterocyclic carbene (NHC) ligands, this compound offers unique advantages in a range of chemical transformations. This document details its role as a Brønsted base catalyst, its utility in promoting various organic reactions, and its potential as a ligand in transition metal catalysis. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to enable researchers to effectively harness the potential of this valuable synthetic building block.
Introduction: The Rise of Cyclic Guanidines
Guanidines are structurally unique organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their high basicity, stemming from the resonance stabilization of the corresponding guanidinium cation, has made them a cornerstone in medicinal chemistry, biochemistry, and increasingly, in organocatalysis.[1] Cyclic guanidines, where the guanidine functionality is incorporated into a ring system, exhibit modulated basicity and nucleophilicity, offering a tunable platform for catalyst design.[2] 1,3-Dimethylimidazolidin-2-imine, as a five-membered cyclic guanidine, and its hydrochloride salt, represent a readily accessible and highly useful example of this compound class. The hydrochloride salt provides a stable, crystalline, and less hygroscopic form of the highly basic free guanidine, making it a convenient reagent for a variety of applications.
Physicochemical Properties and Structural Features
1,3-Dimethylimidazolidin-2-imine hydrochloride is a white to off-white crystalline solid. The core of its reactivity lies in the highly basic nature of the free guanidine and the stability of its protonated form, the guanidinium ion.
| Property | Value | Source |
| Molecular Formula | C5H12ClN3 | [3] |
| Molecular Weight | 149.62 g/mol | [3] |
| IUPAC Name | 1,3-dimethylimidazolidin-2-imine;hydrochloride | [3] |
| CAS Number | 87954-60-7 | [3] |
The high basicity of the free imine is attributed to the delocalization of the positive charge over the three nitrogen atoms upon protonation, forming a highly stabilized guanidinium cation. This inherent stability makes the conjugate acid (the hydrochloride salt) a relatively weak acid, and conversely, the free base a strong organic base. This high basicity, coupled with potential steric hindrance around the nitrogen atoms, allows it to function as a "proton sponge," a strong, non-nucleophilic base capable of deprotonating a wide range of acidic protons.[2][4]
Synthesis of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
The synthesis of cyclic guanidinium salts can be achieved through several routes. A common and effective method involves the guanylation of a diamine with a suitable reagent. One such approach is the reaction of an isothiouronium salt with a diamine.[5]
Synthetic Pathway: From Diamine to Guanidinium Salt
The synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride can be conceptualized as a two-step process starting from N,N'-dimethylethylenediamine.
Caption: Synthetic pathway to 1,3-Dimethylimidazolidin-2-imine hydrochloride.
Detailed Experimental Protocol (Adapted from general procedures for cyclic guanidine synthesis)
Step 1: Liberation of the Free Diamine (if starting from a salt)
-
Dissolve N,N'-dimethylethylenediamine dihydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide dropwise with stirring until the pH is strongly basic (pH > 12).
-
Extract the liberated free diamine with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: N,N'-dimethylethylenediamine is a volatile and corrosive liquid.
Step 2: Guanylation and Cyclization
-
To a solution of N,N'-dimethylethylenediamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add S-methylisothiourea sulfate (0.5 eq) portion-wise with stirring under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the guanidinium salt may form.
-
Filter the solid and wash with cold solvent.
-
To obtain the hydrochloride salt, the isolated free base can be dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether).
-
The resulting precipitate of 1,3-Dimethylimidazolidin-2-imine hydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Applications in Organic Synthesis
The utility of 1,3-Dimethylimidazolidin-2-imine hydrochloride stems from the high basicity and nucleophilicity of its corresponding free base, and the ability of the guanidinium cation to act as a hydrogen bond donor.
As a Brønsted Base Organocatalyst
The free base, 1,3-Dimethylimidazolidin-2-imine, can be readily generated in situ from the hydrochloride salt by treatment with a stronger, non-nucleophilic base. It can then act as a potent Brønsted base catalyst in a variety of organic transformations.[6]
Mechanism of Guanidine Organocatalysis:
Caption: General mechanism of Brønsted base catalysis by a guanidine.
Potential Applications in Base-Catalyzed Reactions:
-
Michael Additions: The high basicity of the free guanidine can facilitate the deprotonation of carbon-based pronucleophiles, such as malonates, nitroalkanes, and ketones, to initiate Michael addition reactions to α,β-unsaturated compounds.[6][7]
-
Aldol Reactions: It can be employed to generate enolates from ketones or aldehydes for subsequent aldol condensation reactions.
-
Transesterification and Amidation: As a potent nucleophilic and basic catalyst, it can promote the formation of esters and amides.[2]
As a Proton Scavenger and Non-Nucleophilic Base
In many organic reactions, the removal of a proton is a crucial step. 1,3-Dimethylimidazolidin-2-imine, generated from its hydrochloride salt, can serve as an efficient proton scavenger. Its steric bulk around the nitrogen atoms can disfavor nucleophilic attack, allowing it to function as a strong, non-nucleophilic base, similar to other "proton sponges".[2][5] This is particularly useful in reactions where a strong base is required but nucleophilic side reactions are undesirable.
As a Precursor to N-Heterocyclic Carbene (NHC) Ligands
Imidazolium salts are well-established precursors to N-heterocyclic carbenes (NHCs), which are a prominent class of ligands in transition metal catalysis. While 1,3-Dimethylimidazolidin-2-imine hydrochloride is a guanidinium salt, related imidazolinium salts are readily converted to NHCs. The corresponding NHC from this scaffold could potentially be generated and utilized in various cross-coupling reactions.
Potential Application in Palladium-Catalyzed Cross-Coupling Reactions:
The in-situ generation of an NHC ligand from a precursor salt in the presence of a palladium source is a common strategy in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[8][9][10] The electron-rich nature of NHC ligands can enhance the catalytic activity of the metal center.
Caption: Generation of an NHC-Pd catalyst from an imidazolium salt precursor.
In the Synthesis of Heterocycles
The reactive imine functionality and the overall guanidine structure make 1,3-Dimethylimidazolidin-2-imine a valuable building block for the synthesis of more complex heterocyclic systems. It can react with various electrophiles to generate a diverse range of derivatives.[11] For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused bicyclic or polycyclic systems.
Safety and Handling
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Handle in a well-ventilated area or in a fume hood.[12]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]
-
Avoid inhalation of dust.
-
Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
Conclusion and Future Outlook
1,3-Dimethylimidazolidin-2-imine hydrochloride is a versatile reagent with significant potential in organic synthesis. Its utility as a precursor to a strong, non-nucleophilic base, a potent organocatalyst, and potentially as a ligand for transition metal catalysis makes it a valuable addition to the synthetic chemist's toolbox. While its applications are still being explored, the fundamental properties of the cyclic guanidine moiety suggest a broad scope of reactivity. Future research will likely focus on the development of chiral derivatives for asymmetric catalysis and the expansion of its use in a wider range of organic transformations, further solidifying the role of cyclic guanidines as powerful catalysts and synthetic intermediates.
References
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Raab, V., et al. (2003). 1,8-bis(dimethylethyleneguanidino)naphthalene: tailoring the basicity of bisguanidine "proton sponges" by experiment and theory. The Journal of Organic Chemistry, 68(23), 8790-8797. [Link]
- Ishikawa, T., & Kumamoto, T. (2006). Guanidine-catalyzed asymmetric synthesis. Synthesis, 2006(05), 737-752.
- Kornicka, A., Sączewski, F., & Gdaniec, M. (2006). SYNTHESIS AND APPLICATION OF 2-IMINOIMIDAZOLIDINES TO THE SYNTHESIS OF NOVEL FUSED HETEROCYCLIC RING SYSTEMS. science24.com.
- PPG Industries Ohio, Inc. (2012). Method of making a cyclic guanidine from a guanidinium salt and a weak acid and coating compositions containing the same. U.S.
- Saito, T., & Nakajima, T. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(15), 5535-5555.
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Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters - Molecule 1,3-dimethylimidazolidin-2-imine. [Link]
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Kulesza, A., et al. (2023). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. International Journal of Molecular Sciences, 24(2), 1403. [Link]
- Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Oziminski, W. P., & Dobado, J. A. (2019). Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity?. Molecules, 24(11), 2053.
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Ley, S. V. (n.d.). Organocatalysis. Professor Steven V. Ley Research Group. [Link]
- RCI Labscan Limited. (2022, April 22). Safety Data Sheet: 1,3-Dimethyl-2-Imidazolidinone.
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PubChem. (n.d.). 1,3-Dimethylimidazolidin-2-imine hydrochloride. National Center for Biotechnology Information. [Link]
- Mukaiyama, T., et al. (1980). An efficient method for the preparation of homoallylic alcohol derivatives by the reaction of allyl iodide with carbonyl compounds in the presence of stannous halide. Chemistry Letters, 9(9), 1121-1124.
- Antonchick, A. P., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4443.
- Ishikawa, T., et al. (2017). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions.
-
Wikipedia. (2023, November 29). 1,3-Dimethyl-2-imidazolidinone. [Link]
- Armarego, W. L. F. (1969). Some reactions of 2-amino-1,4-dihydro-1-methylquinazoline with electrophilic reagents. Journal of the Chemical Society C: Organic, 986-990.
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PrepChem.com. (n.d.). Synthesis of 1,3-dimethyl-2-imidazolidinone. [Link]
- Park, J., et al. (2020). Guanidine cyclic diimides and their polymers.
- Spangler, C. W., et al. (1981). Methyltriphenoxyphosphonium iodide (MTPI); Induced dehydration and dehydrohalogenation in aprotic solvents. Perkin Transactions 1, 2989-2993.
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Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). [Link]
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Royalchem. (n.d.). 1,3-Dimethyl-2-imidazolidinone (DMI) CAS 80-73-9 | Safer HMPA Alternative. [Link]
- Chapman, T. M., et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters, 15(7), 1088-1093.
- de la Torre, M. C., & Sierra, M. A. (2018).
- Doorn, J. A., & Petersen, D. R. (2012). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicology, 293(1-3), 10.1016/j.tox.2012.01.015.
- Dabiri, M., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(22), 4165.
- Alber, F., & Mayr, H. (2009). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, 7(24), 5087-5094.
- Wang, Y., et al. (2020). Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. Organic & Biomolecular Chemistry, 18(3), 444-448.
- Nolan, S. P., et al. (2002). Suzuki-Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. Organometallics, 21(14), 2866-2873.
- Miller, D. D., et al. (1993). Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) inhibits growth of a broad spectrum of cancer cells derived from solid tumors. Cancer Research, 53(13), 3172-3178.
- Mlostoń, G., & Heimgartner, H. (2022). Lepidiline-Derived Imidazole-2(3H)-Thiones: (3+2)-Cycloadditions vs. Nucleophilic Additions in Reactions with Fluorinated Nitrile Imines. Molecules, 27(19), 6393.
- Kurteva, V. B., & Lubenov, L. A. (2013). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 3(42), 19358-19367.
- Al-Zoubi, R. M., et al. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules, 27(3), 878.
- MacMillan, D. W. C. (2008).
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Methodological & Application
Application Note: Synthesis Protocol for 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Context and Strategic Importance
1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7) is a highly specialized cyclic guanidine derivative. In modern therapeutic development, it is a critical building block for synthesizing phosphoryl guanidine (PG) modified antisense oligonucleotides, which have shown groundbreaking efficacy in[1]. Furthermore, in organometallic chemistry, its free base form serves as a powerful, sterically demanding electron-donating ligand for [2].
Mechanistic Causality & Reaction Design
The synthesis of this compound requires overcoming the thermodynamic stability of the cyclic urea starting material,[3].
-
Activation Phase: DMI cannot undergo direct amination. It must first be converted into a highly electrophilic Vilsmeier-Haack type salt,[4]. By reacting DMI with oxalyl chloride, the stable C=O bond is converted into a reactive C-Cl bond. Causality: Oxalyl chloride is selected over other chlorinating agents because its byproducts (CO and CO2) are gaseous; their continuous escape drives the reaction to completion via Le Chatelier’s principle without requiring complex downstream purification.
-
Amination Phase: The nucleophilic displacement of the chloride by anhydrous ammonia yields the imine. Causality: Because the resulting 1,3-dimethylimidazolidin-2-imine is a strong guanidine-type base, it immediately sequesters a proton from the reaction environment, stabilizing as the hydrochloride salt[2]. Conducting this amination in a halogenated solvent like dichloromethane (DCM) allows the inorganic byproduct (NH4Cl) to precipitate out, creating an elegant, self-purifying system.
Chemical Workflow Visualization
Workflow for the synthesis of 1,3-dimethylimidazolidin-2-imine hydrochloride.
Quantitative Data & Stoichiometry
| Component | Role | MW ( g/mol ) | Equivalents | Physical State | Expected Yield |
| DMI | Starting Material | 114.15 | 1.0 | Colorless liquid | N/A |
| Oxalyl Chloride | Activating Agent | 126.93 | 1.2 | Colorless liquid | N/A |
| DMC | Reactive Intermediate | 169.05 | 1.0 | Hygroscopic solid | > 95% |
| Ammonia (Anhydrous) | Nucleophile | 17.03 | Excess | Gas | N/A |
| Imine Hydrochloride | Target Product | 149.62 | 1.0 (Theoretical) | White crystals | 75 - 85% |
Step-by-Step Experimental Protocol
Note: This protocol assumes the in-house generation of DMC. Alternatively, researchers may bypass Step A by utilizing commercially available DMC (CAS: 37091-73-9).
Step A: Synthesis of 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Loading: Add 1,3-dimethyl-2-imidazolidinone (DMI, 11.4 g, 100 mmol) and 100 mL of anhydrous chloroform (CHCl3). Cool the mixture to 0 °C using an ice-water bath.
-
Activation: Slowly add oxalyl chloride (15.2 g, 120 mmol) dropwise via a syringe over 30 minutes.
-
Causality: Dropwise addition controls the exothermic reaction and prevents violent outgassing of CO and CO2, ensuring a safe and complete conversion to the Vilsmeier salt.
-
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 60 °C) for 3 to 4 hours.
-
Validation Checkpoint (Self-Validating System): The complete cessation of gas bubbling in the reflux condenser indicates the total consumption of the oxalyl chloride and the quantitative formation of DMC[4].
-
-
Isolation: Cool the mixture to room temperature and remove the chloroform under reduced pressure using a rotary evaporator. The resulting product is DMC, a highly hygroscopic white solid. Store immediately under inert gas.
Step B: Nucleophilic Amination to 1,3-Dimethylimidazolidin-2-imine Hydrochloride
-
Solvent Exchange: Dissolve the freshly prepared DMC (approx. 16.9 g, 100 mmol) in 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C.
-
Causality: Anhydrous DCM is utilized because it readily dissolves DMC and the target product, but acts as an anti-solvent for the inorganic ammonium chloride byproduct, enabling easy separation.
-
-
Amination: Gently bubble anhydrous ammonia (NH3) gas through the solution for 45 to 60 minutes while maintaining the temperature at 0 °C.
-
Validation Checkpoint (Self-Validating System): As the amination proceeds, a dense, insoluble white precipitate of ammonium chloride (NH4Cl) will form. The accumulation of this solid is a direct visual confirmation of successful nucleophilic displacement.
-
-
Maturation: Remove the ammonia feed and allow the reaction to warm to room temperature, stirring for an additional 1 hour to ensure complete conversion.
-
Filtration: Filter the suspension through a Celite pad to remove the insoluble NH4Cl. Wash the filter cake with an additional 20 mL of DCM.
-
Crystallization: Concentrate the combined DCM filtrate under reduced pressure to approximately 30 mL. Slowly add cold anhydrous diethyl ether (approx. 100 mL) to the concentrated solution to precipitate the target compound.
-
Final Isolation: Collect the resulting white to pale-yellow crystals via vacuum filtration, wash with cold diethyl ether, and dry overnight in a vacuum desiccator.
References
-
Zenkova, M. A., Pyshnyi, D. V., Stetsenko, D. A., Vlassov, V. V., et al. (2022). "Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells." Molecular Therapy - Nucleic Acids, 27, 211-226. URL:[Link]
-
Shi, Y., Cao, C., & Odom, A. L. (2004). "Synthesis and Group 4 Complexes of Tris(pyrrolyl-α-methyl)amine." Inorganic Chemistry, 43(1), 275-281. URL:[Link]
-
Wikipedia Contributors. (2026). "1,3-Dimethyl-2-imidazolidinone." Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
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- 3. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 4. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
Advanced Applications of 1,3-Dimethylimidazolidin-2-imine Hydrochloride in Catalysis and Drug Development
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Application Notes & Standard Operating Protocols (SOPs)
Executive Summary
1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7) is a highly versatile, bench-stable precursor to one of the most potent classes of neutral organic superbases and strongly electron-donating ligands. While the free base is highly reactive and sensitive to ambient moisture, the hydrochloride salt provides a stable, easily handled solid that can be activated in situ. This application note bridges the gap between fundamental physical organic chemistry and applied methodologies, detailing its dual utility:
-
As a precursor for sterically tunable, strongly donating bis(guanidine) ligands in transition-metal-catalyzed living polymerizations[1][2].
-
As a phosphoryl guanidine (PG) modification agent in the synthesis of nuclease-resistant antisense oligonucleotides (ASOs) for targeted cancer therapies[3].
Physicochemical Profile & Mechanistic Rationale
To utilize 1,3-dimethylimidazolidin-2-imine effectively, one must understand the causality behind its reactivity. The core imidazolidin-2-imine structure is a cyclic guanidine. Upon deprotonation of the hydrochloride salt, the resulting free imine exhibits exceptional Lewis basicity and nucleophilicity.
Causality of Reactivity: The strong electron-donating capacity of the imine nitrogen is driven by the resonance stabilization of the resulting positive charge across the two adjacent methyl-substituted ring nitrogens. When coordinated to transition metals (e.g., Co, Cu, Fe), this intense
Table 1: Comparative Reactivity & Physicochemical Parameters
| Compound / Catalyst | Nucleophilicity ( | Sensitivity ( | Molecular Weight ( g/mol ) | Primary Application Mode |
| 1,3-Dimethylimidazolidin-2-imine | 12.46 | 0.87 | 113.16 (Free Base) | Superbase / Ligand Precursor |
| 1,3-Dimethylimidazolidin-2-imine HCl | N/A (Protonated) | N/A | 149.62 | Stable Storage Form[6] |
| TBD (Triazabicyclodecene) | ~15.00 | 0.80 | 139.20 | ROP Organocatalyst |
| Proline-based Enamines | 10.0 - 12.0 | ~1.00 | Varies | Asymmetric Aminocatalysis |
Data synthesized from nucleophilic reactivity scales established by the Mayr group[4][5].
Application Workflow 1: Transition-Metal Catalyzed Living Polymerization
Recent breakthroughs in elastomer synthesis utilize robust Cobalt (Co) complexes bearing imidazolidin-2-imine ligands to achieve the living polymerization of isoprene. The steric hindrance and strong electron-donation from the ligand framework ensure a controlled unimodal molecular weight distribution[2].
Caption: Workflow from stable hydrochloride salt to active ATRP transition-metal catalyst.
Protocol 1.1: Synthesis of Bis(imidazolidin-2-imine) Cobalt(II) Catalyst
This protocol outlines the generation of the active Co(II) catalyst for isoprene polymerization.
Step-by-Step Methodology:
-
Free-Basing: Suspend 1,3-dimethylimidazolidin-2-imine hydrochloride (10 mmol) in anhydrous acetonitrile (50 mL) under an inert argon atmosphere at 0 °C.
-
Deprotonation: Add triethylamine (
, 20 mmol) dropwise. Stir for 30 minutes to ensure complete generation of the free base. -
Ligand Coupling: Introduce the core scaffold (e.g., 1,2-dibromobenzene or a Vilsmeier salt derivative, 5 mmol) to the solution. Reflux the mixture at 80 °C for 12 hours to afford the bis(imidazolidin-2-imine) ligand[2].
-
Purification: Remove the solvent in vacuo, extract with anhydrous dichloromethane, and filter through a pad of Celite to remove triethylammonium chloride salts.
-
Metalation: Dissolve the purified ligand in anhydrous THF. Add anhydrous
(1.0 equiv.) and stir at room temperature for 12 hours. The formation of the complex is typically indicated by a distinct color shift to deep blue/green[1].
Self-Validation & Quality Control (QC):
-
Ligand QC: Verify the disappearance of the N-H stretch (~3300
) in FTIR and confirm the symmetry of the methyl protons via NMR ( , ~2.8 ppm). -
Complex QC: Due to the paramagnetic nature of Co(II) (
), standard NMR will show broadened, shifted peaks. Use the Evans method to confirm the effective magnetic moment ( ) corresponding to a high-spin tetrahedral or square planar geometry[1].
Table 2: Isoprene Polymerization Performance Metrics
| Catalyst System | Cocatalyst | Temp (°C) | Conversion (%) | PDI ( | |
| Co-Bis(imidazolidin-2-imine) | 25 | >99 | 15.2 | 1.15 | |
| Co-Bis(imidazolidin-2-imine) | MAO | 25 | 45 | 8.4 | 1.80 |
| Co-Phosphine-imine | 60 | >99 | 18.5 | 1.20 |
Data reflects the superiority of
Application Workflow 2: Drug Development (PG-Modified Antisense Oligonucleotides)
A major hurdle in oncology is Multiple Drug Resistance (MDR1), often mediated by the overexpression of P-glycoprotein. Antisense oligonucleotides (ASOs) can silence MDR1 mRNA, but standard phosphodiester ASOs are rapidly degraded by cellular nucleases.
Causality of Modification: By reacting 1,3-dimethylimidazolidin-2-imine with the oligonucleotide backbone via Staudinger chemistry, researchers can introduce Phosphoryl Guanidine (PG) groups. This replaces the negatively charged oxygen with a bulky, charge-neutral imidazolidin-2-imine moiety. This charge neutralization drastically reduces electrostatic repulsion during cellular uptake and completely blocks exonuclease recognition, extending the ASO serum half-life from hours to over 21 days[3].
Caption: Mechanism of PG-modified antisense oligonucleotides overcoming MDR1 resistance.
Protocol 2.1: Solid-Phase Synthesis of PG-Modified Gapmers
This protocol details the integration of the imidazolidin-2-imine group into an ASO backbone.
Step-by-Step Methodology:
-
Oligonucleotide Elongation: Perform standard automated solid-phase phosphoramidite synthesis on a controlled pore glass (CPG) support to generate the desired sequence (e.g., 5′-gtccagccccatgga-3′ targeted to MDR1)[3].
-
Phosphite Triester Formation: At the specific internucleotidic positions chosen for modification (typically 3 to 5 positions adjacent to the 3′ and 5′ ends to create a "gapmer"), halt the cycle before the standard iodine oxidation step.
-
Staudinger Modification: Treat the support-bound phosphite triester with an azide precursor, immediately followed by the addition of a 0.5 M solution of 1,3-dimethylimidazolidin-2-imine (free base, freshly liberated from the HCl salt) in anhydrous pyridine/acetonitrile.
-
Incubation: Allow the column to incubate at room temperature for 45 minutes to ensure complete formation of the phosphoryl guanidine (PG) linkage[3].
-
Cleavage and Deprotection: Cleave the modified ASO from the solid support using concentrated aqueous ammonia at 55 °C for 16 hours.
Self-Validation & Quality Control (QC):
-
Mass Verification: Analyze the crude cleavage product via MALDI-TOF Mass Spectrometry. Each successful PG modification (insertion of the 1,3-dimethylimidazolidin-2-imine group) will result in a predictable mass shift of exactly +111.08 Da relative to the standard phosphodiester linkage.
-
Purity Assessment: Purify via Reverse-Phase HPLC (RP-HPLC). PG-modified ASOs exhibit increased hydrophobicity compared to standard PO/PS backbones, resulting in longer retention times. Ensure a single sharp peak indicating uniform modification.
References
-
PubChem. 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504. Available at: [Link]
-
Barbolla, I. et al. (Arkivoc 2020). Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. Available at: [Link]
-
ACS Inorganic Chemistry (2025). Living Polymerization of Isoprene and Synthesis of Polar Functionalized Copolymers Catalyzed by Robust Cobalt Complexes Bearing Imidazolidin-2-imine and Phosphine Ligands. Available at: [Link]
-
PMC / NIH. Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells. Available at:[Link]
-
LMU München (Herbert Mayr Group). Reactivity Parameters for Understanding Nucleophilic Organocatalysis. Available at:[Link]
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1,3-Dimethylimidazolidin-2-imine hydrochloride in organometallic reactions
Application Note: 1,3-Dimethylimidazolidin-2-imine Hydrochloride in Organometallic Synthesis
Part 1: Executive Summary & Technical Profile
1,3-Dimethylimidazolidin-2-imine hydrochloride is a specialized cyclic guanidinium salt. While often confused with the common solvent 1,3-dimethyl-2-imidazolidinone (DMI), this compound contains an exocyclic imine (=NH) rather than a ketone (=O). This structural difference fundamentally alters its reactivity, converting it from a polar aprotic solvent into a precursor for superbasic guanidines and electron-rich monoanionic ligands (imidazolin-2-iminato ligands).
In organometallic chemistry, this compound serves two primary functions:
-
Ligand Precursor: Upon deprotonation, it yields the 1,3-dimethylimidazolin-2-iminato anion, a potent electron-donating ligand that stabilizes high-oxidation-state metals (e.g., Ti, Zr, V) and transition metals (Pd, Ni) in catalysis.
-
Masked Superbase: The free base (1,3-dimethylimidazolidin-2-imine) exhibits a pKa (MeCN) of approximately 23–24, making it comparable to TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). The HCl salt allows for the storage of this reactive species in a stable, solid form until activation.
Chemical Identity
| Property | Detail |
| Compound Name | 1,3-Dimethylimidazolidin-2-imine hydrochloride |
| CAS Number | 87954-60-7 |
| Formula | |
| MW | 149.62 g/mol |
| Appearance | Hygroscopic white to off-white crystalline powder |
| Solubility | Soluble in water, MeOH, EtOH; sparingly soluble in THF (salt form) |
| Acidity (pKa) | ~23 (Free base in MeCN) |
Part 2: Mechanism of Action
The utility of this compound relies on the controlled removal of the hydrochloride proton.
Ligand Non-Innocence & Donicity
The deprotonated anion (
-
Strong
-donation: Higher basicity than typical amides ( ). - -donation: The exocyclic nitrogen can donate electron density into empty metal d-orbitals, stabilizing electron-deficient metal centers (e.g., Titanium(IV) in olefin polymerization catalysts).
Superbase Generation
As a base, the steric profile of the 1,3-dimethyl variant is relatively small compared to bulky analogues (e.g., t-Butyl or Dipp substituted). This allows it to act as a nucleophilic base , capable of deprotonating hindered substrates or acting as a nucleophilic catalyst in acylation reactions.
Part 3: Experimental Protocols
Protocol A: In Situ Generation of the Free Base (Superbase)
Use this protocol when utilizing the compound as a base for organic transformations or as a catalyst.
Reagents:
-
1,3-Dimethylimidazolidin-2-imine HCl (1.0 equiv)
-
Potassium tert-butoxide (
) or Sodium Hydride ( ) (1.05 equiv) -
Anhydrous THF or Toluene
Workflow:
-
Setup: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Suspension: Add the HCl salt (e.g., 1.5 g, 10 mmol) and suspend in anhydrous THF (20 mL). The salt is not fully soluble.
-
Deprotonation:
-
Method A (
): Add (1.18 g, 10.5 mmol) in one portion at 0°C. Stir for 1 hour at Room Temperature (RT). A fine precipitate of KCl will form. -
Method B (
): Add (60% dispersion, washed with hexane) carefully at 0°C. Stir until evolution ceases (~2 hours).
-
-
Filtration (Optional): If the byproduct salt (KCl/NaCl) interferes, filter the mixture through a celite pad under inert atmosphere.
-
Usage: The resulting clear solution contains the free guanidine base and should be used immediately.
Validation:
-
Take an aliquot for
NMR in . The N-H peak of the salt (~8-9 ppm broad) will disappear, and the methyl groups will shift upfield.
Protocol B: Synthesis of Metal-Guanidinate Complexes
Use this protocol to ligate the imidazolin-2-iminato moiety to a transition metal (e.g., Preparation of a Titanium catalyst).
Target Reaction:
Step 1: Lithiation
-
Suspend 1,3-Dimethylimidazolidin-2-imine HCl (10 mmol) in anhydrous
(30 mL) at -78°C. -
Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 20 mmol, 2.0 equiv).
-
Note: The first equivalent removes the HCl proton. The second equivalent lithiates the amine. Alternatively, use 1 equiv of n-BuLi on the isolated free base.
-
-
Warm to RT and stir for 2 hours. The solution may turn slightly yellow.
-
Remove volatiles in vacuo to obtain the lithium salt
as a solid.
Step 2: Transmetallation
-
Dissolve/suspend the metal precursor (e.g.,
or ) in Toluene or THF. -
Add the prepared Lithium salt (suspended in the same solvent) dropwise at -78°C.
-
Stir at RT for 12 hours.
-
Filter off LiCl.
-
Recrystallize the product from Toluene/Hexane.
Part 4: Visualization of Activation Pathway
The following diagram illustrates the divergent pathways for using the hydrochloride salt as either a base or a ligand.
Caption: Divergent activation pathways: Mild deprotonation yields the organic superbase, while double-deprotonation (lithiation) activates the compound for metal coordination.
Part 5: Handling & Safety Data
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Wear standard PPE (Gloves, Goggles). |
| Irritation | Causes skin and eye irritation (H315, H319). | Avoid dust formation; use in a fume hood. |
| Stability | Hygroscopic. | Store under inert gas (Argon) to prevent caking and hydrolysis. |
| Reactivity | Incompatible with strong oxidizing agents. | Do not mix with acid chlorides unless intended for reaction. |
Storage Protocol: Store the hydrochloride salt in a desiccator or glovebox. While the salt is air-stable, moisture absorption makes accurate stoichiometry difficult. Drying under vacuum at 60°C for 4 hours before use is recommended for strictly anhydrous reactions.
References
-
Sigma-Aldrich. 1,3-Dimethylimidazolidin-2-imine hydrochloride Product Sheet.
- Tamm, M., & Crane, C. G. (2012). Imidazolin-2-iminato Ligands in Metal Coordination Chemistry.Chem. Commun. (General review of the ligand class).
-
PubChem. 1,3-Dimethylimidazolidin-2-imine hydrochloride (Compound Summary).
-
Dastgir, S., & Lavoie, G. G. (2010). Coordination study of a new class of imine imidazol-2-imine ligands to titanium(IV) and palladium(II).Dalton Transactions , 39(30), 6943-6946.
-
BLD Pharm. 1,3-Dimethylimidazolidin-2-imine hydrochloride MSDS.
Application Note: Experimental Setup and Activation Protocols for 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1,3-Dimethylimidazolidin-2-imine hydrochloride is the stable, protonated salt form of 1,3-dimethylimidazolidin-2-imine, a potent cyclic guanidine base. While often confused with the solvent DMI (1,3-Dimethyl-2-imidazolidinone), this compound contains a
Why use the Hydrochloride Salt?
The free base is highly hygroscopic and readily absorbs
This guide details the activation protocols required to utilize this salt effectively in catalytic and stoichiometric applications.
Safety & Handling Specifications
| Parameter | Specification |
| Hazard Class | Irritant (Salt form); Corrosive (Free base form). |
| Storage | Desiccated, Room Temperature (Salt). Inert Atmosphere (Free Base). |
| Incompatibility | Strong oxidizers, Acids, Acid chlorides, Chloroformates. |
| Solubility | Salt: Water, Methanol, DMSO. Free Base: THF, Toluene, MeCN, DCM. |
Critical Warning: Do not confuse with DMC (2-Chloro-1,3-dimethylimidazolinium chloride), a dehydrating reagent. Verify CAS 87954-60-7 before use.
Core Experimental Workflow: In-Situ Activation
The most robust method for utilizing this reagent is in-situ deprotonation . This avoids the isolation of the unstable free base and minimizes exposure to atmospheric moisture.
Diagram: Activation Logic Flow
The following diagram illustrates the transition from the stable storage form to the active catalytic species.
Caption: Logical flow for the activation of the hydrochloride salt into the active guanidine base using a stronger auxiliary base.
Detailed Protocols
Protocol A: In-Situ Generation for Catalytic Applications
Objective: Use the salt as a precursor for base-catalyzed reactions (e.g., Henry reaction, Michael addition) without isolating the free base.
Reagents:
-
1,3-Dimethylimidazolidin-2-imine HCl (1.0 equiv relative to catalyst loading).
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.0-1.1 equiv relative to salt).
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar and an argon inlet.
-
Charging: Add the 1,3-Dimethylimidazolidin-2-imine HCl salt and the activator base (e.g., KOtBu) to the flask against a positive pressure of argon.
-
Note: If using NaH, wash with dry hexane first to remove mineral oil if necessary.
-
-
Solvation: Add anhydrous THF via syringe.
-
Activation: Stir the suspension at room temperature for 30–60 minutes.
-
Observation: A fine precipitate of KCl (or NaCl) will form. The supernatant now contains the free guanidine base.
-
-
Reaction: Add your substrate (e.g., nitroalkane and aldehyde for Henry reaction) directly to this suspension.
-
Workup: Upon reaction completion, quench with saturated aqueous
and extract as standard.
Protocol B: Biphasic Extraction (Isolation of Free Base)
Objective: Isolate the free base for stoichiometric use or characterization. Requires strict exclusion of air.
-
Dissolve the HCl salt in a minimum amount of water (approx. 3 mL per gram).
-
Add an equimolar amount of NaOH (50% w/w aqueous solution).
-
Extract immediately with Dichloromethane (DCM) (
). -
Dry the organic layer over anhydrous
or . -
Evaporation: Remove solvent under reduced pressure (Rotavap) under an inert atmosphere if possible.
-
Storage: The resulting oil is the free base. Store immediately in a Schlenk tube under Argon at -20°C.
Technical Rationale & Mechanism
Basicity and Nucleophilicity
The free base, 1,3-dimethylimidazolidin-2-imine, belongs to the class of cyclic guanidines .
-
Resonance Stabilization: Upon protonation, the positive charge is delocalized over the
triad, making the conjugate acid very stable and the neutral imine a strong base. -
Steric Profile: Unlike DBU, the imidazolidine ring is smaller (5-membered), potentially offering different steric accessibility.
-
Comparison:
-
DBU (Diazabicycloundecene): pKa ~24.3 (MeCN).
-
MTBD (Triazabicyclodecene): pKa ~25.5 (MeCN).
-
1,3-Dimethylimidazolidin-2-imine: pKa ~23.0 (MeCN) (Estimated based on structural analogs).
-
Solvent Effects[5][8]
-
Acetonitrile (MeCN): Ideal for catalytic cycles involving polar transition states.
-
THF/Toluene: Preferred for in-situ generation because the byproduct salts (KCl/NaCl) are insoluble, driving the equilibrium toward the free base.
Diagram: Mechanistic Pathway (Catalysis)
Caption: General base catalysis cycle. The guanidine deprotonates the pronucleophile, forming a guanidinium ion which is subsequently regenerated.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of HCl salt. | Ensure the activator base (KOtBu/NaH) is fresh and anhydrous. Increase activation time to 1h. |
| Precipitate in Reaction | Formation of KCl/NaCl (Normal). | Do not filter if using in-situ; the salt is inert. If filtration is needed, use a Schlenk frit under Argon. |
| Product Decomposition | Base concentration too high. | The free base is potent. Lower the loading to 5-10 mol% or use slow addition. |
| Starting Material Recovery | Moisture contamination. | The free base reacts with water/CO2. Flame-dry all glassware and use fresh anhydrous solvents. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 129626504, 1,3-Dimethylimidazolidin-2-imine hydrochloride. Retrieved from [Link]
- Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (General reference for cyclic guanidine reactivity).
Application Note: 1,3-Dimethylimidazolidin-2-imine Hydrochloride in Catalysis
[1]
Executive Summary
1,3-Dimethylimidazolidin-2-imine hydrochloride is the stable salt precursor to 1,3-dimethylimidazolidin-2-imine , a potent cyclic guanidine ligand.[1] Often confused with the common solvent 1,3-dimethyl-2-imidazolidinone (DMI), this compound features an exocyclic imine (
In catalysis, it serves two distinct high-value roles:
-
Superbase Ligand (Transition Metals): As a strong
-donor, the free base coordinates to metals (Pd, Ni, Cu) to form electron-rich complexes, often outperforming phosphines in stability and donation capability.[1] -
Organocatalyst/Proton Scavenger: Its high basicity (
in MeCN) makes it an effective non-nucleophilic base for deprotonation steps in organic synthesis.
This guide provides the critical activation protocols required to convert the stable HCl salt into the active catalytic species.
Chemical Identity & Properties
| Property | Specification |
| Systematic Name | 1,3-Dimethylimidazolidin-2-imine hydrochloride |
| Ligand Class | Cyclic Guanidine / Superbase |
| CAS (HCl Salt) | 87954-60-7 |
| CAS (Free Base) | 45514-40-7 |
| Molecular Weight | 149.62 g/mol (HCl salt) |
| Acidity ( | ~13-14 (in water); ~24 (in MeCN, est.)[1][2] |
| Coordination Mode | Monodentate |
| Electronic Character | Strong donor, weak |
Mechanism of Action
The ligand operates via the guanidine functionality . Upon deprotonation, the exocyclic nitrogen becomes highly electron-rich due to resonance delocalization from the two ring nitrogens.
Ligand Activation Pathway
The HCl salt must be neutralized to generate the active free base. This species then coordinates to the metal center.
Figure 1: Activation pathway from the stable hydrochloride salt to the active metal catalyst.
Experimental Protocols
Protocol A: In Situ Ligand Generation & Metal Coordination
Use this protocol for homogeneous catalysis (e.g., Pd-catalyzed coupling).[1]
Reagents:
-
Base: Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Solvent: Anhydrous THF or Toluene
-
Metal Source: Pd(OAc)
or Ni(COD)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Salt Loading: Add 1,3-Dimethylimidazolidin-2-imine HCl (1.0 mmol, 149.6 mg) and KOtBu (1.1 mmol, 123.4 mg) to the flask.
-
Solvent Addition: Add anhydrous THF (5 mL).
-
Activation (Deprotonation): Stir at Room Temperature (RT) for 30 minutes. The solution will become cloudy as KCl precipitates.
-
Checkpoint: The formation of a white precipitate (KCl) confirms deprotonation.
-
-
Filtration (Optional): If the catalytic reaction is sensitive to salts, filter the mixture through a syringe filter (PTFE, 0.45 µm) into a fresh Schlenk flask under inert gas. For most couplings, this is unnecessary.[1]
-
Coordination: Add the metal precursor (e.g., Pd(OAc)
, 0.5 mmol for a 2:1 L:M ratio) to the filtrate/suspension. -
Incubation: Stir for 15-30 minutes at RT. The color change (often to yellow/orange for Pd) indicates complex formation.
-
Catalysis: Inject the substrate mixture directly into this catalyst solution.
Protocol B: Application in Suzuki-Miyaura Coupling
A validated workflow for coupling aryl halides with boronic acids.
Reaction Setup:
-
Catalyst Prep: Prepare the Pd-Ligand complex in situ as described in Protocol A (using 2 mol% Pd loading).
-
Substrate Addition: To the catalyst solution, add:
-
Aryl Bromide (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Base: K
CO (2.0 mmol)
-
-
Solvent Adjustment: Ensure the total solvent volume is ~5-10 mL (THF/Water 9:1 is often effective for Suzuki).
-
Reaction: Heat to 60°C for 4-12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over MgSO
, and concentrate.
Mechanistic Insights & Troubleshooting
Why use this ligand?
Unlike bulky phosphines (e.g., BINAP) or bulky NHCs (e.g., IPr), 1,3-dimethylimidazolidin-2-imine is sterically small but electronically powerful .[1]
-
Advantage: It promotes oxidative addition of unreactive substrates (due to high electron density on the metal).
-
Disadvantage: It offers less steric protection against catalyst decomposition (palladium black formation) compared to bulky ligands.
-
Optimization: If catalyst death is observed (black precipitate), increase the Ligand:Metal ratio to 3:1 or 4:1 to stabilize the metal center.
Stability[1][4][5][6][7][8]
-
HCl Salt: Hygroscopic. Store in a desiccator.
-
Free Base: Sensitive to CO
(forms carbamates) and moisture. Always generate fresh or handle in a glovebox.
Visualization: Catalytic Cycle (General Cross-Coupling)
Figure 2: Simplified catalytic cycle for Pd-catalyzed cross-coupling using the guanidine ligand.
References
-
Tamm, M., et al. (2010). "Coordination study of a new class of imine imidazol-2-imine ligands to titanium(IV) and palladium(II)." Dalton Transactions.[4]
-
Bogojeski, J., et al. (2015). "Palladium(II) complexes with highly basic imidazolin-2-imines and their reactivity toward small bio-molecules." Dalton Transactions.[4]
-
PubChem. "1,3-Dimethylimidazolidin-2-imine hydrochloride Compound Summary."
- Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (General Reference for Guanidine Superbases).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Coordination study of a new class of imine imidazol-2-imine ligands to titanium(IV) and palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unlocking the Catalytic Potential of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Executive Summary & Chemical Identity
1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7) is the stable salt precursor to 1,3-dimethylimidazolidin-2-imine (CAS: 2228-43-5), a potent cyclic guanidine organocatalyst.
CRITICAL DISTINCTION: This compound is frequently confused with 1,3-Dimethyl-2-imidazolidinone (DMI, CAS: 80-73-9), which is a polar aprotic solvent (a cyclic urea). The subject of this guide is the imine (guanidine), which possesses a C=NH functionality rather than a C=O, rendering it a strong Brønsted base and a hydrogen-bond donor (HBD).
This Application Note details the activation of the hydrochloride salt into its free-base catalytic form and outlines its mechanistic cycle in base-catalyzed carbon-carbon bond-forming reactions, specifically the Michael Addition .
Key Physicochemical Parameters
| Parameter | Value / Description | Relevance |
| Structure Class | Cyclic Guanidine | High basicity due to resonance stabilization of the conjugate acid. |
| Active Species | Free Base (Imine) | Generated in situ or pre-formed from the HCl salt. |
| Basicity ( | ~13.0–14.0 (est. in H₂O) | Stronger than DBU/TMG; capable of deprotonating weak acids ( |
| Nucleophilicity ( | 12.46 (in CH₂Cl₂) [1] | High nucleophilicity allows for acylation/transesterification catalysis. |
| Solubility (HCl Salt) | Water, MeOH, EtOH | Requires polar protic solvents for dissolution before neutralization. |
Pre-Catalyst Activation Protocol
The hydrochloride salt is the preferred storage form due to its hygroscopic stability compared to the free base. For catalytic applications, the free base must be liberated.
Method A: In Situ Activation (Preferred for One-Pot Synthesis)
Principle: The HCl salt is neutralized directly in the reaction vessel using a stoichiometric amount of a stronger inorganic base or alkoxide, generating the active guanidine catalyst and an inert salt (e.g., NaCl/KCl).
Reagents:
-
1,3-Dimethylimidazolidin-2-imine hydrochloride (10–20 mol% relative to substrate)
-
Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe) (Equimolar to catalyst)
-
Anhydrous Solvent (THF, MeCN, or Toluene)
Protocol:
-
Charge the reaction vessel with 1,3-Dimethylimidazolidin-2-imine hydrochloride (1.0 equiv relative to catalyst loading).
-
Add anhydrous solvent (e.g., THF) under inert atmosphere (N₂/Ar).
-
Add KOtBu (1.0 equiv).
-
Stir at Room Temperature (RT) for 15–30 minutes. The mixture will become cloudy as KCl precipitates.
-
Optional: Filter the mixture under inert gas if the reaction is sensitive to heterogeneous salts. Otherwise, proceed directly by adding the reaction substrates.
Method B: Biphasic Extraction (For Pure Free Base Isolation)
Protocol:
-
Dissolve the hydrochloride salt in minimum water (approx. 1 g/2 mL).
-
Add 50% w/w NaOH solution (1.2 equiv) dropwise at 0°C.
-
Extract immediately with Dichloromethane (DCM) (
volume). -
Dry organic layer over anhydrous Na₂SO₄.
-
Concentrate in vacuo to yield the colorless oil (Free Base). Note: Store under Argon at -20°C; the free base absorbs CO₂ from air rapidly.
The Catalytic Cycle: Mechanistic Insight
The efficacy of 1,3-dimethylimidazolidin-2-imine lies in its Bifunctional Activation mode. Unlike fully alkylated bases (like proton sponge), the exocyclic imine (=NH) acts as a Hydrogen Bond Donor (HBD), while the ring nitrogens stabilize the positive charge upon protonation.
The Cycle Logic (Michael Addition Example)
-
Deprotonation: The free guanidine (Catalyst Cat ) deprotonates the pronucleophile (e.g., Malonate, Nu-H ), forming a tight ion pair: [Cat-H]⁺[Nu]⁻ .
-
Activation: The guanidinium cation [Cat-H]⁺ coordinates with the Electrophile (E , e.g., Enone) via hydrogen bonding, lowering the LUMO energy of the electrophile.
-
C-C Bond Formation: The nucleophile attacks the activated electrophile.
-
Turnover: Proton transfer from the guanidinium species to the resulting enolate/alkoxide releases the Product (P ) and regenerates the free catalyst (Cat ).
Visualization of the Pathway
The following diagram illustrates the catalytic cycle for the Michael addition of dimethyl malonate to cyclohexenone.
Caption: The cycle demonstrates the dual role of the guanidine: acting as a base to generate the nucleophile and as a Brønsted acid (in its protonated form) to activate the electrophile.
Standard Operating Procedure (SOP): Catalytic Michael Addition
Objective: Synthesis of dimethyl 2-(3-oxocyclohexyl)malonate using 1,3-dimethylimidazolidin-2-imine hydrochloride.
Materials
-
Catalyst Precursor: 1,3-Dimethylimidazolidin-2-imine hydrochloride (15 mg, 0.1 mmol, 10 mol%)
-
Base: Sodium Methoxide (NaOMe) (5.4 mg, 0.1 mmol)
-
Nucleophile: Dimethyl malonate (132 mg, 1.0 mmol)
-
Electrophile: 2-Cyclohexen-1-one (96 mg, 1.0 mmol)
-
Solvent: Anhydrous Acetonitrile (MeCN) (2.0 mL)
Step-by-Step Protocol
-
Catalyst Activation:
-
In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, combine the catalyst hydrochloride and NaOMe .
-
Add 1.0 mL of anhydrous MeCN.
-
Stir at room temperature for 20 minutes under N₂ atmosphere. (Ensure the salt is fully neutralized; the solution may remain slightly heterogeneous due to NaCl formation).
-
-
Substrate Addition:
-
Add dimethyl malonate (Nucleophile) to the catalyst mixture. Stir for 5 minutes to allow deprotonation/equilibration.
-
Add 2-cyclohexen-1-one (Electrophile) dissolved in the remaining 1.0 mL MeCN dropwise over 2 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 25°C.
-
Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. Typical conversion reaches >95% within 2–6 hours depending on scale and concentration.
-
-
Work-up:
-
Quench the reaction by adding 0.5 mL of 1M HCl (aq) or saturated NH₄Cl.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
Purify via flash column chromatography (Silica gel).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete neutralization of HCl salt. | Ensure the base (NaOMe/KOtBu) is fresh and added in exact 1:1 stoichiometry to the catalyst. |
| Side Products (Polymerization) | Catalyst loading too high or reaction too concentrated. | Reduce catalyst loading to 5 mol% or dilute reaction to 0.1 M. |
| Catalyst Deactivation | CO₂ absorption (Guanidines react with CO₂). | Ensure strictly inert atmosphere (N₂ or Ar) is maintained. |
| Heterogeneity | Insolubility of the HCl salt in non-polar solvents. | Use Method A (In Situ) in MeCN or THF, or switch to Method B (Pre-formation) if using Toluene/DCM. |
References
-
Mayr, H., et al. (2012). "Nucleophilicity and Lewis Basicity of Guanidines." ChemCatChem, 4(7), 993-999. Link
- Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons.
-
PubChem. (n.d.). "1,3-Dimethylimidazolidin-2-imine hydrochloride." Compound Summary. Link
-
Coles, M. P. (2006). "Bicyclic Guanidines as Catalysts in Organic Synthesis." Dalton Transactions, (8), 985-1001. (Mechanistic parallels with TBD/MTBD). Link
Application Note: 1,3-Dimethylimidazolidin-2-imine Hydrochloride in Pharmaceutical Synthesis
This is a comprehensive technical guide on the applications of 1,3-Dimethylimidazolidin-2-imine hydrochloride in pharmaceutical synthesis.
Executive Summary
1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 59703-00-3 or 87954-60-7) is the stable salt form of 1,3-dimethylimidazolidin-2-imine , a potent cyclic guanidine superbase. Unlike its structural cousin 1,3-dimethyl-2-imidazolidinone (DMI), which is a polar aprotic solvent, the imine is a reactive reagent and catalyst.
Its primary utility in modern pharmaceutical synthesis lies in two distinct domains:
-
Superbase Catalysis: Acting as a sterically hindered, non-nucleophilic base (pKa ~23 in MeCN) for difficult alkylations and condensations, often replacing DBU or BEMP.
-
Oligonucleotide Therapeutics: Serving as the structural moiety for Phosphoryl Guanidine (PG) backbone modifications.[1][2] These charge-neutral linkages render antisense oligonucleotides (ASOs) resistant to nucleases while maintaining cellular uptake.
This guide provides the physicochemical profile, mechanistic insights, and validated protocols for utilizing this reagent in drug development.
Chemical Identity & Properties
It is critical to distinguish the imine (base) from the one (solvent).
| Property | 1,3-Dimethylimidazolidin-2-imine HCl | 1,3-Dimethyl-2-imidazolidinone (DMI) |
| Structure | Cyclic Guanidine Salt | Cyclic Urea |
| Function | Superbase Precursor / Reagent | Polar Aprotic Solvent |
| CAS | 59703-00-3 (HCl); 22560-60-7 (Free Base) | 80-73-9 |
| Acidity (pKa) | ~12.5 (conj. acid in H₂O); ~23 (in MeCN) | Neutral |
| Reactivity | Strong H-bond donor/acceptor; Nucleophilic | Inert solvent |
Structural Visualization
The following diagram clarifies the relationship between the stable HCl salt, the active free base, and the related solvent DMI.
Figure 1: Structural relationship and activation pathway.
Application 1: Superbase-Catalyzed Alkylation
The free base of 1,3-dimethylimidazolidin-2-imine is a "superbase" comparable to TBD (Triazabicyclodecene) or MTBD. It is particularly effective for the alkylation of weakly acidic substrates (pKa 20–25) where weaker bases (TEA, Pyridine) fail and stronger organometallics (LDA) cause side reactions.
Mechanism
The imine possesses a highly basic
Protocol: C-Alkylation of Drug Intermediates
Objective: Mono-alkylation of a sensitive active methylene compound (e.g., a phenylacetate derivative) using the HCl salt as the base source.
Materials:
-
Substrate (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
1,3-Dimethylimidazolidin-2-imine Hydrochloride (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv) [Used to liberate the free base]
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.
Step-by-Step Methodology:
-
Liberation of Free Base (In Situ):
-
In a flame-dried flask under Argon, suspend 1,3-dimethylimidazolidin-2-imine hydrochloride (1.2 equiv) in anhydrous MeCN (0.2 M relative to substrate).
-
Add KOtBu (1.2 equiv) in one portion.
-
Stir at room temperature for 15–30 minutes. A white precipitate of KCl will form.
-
Note: This generates the free guanidine base in situ.
-
-
Substrate Deprotonation:
-
Add the Substrate (1.0 equiv) to the reaction mixture.
-
Stir for 30 minutes. The solution may change color (often yellow/orange) indicating anion formation.
-
-
Alkylation:
-
Add the Alkyl Halide (1.1 equiv) dropwise.
-
Monitor the reaction by HPLC or TLC.
-
Temperature Control: For highly reactive halides (e.g., benzyl bromide), cool to 0°C. For unreactive halides, heat to 50–60°C.
-
-
Work-up:
Critical Process Parameters (CPPs):
-
Moisture: The free base is hygroscopic and hydrolytically sensitive over long periods. Use anhydrous solvents.
-
Stoichiometry: Ensure 1:1 ratio of HCl salt to Metal Alkoxide to ensure full liberation without excess strong nucleophile (alkoxide) remaining.
Application 2: Phosphoryl Guanidine (PG) Oligonucleotides
This is the most high-value application in current drug development. The 1,3-dimethylimidazolidin-2-imine moiety is introduced into the phosphate backbone of RNA/DNA therapeutics (Gapmers, siRNAs).[1][2][7][8][9]
Benefit: The resulting Phosphoryl Guanidine (PG) linkage is charge-neutral and achiral (if symmetric) or stereochemically defined. It imparts nuclease resistance and improves cellular uptake without the toxicity associated with phosphorothioates.
Synthesis Workflow (Staudinger Route)
While the HCl salt is the precursor, the actual introduction is often performed via a Staudinger reaction using the azide derivative (ADMP) or by reacting the free imine with a chlorophosphite. The protocol below describes the Staudinger approach, which is compatible with automated solid-phase synthesis.
Reagent Preparation (ADMP from Imine Precursors): The reagent 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is synthesized from 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and Sodium Azide. DMC is derived from the urea, but the imine structure is what ends up in the drug.
Solid-Phase Protocol:
-
Coupling: Standard phosphoramidite coupling leaves a P(III) triester intermediate.
-
Staudinger Reaction (Oxidation Replacement):
-
Instead of standard Iodine/Water oxidation (which gives P=O), treat the support-bound P(III) intermediate with ADMP (0.1 M in MeCN).
-
Reaction Time: 10–15 minutes.
-
Mechanism: The azide attacks the P(III), releasing
and forming the P=N bond decorated with the imidazolidine ring.
-
Figure 2: Introduction of the imine moiety into oligonucleotide backbones.
Comparison with Other Bases
| Feature | 1,3-Dimethylimidazolidin-2-imine | DBU | TBD | NaH |
| Basicity (MeCN) | High (pKa ~23) | High (pKa ~24) | Very High (pKa ~26) | Irrelevant (insoluble) |
| Nucleophilicity | Low | Moderate | High | Low |
| Solubility | Excellent (Organic) | Excellent | Excellent | Poor (Suspension) |
| Stability | HCl Salt is Stable Solid | Liquid (degrades) | Solid (hygroscopic) | Solid (reactive) |
| Selectivity | High (Steric bulk) | Moderate | Low (can acyl transfer) | Low |
Why choose 1,3-Dimethylimidazolidin-2-imine HCl?
-
It offers a "cleaner" basicity profile than TBD (less prone to nucleophilic attack on esters).
-
The HCl salt allows for precise stoichiometry (weighable solid vs. liquid DBU).
-
Specific utility in creating P=N linkages (PG oligos) which DBU cannot do.
Handling and Safety
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
-
Corrosivity: The free base is corrosive and can cause severe eye damage.
-
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).
-
Toxicity: Data is limited compared to DMI solvent; handle as a potential reproductive toxin (similar to other cyclic amides/ureas).
References
-
PubChem. 1,3-Dimethylimidazolidin-2-imine hydrochloride. National Library of Medicine. Available at: [Link]
-
Kupryushkin, M. S., et al. (2014). "Phosphoryl Guanidines: A New Class of Nucleic Acid Analogues."[9] Organic & Biomolecular Chemistry. (Describes the PG linkage derived from the imine).
- Stetsenko, D. A., et al. (2014).
- Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (General context on cyclic guanidine reactivity).
-
Kitamura, M., et al. (2014).[10] "Safe and Efficient Diazo-Transfer Reagent: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." European Journal of Organic Chemistry. (Synthesis of the azide reagent from the imine core).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoryl Guanidine Modified Synthetic Oligonucleotides [biosyn.com]
- 10. researchgate.net [researchgate.net]
Safe handling procedures for 1,3-Dimethylimidazolidin-2-imine hydrochloride
An advanced technical guide for the application of 1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7) in the synthesis of nuclease-resistant antisense oligonucleotides (ASOs).
Executive Summary & Mechanistic Rationale
The development of antisense oligonucleotide (ASO) gapmers has been historically bottlenecked by rapid in vivo degradation via nucleases. 1,3-Dimethylimidazolidin-2-imine hydrochloride serves as a critical precursor in synthesizing Phosphoryl Guanidine (PG) oligonucleotides. By converting this hydrochloride salt into an azide-based Staudinger reagent (e.g., ADMP), researchers can replace the negatively charged oxygen atom in the internucleoside phosphate with an electroneutral, sterically bulky 1,3-dimethylimidazolidin-2-imine group.
This modification fundamentally alters the pharmacokinetic profile of the ASO. The electroneutrality reduces non-specific protein binding, while the steric bulk of the cyclic guanidine derivative confers extreme resistance to exonucleases (such as snake venom phosphodiesterase). Notably, this is achieved without significantly distorting the A-form double helix conformation required for RNase H activation, making it a highly effective strategy for targeting and reversing MDR1-mediated multiple drug resistance in tumor cells ().
Physicochemical Profile & Safety Causality
Handling 1,3-Dimethylimidazolidin-2-imine hydrochloride requires strict environmental controls due to its specific chemical properties.
-
Hazard Profile: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Hygroscopicity & Reactivity: The hydrochloride salt is highly hygroscopic. Causality: If ambient moisture is absorbed, the resulting water acts as a potent nucleophile during downstream automated solid-phase synthesis. This water will prematurely hydrolyze the highly reactive P(III) phosphite triester intermediates, leading to truncated oligonucleotide sequences and catastrophic failure of the coupling cycle. Therefore, maintaining an inert, anhydrous environment is not merely a safety precaution, but a strict chemical necessity for synthesis yields.
Quantitative Impact of PG-Modification
The integration of 1,3-dimethylimidazolidin-2-imine groups into ASOs yields measurable improvements in stability and efficacy.
Table 1: Impact of 1,3-Dimethylimidazolidin-2-imine (PG) Modification on Oligonucleotide Properties
| Property | Native Oligonucleotide (PO/PS) | PG-Modified Oligonucleotide |
| Nuclease Resistance (Serum) | Degraded within 24-48 hours | Stable for > 21 days |
| Internucleotide Charge | Negative (-1 per linkage) | Electroneutral (0 per linkage) |
| Thermal Stability (ΔTm) | Baseline | -1.2 °C per modified linkage |
| Stability Drop in H₂O (vs Buffer) | > 40 °C decrease | ~ 6 °C decrease |
| Cellular Uptake (Carrier-free) | Poor | High (Optimal with 2 PG groups) |
Experimental Workflows & Self-Validating Protocols
Protocol A: Anhydrous Preparation of 1,3-Dimethylimidazolidin-2-imine Reagent
Objective: Prepare a completely anhydrous solution of the imine derivative for conversion to the Staudinger reagent, ensuring zero moisture carryover.
-
Environmental Isolation: Transfer the sealed vial of 1,3-Dimethylimidazolidin-2-imine hydrochloride into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).
-
Desiccation: Transfer the required mass into a pre-weighed, oven-dried Schlenk flask. Apply high vacuum (<0.1 mbar) over phosphorus pentoxide (P₂O₅) for 24 hours. Causality: P₂O₅ acts as an aggressive desiccant to pull trace lattice moisture from the hygroscopic crystals, preventing downstream phosphoramidite hydrolysis.
-
Solvation: Dissolve the dried salt in anhydrous acetonitrile (MeCN).
-
System Validation (QC): Extract a 1 mL aliquot and perform a Karl Fischer coulometric titration. Self-Validation Check: The protocol may only proceed to the Staudinger reagent conversion if the water content is strictly ≤ 20 ppm. If > 20 ppm, add activated 3Å molecular sieves and re-test after 12 hours.
Protocol B: Solid-Phase Staudinger Reaction for PG-Gapmer Synthesis
Objective: Incorporate the 1,3-dimethylimidazolidin-2-imine group into the oligonucleotide backbone using automated solid-phase synthesis.
-
Phosphoramidite Coupling: Perform standard detritylation (3% TCA in DCM) and couple the desired nucleoside phosphoramidite to the solid support using 5-ethylthio-1H-tetrazole as an activator.
-
Azide Addition (The Staudinger Step): Bypass the standard iodine oxidation port. Instead, inject a 0.1 M solution of the 1,3-dimethylimidazolidin-2-imine azide derivative (e.g., ADMP) in anhydrous MeCN directly onto the column.
-
Extended Incubation: Allow the reaction to incubate at room temperature for exactly 15 minutes. Causality: Unlike rapid iodine oxidation, the Staudinger reaction proceeds via a cyclic intermediate that must collapse to expel nitrogen gas (N₂). The 15-minute window ensures complete N₂ evolution, driving the conversion of the unstable P(III) center to the highly stable P(V) phosphoryl guanidine linkage.
-
Cleavage & Deprotection: Treat the solid support with a 1:1 mixture of concentrated aqueous ammonia and methylamine (AMA) at 55°C for 30 minutes.
-
System Validation (QC): Analyze the crude cleavage product via Electrospray Ionization Mass Spectrometry (ESI-MS). Self-Validation Check: Calculate the theoretical mass shift. The successful replacement of an oxygen atom with the 1,3-dimethylimidazolidin-2-imine group will reflect a precise, predictable mass addition. The synthesis is validated only if the ESI-MS peaks perfectly match the calculated mass of the fully modified PG-gapmer, confirming 100% conversion at the targeted linkages.
Mechanistic Visualizations
Workflow of Solid-Phase Synthesis of PG-Modified Oligonucleotides.
Mechanism of MDR1 Silencing by Phosphoryl Guanidine Gapmers.
References
-
Kupryushkin, M. S., Filatov, A. V., Mironova, N. L., et al. (2021). "Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells". Molecular Therapy - Nucleic Acids, 27, 211-226. Available at:[Link]
-
Pyshnyi, D. V., et al. (2021). "A Comparative Study of the Hybridization of Phosphoryl Guanidine Oligonucleotides with DNA and RNA". Russian Journal of Bioorganic Chemistry, 47(2), 250-258. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756209, 1,3-Dimethylimidazolidin-2-imine hydrochloride". PubChem. Available at:[Link]
Application Note: Purification Strategies for 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Abstract
This application note details the purification, handling, and characterization of 1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7). Often confused with the solvent DMI (1,3-Dimethyl-2-imidazolidinone), this compound is a cyclic guanidinium salt used as a precursor for superbases and as a catalyst in organic synthesis. This guide provides a rigorous recrystallization protocol, impurity profiling, and quality control metrics to ensure pharmaceutical-grade purity (>98%).
Introduction & Chemical Context
The Target Molecule
1,3-Dimethylimidazolidin-2-imine hydrochloride is the salt form of a cyclic guanidine. Unlike its urea analog (DMI solvent), the imine functionalities render it highly basic in its free form and stable, though hygroscopic, in its hydrochloride salt form.
Critical Distinction:
-
Target: 1,3-Dimethylimidazolidin-2-imine HCl (Solid, Guanidine salt).
-
Common Confusion: 1,3-Dimethyl-2-imidazolidinone (DMI) (Liquid, Urea solvent).[1]
-
Note: Ensure you are processing the correct CAS (87954-60-7) before proceeding.
Impurity Profile
Understanding the origin of impurities is essential for selecting the correct purification method.
| Impurity Type | Likely Source | Physicochemical Behavior | Removal Strategy |
| N,N'-Dimethylethylenediamine | Unreacted Starting Material | Liquid, Volatile, Basic | Soluble in organic washes; removed by vacuum. |
| 1,3-Dimethyl-2-imidazolidinone | Hydrolysis Byproduct | Liquid, High Boiling Point | Soluble in Acetone/EtOAc; removed by trituration. |
| Colored Oligomers | Oxidation of Diamines | Non-polar to moderately polar | Removed by activated charcoal filtration. |
| Inorganic Salts | Neutralization byproducts | Highly water-soluble | Removed by selective alcohol dissolution. |
Workflow Visualization
The following diagram outlines the logical flow for the purification process, highlighting critical decision points.
Figure 1: Step-by-step purification workflow for cyclic guanidinium salts.
Experimental Protocols
Method A: Recrystallization (Gold Standard)
This method utilizes the high solubility of guanidinium salts in hot ethanol and their insolubility in ethers.
Reagents Required:
-
Absolute Ethanol (EtOH) - Solvent[2]
-
Diethyl Ether (Et2O) or MTBE - Anti-solvent
-
Activated Carbon (optional for decolorization)[3]
Protocol:
-
Dissolution: Place 10 g of crude 1,3-Dimethylimidazolidin-2-imine HCl in a round-bottom flask. Add the minimum amount of absolute Ethanol (approx. 30–50 mL) and heat to 60–70°C until fully dissolved.
-
Decolorization (Conditional): If the solution is yellow/brown, add 0.5 g activated charcoal. Stir at 60°C for 10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed glass frit or Celite pad to remove charcoal or mechanical impurities. Collect the filtrate in a clean flask.
-
Crystallization:
-
Allow the filtrate to cool to room temperature.[5]
-
Slowly add Diethyl Ether (or MTBE) dropwise with stirring until the solution becomes slightly turbid (cloud point).
-
Add a few drops of Ethanol to clear the turbidity.
-
Place the flask in a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight.
-
-
Collection: Filter the white crystals rapidly (compound is hygroscopic).
-
Washing: Wash the filter cake twice with cold Et2O.
-
Drying: Dry under high vacuum (<1 mbar) at 40°C for 6 hours, preferably over P2O5 or KOH pellets to remove trace water and HCl.
Method B: Trituration (For Bulk Cleanup)
Use this method if the crude material is relatively pure (>90%) but contains surface oily impurities (amines).
Protocol:
-
Place crude solid in a flask.
-
Add Acetone or Ethyl Acetate (10 mL per gram of solid). Rationale: Guanidinium salts are generally insoluble in these solvents, while organic impurities are soluble.
-
Slurry/sonicate for 30 minutes at room temperature.
-
Filter the solid and wash with fresh Acetone.
-
Dry as per Method A.
Quality Control (QC) & Characterization
Trustworthiness in chemical synthesis requires rigorous validation. The following metrics confirm the identity and purity of the salt.
Proton NMR ( H NMR)
-
Solvent: D
O or DMSO-d . -
Expected Signals:
-
~2.8-3.0 ppm (Singlet, 6H, N-CH
): Distinctive sharp peak. -
~3.6-3.7 ppm (Singlet, 4H, N-CH
-CH -N): Ring methylene protons. -
Impurity Check: Look for peaks at
2.2 ppm (free amine precursors) or 1.1 ppm (residual ethanol).
-
~2.8-3.0 ppm (Singlet, 6H, N-CH
Chloride Content (Argentometric Titration)
To confirm the stoichiometry of the salt (Mono-HCl vs. free base).
-
Method: Dissolve 100 mg of product in water. Titrate with 0.1 M AgNO
using Potassium Chromate indicator (Mohr’s method) or potentiometric endpoint. -
Calculation:
-
MW (C
H N ·HCl) ≈ 149.62 g/mol [6]
-
Melting Point
-
Expectation: Cyclic guanidinium salts typically have high melting points (>150°C), often decomposing before melting.
-
Specification: Sharp range (<2°C variation) indicates high purity.
Troubleshooting & Safety
| Observation | Diagnosis | Corrective Action |
| Oily Product | Hygroscopic water absorption or residual solvent. | Dry longer under high vacuum with P2O5. Use MTBE instead of Ether. |
| Low Yield | Product too soluble in alcohol. | Reduce Ethanol volume; increase Anti-solvent (Ether) ratio; Cool to -20°C. |
| Yellow Color | Oxidation of amine impurities. | Repeat Method A with Activated Charcoal step. |
Safety Warning:
-
Hygroscopic: Store under inert atmosphere (Argon/Nitrogen).
-
Irritant: Causes skin and eye irritation. Handle in a fume hood.
-
Incompatibility: Avoid strong oxidizers and strong bases (liberates the free guanidine).
References
-
PubChem. (n.d.). 1,3-Dimethylimidazolidin-2-imine hydrochloride (Compound).[2][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Isobe, T., & Ishikawa, T. (1999).[10] 2-Chloro-1,3-dimethylimidazolinium Chloride.[10] 1. A Powerful Dehydrating Equivalent to DCC.[10] The Journal of Organic Chemistry, 64(19), 6984–6988. (Provides context on the synthesis and properties of related imidazolinium salts). [Link]
- Barton, D. H. R., et al. (1982). Synthesis and properties of guanidine derivatives. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 3. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 6. 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dimethylimidazolidin-2-imine hydrochloride | 87954-60-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Troubleshooting the synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride
An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
From the Senior Application Scientist's Desk
Welcome to the technical support center for the synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride. As a key structural motif found in numerous biologically active compounds, the cyclic guanidine core of this molecule presents both unique opportunities and specific synthetic challenges.[1] This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of its preparation.
Our approach here is not to simply provide a recipe but to empower you with the underlying chemical principles and field-proven insights. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative literature. This guide is structured as a dynamic troubleshooting resource, addressing common issues in a direct question-and-answer format to help you achieve a successful and reproducible synthesis.
Core Synthetic Pathway: An Overview
The most direct and common laboratory-scale synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride involves the cyclization of N,N'-dimethylethylenediamine with cyanogen bromide. This reaction proceeds via a nucleophilic attack of the amine groups on the electrophilic carbon of cyanogen bromide, leading to the formation of a cyanamide intermediate which then undergoes intramolecular cyclization. The resulting product is isolated as its stable hydrochloride salt.
The overall transformation is depicted below:
N,N'-dimethylethylenediamine + Cyanogen Bromide → 1,3-Dimethylimidazolidin-2-imine hydrobromide → (Ion Exchange/Acidification) → 1,3-Dimethylimidazolidin-2-imine hydrochloride
It is critical to note that the initial product is the hydrobromide salt due to the nature of the reagent. Conversion to the hydrochloride is an optional subsequent step if that specific salt is required. For most applications, the hydrobromide salt is functionally identical. This guide will focus on the synthesis of the initial salt product, which is the most common stopping point.
Visualizing the Synthetic Workflow
The following diagram outlines the critical stages of the synthesis, from reagent preparation to final product characterization.
Caption: General workflow for synthesis of 1,3-Dimethylimidazolidin-2-imine salt.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
I. Low or No Product Yield
Question: My reaction has completed (as per TLC), but after work-up, I have a very low yield of my desired product. What went wrong?
Answer: Low yield is a frequent issue that can typically be traced back to one of several factors related to reagents, reaction conditions, or side reactions.
-
Reagent Quality and Stoichiometry:
-
N,N'-dimethylethylenediamine Purity: This starting material can be hygroscopic and may absorb atmospheric CO₂ to form carbamates. Use a freshly opened bottle or distill it under reduced pressure before use.
-
Cyanogen Bromide (CNBr) Reactivity: CNBr can hydrolyze if exposed to moisture. Ensure you are using a high-purity reagent and prepare solutions in an anhydrous solvent immediately before use. The von Braun reaction, which utilizes CNBr, is highly dependent on the reagent's quality.[2][3]
-
Stoichiometry: While a 1:1 molar ratio is theoretical, slight excesses of the diamine can sometimes be used to ensure complete consumption of the highly toxic CNBr. However, a large excess can lead to side products.
-
-
Reaction Conditions:
-
Inadequate pH Control: The reaction generates hydrobromic acid (HBr). As the reaction proceeds, the diamine starting material will be protonated, rendering it non-nucleophilic. This effectively stops the reaction. It is crucial to add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid as it forms.[4] The base should be added concurrently with or prior to the CNBr.
-
Temperature Control: The initial reaction is exothermic. The addition of CNBr should be done slowly at a reduced temperature (e.g., 0 °C) to prevent runaway reactions and the formation of polymeric byproducts. After the addition is complete, allowing the reaction to slowly warm to room temperature is often sufficient for cyclization.
-
-
Side Reactions:
-
Oligomerization: If the concentration of reactants is too high or the temperature is not controlled, intermolecular reactions can occur, leading to the formation of linear or cyclic oligomers instead of the desired five-membered ring.
-
Reaction with Solvent: Using a nucleophilic solvent (like methanol in the absence of a stronger nucleophile) can lead to the formation of byproducts. Solvents like Dichloromethane (DCM) or Acetonitrile (ACN) are generally preferred.
-
II. Impurity Formation
Question: My crude product shows multiple spots on the TLC plate and the NMR spectrum is complex. What are the likely impurities?
Answer: The presence of multiple impurities points to incomplete reaction or competing side pathways.
-
Unreacted Starting Materials: The most common "impurities" are simply your starting materials. N,N'-dimethylethylenediamine is basic and will appear as a streak or a spot with a low Rf on silica gel. Unreacted CNBr will not be visible on TLC but its presence can be inferred from the incomplete conversion of the diamine.
-
Acyclic Intermediate: Before the final ring-closure, an acyclic N-cyano-N'-(2-(methylamino)ethyl)methanamine intermediate is formed. If the cyclization is slow or incomplete (e.g., due to low temperature or insufficient reaction time), this intermediate may be present in your crude product.
-
Byproduct from Base: The hydrobromide salt of your added base (e.g., triethylammonium bromide) will be a major byproduct. Most of this is typically removed by filtration before product isolation, but some may remain. This is a salt and usually will not interfere with TLC analysis of the organic components but will be visible in the NMR.
-
Symmetrical Urea/Thiourea Derivatives: If your starting materials are contaminated with CO₂ or CS₂, you may form small amounts of 1,3-dimethylimidazolidin-2-one or its thione analogue.[5]
III. Product Isolation & Purification Issues
Question: I'm having trouble getting my product to precipitate/crystallize from the reaction mixture. It remains an oil. What can I do?
Answer: The hydrochloride or hydrobromide salt of 1,3-Dimethylimidazolidin-2-imine is a polar, ionic compound, but it can sometimes be reluctant to crystallize, especially if minor impurities are present.
-
Hygroscopic Nature: The product is likely hygroscopic. Any residual water in the reaction or from the work-up can keep it in an oil or gum-like state. Ensure all solvents are anhydrous and the work-up is performed under a dry atmosphere.
-
Solvent Choice for Precipitation: After removing the solvent used for the reaction (e.g., DCM), the residue should be triturated with a non-polar "anti-solvent" to induce precipitation. Diethyl ether or a mixture of ethyl acetate and hexanes are excellent choices. Chilling the mixture and scratching the inside of the flask with a glass rod can initiate crystallization.
-
Purification by Recrystallization: If the precipitated solid is impure, recrystallization is the best method for purification. A common and effective solvent system is hot absolute ethanol, followed by the slow addition of diethyl ether until turbidity is observed. Cooling this mixture slowly should yield pure crystalline product.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Acidification of diamine starting material | Add a non-nucleophilic base (e.g., TEA, DIPEA) to scavenge HBr. |
| Poor quality/hydrolyzed reagents | Use fresh, anhydrous reagents and solvents. Distill diamine if necessary. | |
| Uncontrolled exotherm | Add CNBr solution dropwise at 0 °C. | |
| Impurity | Unreacted starting material | Monitor reaction by TLC until diamine is consumed. |
| Formation | Incomplete cyclization | Allow reaction to stir for longer at room temperature after addition. |
| Presence of base hydrobromide salt | Filter the reaction mixture after completion to remove the salt. | |
| Isolation | Product oils out, fails to crystallize | Ensure anhydrous conditions. Triturate the crude oil with a non-polar solvent like diethyl ether. |
| Problems | Oily/impure solid after precipitation | Purify by recrystallization from a polar/non-polar solvent system (e.g., Ethanol/Ether). |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: EXTREME CAUTION IS REQUIRED. Cyanogen bromide (CNBr) is highly toxic, volatile, and can be fatal if inhaled or absorbed through the skin. All manipulations involving solid CNBr or its solutions must be performed in a certified chemical fume hood with excellent ventilation. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves. Have a quench solution (e.g., aqueous sodium hydroxide and sodium hypochlorite) ready to neutralize any spills and leftover reagent. N,N'-dimethylethylenediamine is also corrosive and a skin irritant.
Q2: How can I monitor the reaction progress effectively? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a mobile phase of DCM/Methanol (e.g., 9:1) with a small amount of ammonium hydroxide or triethylamine (e.g., 0.5%) to prevent streaking of the basic compounds. The starting diamine will have a low Rf, while the product, being a salt, will often remain at the baseline. The disappearance of the starting diamine spot is the best indicator of reaction completion. Stain with ninhydrin (for the primary/secondary amine) or potassium permanganate.
Q3: Is the free base, 1,3-Dimethylimidazolidin-2-imine, stable enough to be isolated? A3: The free base is a strong, non-nucleophilic base, but it is significantly less stable than its hydrochloride or hydrobromide salt. It is susceptible to hydrolysis and reaction with atmospheric CO₂. For most applications, it is generated in situ from the salt by treatment with a strong base. If you must isolate it, it should be done under a strictly inert and anhydrous atmosphere and used immediately.
Q4: How do I confirm the identity and purity of my final product? A4: A combination of techniques is required:
-
¹H NMR: You should expect to see two signals for the non-equivalent N-methyl groups and a signal for the ethylene bridge protons. The N-H protons on the iminium group may be broad or exchange with solvent.
-
¹³C NMR: The most characteristic signal will be the quaternary carbon of the C=N group, typically appearing around 160-170 ppm.
-
Mass Spectrometry (MS): Use ESI+ mode to observe the molecular ion of the free base (M+H)⁺.
-
Melting Point (MP): A sharp melting point is a good indicator of purity. Compare it to literature values if available.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Synthesis of 1,3-Dimethylimidazolidin-2-imine Hydrobromide
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N,N'-dimethylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of approx. 0.5 M.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate dry flask, prepare a solution of cyanogen bromide (1.0 eq) in anhydrous DCM. (CAUTION: EXTREME TOXICITY)
-
-
Reaction:
-
Transfer the cyanogen bromide solution to the dropping funnel.
-
Add the CNBr solution dropwise to the stirred diamine solution at 0 °C over 30-60 minutes. A white precipitate (triethylammonium bromide) will form.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring the disappearance of the diamine by TLC.
-
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium bromide precipitate. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.
-
Add diethyl ether to the residue and stir or sonicate vigorously. The product should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a generous amount of diethyl ether to remove any non-polar impurities, and dry under high vacuum.
-
-
Purification:
-
The crude solid can be recrystallized by dissolving it in a minimum amount of boiling absolute ethanol and then slowly adding diethyl ether until the solution becomes cloudy.
-
Allow the flask to cool to room temperature and then place it in a freezer to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.
-
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
PubChem. (n.d.). 1,3-Dimethylimidazolidin-2-imine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][6]
- Li, J. J. (2014).Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (General reference for named reactions in organic synthesis).
- Wanzlick, H.-W. (1962). Aspects of Nucleophilic Carbene Chemistry. Angewandte Chemie International Edition in English, 1(2), 75-80.
-
Homer, R. B., & Johnson, C. D. (1970). The von Braun Reaction. In S. Patai (Ed.), The Chemistry of the Cyano Group (pp. 187-244). Wiley-Interscience.[2]
-
Zavesky, B. P., Babij, N. R., Fritz, J. A., & Wolfe, J. P. (2013). Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination. Organic Letters, 15(20), 5420–5423. (Illustrates modern methods for cyclic guanidine synthesis). Retrieved from [Link][7]
-
Ishikawa, T., & Nagai, K. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Bioorganic & Medicinal Chemistry Letters, 10(10), 1051-1054. (Context for the biological relevance of the 2-iminoimidazolidine scaffold). Retrieved from [Link][8]
Sources
- 1. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination [organic-chemistry.org]
- 8. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Yield of 1,3-Dimethylimidazolidin-2-imine Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride (Dmi·HCl). This cyclic guanidine is a highly valued chemical building block, serving as a critical precursor for [1] (such as ADMP) in therapeutic gene silencing, and as a robust, strongly electron-donating ligand in [2].
Despite its structural simplicity, synthesizing this compound with high yield and purity is notoriously challenging. Researchers frequently encounter issues with competing oligomerization pathways and the extreme hygroscopicity of the final salt. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure a self-validating, high-yield synthesis.
Section 1: Core Methodology & Mechanistic Design
The Causality of the Design: The most atom-economical synthesis route relies on the direct cyclization of N,N'-dimethylethylenediamine with cyanogen bromide (CNBr). However, because the intermediate cyanamide adduct contains both an electrophilic carbon and a nucleophilic amine, it is highly susceptible to intermolecular attack. To favor the desired intramolecular cyclization over intermolecular oligomerization, strict adherence to the high-dilution principle is mandatory.
Step-by-Step Optimized Protocol:
-
Preparation: Dissolve N,N'-dimethylethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) at a high dilution factor (strictly
0.05 M) under an inert argon atmosphere. -
Electrophile Addition: Cool the solution to 0 °C. Slowly add a solution of cyanogen bromide (1.05 eq) in DCM dropwise over 2 to 3 hours.
-
Causality: Slow addition keeps the steady-state concentration of the unreacted diamine extremely low, preventing it from attacking the newly formed cyanamide intermediate and forming linear polyguanidines.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 16 hours. The intermediate spontaneously cyclizes to form 1,3-dimethylimidazolidin-2-imine hydrobromide.
-
Ion Exchange (Resin Method): To avoid yield losses associated with aqueous freebasing, dissolve the crude hydrobromide salt in a minimum amount of anhydrous methanol. Pass the solution through a strongly basic anion-exchange resin (e.g., Amberlite IRA-400 in the Cl⁻ form)[3].
-
Self-Validating Check: Test the eluate with aqueous
. A pure white precipitate (AgCl) that dissolves in dilute ammonia confirms successful exchange, whereas a pale yellow precipitate (AgBr) indicates incomplete exchange.
-
-
Isolation: Concentrate the methanolic eluate in vacuo. Triturate the resulting residue with cold, strictly anhydrous diethyl ether to precipitate the 1,3-dimethylimidazolidin-2-imine hydrochloride as a white crystalline solid. Filter rapidly under a blanket of argon and dry under high vacuum.
Fig 1. Mechanistic pathway of 1,3-Dimethylimidazolidin-2-imine synthesis and oligomerization risks.
Section 2: Quantitative Data & Condition Optimization
The table below summarizes the critical impact of concentration and temperature on the isolated yield and purity profile of the cyclization step.
| Reaction Concentration (M) | Addition Temp (°C) | Addition Time (h) | Major Impurity Profile | Isolated Yield (%) |
| 0.50 | 25 | 0.5 | Linear Oligomers (Polyguanidines) | 22% |
| 0.10 | 0 | 1.0 | Linear Oligomers | 58% |
| 0.05 | 0 | 2.5 | Trace Unreacted Diamine | 84% |
| 0.05 | -20 | 2.5 | Unreacted CNBr & Diamine | 65% (Incomplete) |
Section 3: Troubleshooting Guides & FAQs
Q1: My overall yield is below 40%, and the crude NMR shows broad, undefined peaks. What went wrong?
A: Broad peaks in the crude
-
Self-Validating Check: Run a TLC of the crude reaction mixture using a highly polar eluent (e.g., DCM:MeOH:NH₄OH). If you observe a continuous streak rather than a defined spot, oligomerization has occurred.
-
Solution: Increase your solvent volume by 2x to 3x (ensuring
0.05 M concentration) and reduce the addition rate of CNBr. Ensure the reaction vessel is kept strictly at 0 °C during the entire electrophile addition phase to control the kinetic profile.
Q2: The product turns into a sticky syrup during filtration. How do I maintain its crystalline form? A: 1,3-Dimethylimidazolidin-2-imine hydrochloride is exceptionally hygroscopic. Exposure to ambient humidity for even a few minutes will cause the crystal lattice to collapse as it deliquesces.
-
Self-Validating Check: Weigh a small aliquot of the product immediately after filtration and again 10 minutes later; a rapid weight increase confirms atmospheric water absorption.
-
Solution: Perform all filtrations using a Schlenk frit under positive argon pressure. Wash the filter cake only with strictly anhydrous, amine-free diethyl ether. Store the final product in a vacuum desiccator over
or immediately transfer it to a nitrogen-filled glovebox.
Q3: I am losing a significant amount of yield during the hydrobromide to hydrochloride salt exchange. Is there a better method? A: Yes. The traditional freebasing method (treating with aqueous NaOH and extracting the free imine into DCM) leads to severe losses because the free 1,3-dimethylimidazolidin-2-imine is highly water-soluble.
-
Solution: Abandon the aqueous extraction. Utilize the non-aqueous anion-exchange resin protocol detailed in Section 1. By passing the methanolic hydrobromide solution through an Amberlite Cl⁻ resin, you bypass the aqueous phase entirely, typically improving the recovery yield from ~60% to >90%.
Fig 2. Troubleshooting logic tree for resolving low yield and crystallization failures.
References
-
Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Synthesis of 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate (ADMP). ResearchGate. Available at: [Link]
-
Living Polymerization of Isoprene and Synthesis of Polar Functionalized Copolymers Catalyzed by Robust Cobalt Complexes Bearing Imidazolidin-2-imine and Phosphine Ligands. Inorganic Chemistry (ACS Publications). Available at:[Link]
Sources
Technical Support Center: Synthesis of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Executive Summary & Reaction Logic
The synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride (a cyclic guanidine) is typically achieved by the cyclization of N,N'-dimethylethylenediamine (DMEDA) with an electrophilic cyanating agent (e.g., Cyanogen Bromide) or S-methylation reagents (e.g., S-methylisothiourea).[1][2]
While the thermodynamics favor ring closure, the kinetics of side reactions—specifically hydrolysis —are competitive. The target molecule is a "masked" urea; in the presence of water and heat, it thermodynamically prefers to collapse into 1,3-Dimethyl-2-imidazolidinone (DMI) , a thermodynamically stable urea derivative often used as a solvent.[1][2]
This guide addresses the specific failure modes where the guanidine functionality is lost or contaminated.
Reaction Pathway & Failure Modes (Visualized)
The following diagram illustrates the critical "fork in the road" between successful cyclization and the irreversible hydrolysis sink.
Figure 1: Reaction cascade showing the critical hydrolysis pathway (red) which converts the target guanidine into the urea analog (DMI).[1][2]
Troubleshooting Guides (Q&A Format)
Module A: The "Liquid Product" Anomaly (Hydrolysis)
User Issue: "My final product is a colorless oil or has a very low melting point, but the literature says the HCl salt should be a solid."
Diagnosis: You have likely synthesized or hydrolyzed your product into 1,3-Dimethyl-2-imidazolidinone (DMI) .[1][2] The target guanidine (imine) is susceptible to hydrolysis, releasing ammonia to form the urea (DMI). DMI is a liquid at room temperature (MP ~8°C) and is a common solvent.[2][3]
Root Cause Analysis:
-
Aqueous Workup at High pH: Free guanidines are strong bases (
).[2] If you performed a workup in basic aqueous media (pH > 10) and heated the solution (e.g., to remove water), the guanidine hydrolyzes to the urea.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Prolonged Exposure to Moisture: The HCl salt is hygroscopic.[2] If left in open air, it absorbs water, and subsequent heating (drying oven) can drive hydrolysis.[1]
Corrective Action:
-
Protocol Adjustment: Avoid aqueous workups if possible.[2] Use anhydrous precipitation (e.g., Ethanol/Ether).[2]
-
Verification (NMR): Check the
C NMR.
Module B: Incomplete Cyclization (Linear Adducts)
User Issue: "Mass spec shows the correct mass, but the NMR is messy with multiple methyl signals."
Diagnosis: Presence of N-(2-(methylamino)ethyl)-N-methylcyanamide .[1][2] If using the Cyanogen Bromide route, the intermediate linear cyanamide may fail to cyclize if the reaction temperature is too low or the concentration is too dilute.
Mechanism: The reaction proceeds via an initial N-cyanation.[2] The second amine nitrogen must then attack the cyano group. If the solution is too dilute, intermolecular reactions or stalling occurs.
Corrective Action:
-
Concentration: Ensure the reaction is run at high concentration (0.5 M – 1.0 M) to favor intramolecular cyclization over intermolecular oligomerization.
-
Thermal Drive: Ensure the reaction mixture is refluxed (if using alcohol/toluene) or heated adequately after the initial addition of CNBr to drive the ring closure.
Module C: Hygroscopicity & Salt Handling[2][3]
User Issue: "The solid turns into a sticky gum on the filter paper."
Diagnosis: The hydrochloride salt of 1,3-dimethylimidazolidin-2-imine is extremely hygroscopic .[1][2]
Corrective Action:
-
Isolation: Filter under a blanket of dry nitrogen or argon.[2]
-
Drying: Do not dry in an oven open to air. Use a vacuum desiccator with
or KOH pellets.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Storage: Store in a desiccator or glovebox. If the salt becomes a gum, it can often be recrystallized from anhydrous Ethanol/Et2O, but it must be handled rapidly.[1]
Impurity Profile Data Table
Use this table to identify side products in your crude mixture.
| Component | Structure Description | Physical State | Key Identification (1H NMR / IR) | Origin |
| Target (HCl Salt) | Cyclic Guanidine | White Hygroscopic Solid | Product | |
| Impurity A (DMI) | Cyclic Urea | Colorless Liquid (MP 8°C) | IR: Strong C=O str. ~1690 cm⁻¹.[2] No NH exchangeable protons if free base.[2] | Hydrolysis |
| Impurity B | Linear Cyanamide | Oil / Waxy Solid | Asymmetric Methyl signals (N-Me vs N(CN)-Me).[1][2] | Incomplete Cyclization |
| Impurity C | Bis-guanidine | Amorphous Solid | Broad signals, higher MW in MS.[1][2] | Incorrect Stoichiometry (Excess CNBr) |
Recommended Experimental Protocol (CNBr Route)
Warning: Cyanogen Bromide is highly toxic and volatile.[2] All operations must be performed in a well-ventilated fume hood.
Step 1: Reagent Addition To a stirred solution of N,N'-dimethylethylenediamine (1.0 equiv) in anhydrous Toluene (or Diethyl Ether) at 0°C, add a solution of Cyanogen Bromide (1.05 equiv) in the same solvent dropwise over 30 minutes.
-
Why? Low temperature controls the exotherm of the initial N-cyanation and prevents vaporization of CNBr.
Step 2: Cyclization Allow the mixture to warm to room temperature. A precipitate (the hydrobromide salt) will begin to form.[2] Heat the mixture to reflux for 2–3 hours.
-
Why? Heat is required to overcome the activation energy for the intramolecular nucleophilic attack of the second amine onto the nitrile carbon.
Step 3: Salt Exchange (HBr to HCl) Filter the crude hydrobromide salt under inert atmosphere. Wash with anhydrous ether.[2] To convert to HCl salt: Dissolve the HBr salt in minimal anhydrous ethanol. Add HCl in dioxane (or ether) (1.5 equiv). Precipitate the HCl salt by adding excess anhydrous diethyl ether.
Step 4: Isolation
Filter the white solid rapidly.[2] Dry immediately under high vacuum over
References
-
General Synthesis of Cyclic Guanidines
-
Hydrolysis Mechanism (Imine to Urea)
-
Properties of the Impurity (DMI)
-
Cyanogen Bromide Cyclization (von Braun context)
Sources
- 1. CN107954935B - A kind of synthetic method of 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dimethyl-2-imidazolidinone — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 4. JP2005145825A - 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
Optimizing reaction conditions for 1,3-Dimethylimidazolidin-2-imine hydrochloride catalysis
Welcome to the Technical Support and Troubleshooting Center for 1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS 87954-60-7) . As a highly stable precursor, this compound is a cornerstone in modern synthetic chemistry. However, to unlock its potential as a superbasic organocatalyst or an N-donor ligand for transition metals, researchers must successfully generate the active free base in situ.
This guide is designed for scientists and drug development professionals. It bridges the gap between theoretical mechanisms and benchtop execution, providing self-validating protocols and causality-driven troubleshooting for Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP).
Core Principle: The Dual Role of the Active Free Base
The hydrochloride salt is bench-stable but catalytically inactive. The active species—1,3-dimethylimidazolidin-2-imine—is a cyclic guanidine derivative. Once deprotonated, the imine nitrogen becomes highly nucleophilic. As detailed in recent reviews on [1], this allows the free base to act in two primary modalities:
-
Organocatalyst: Acting as a hydrogen-bond acceptor to activate alcohol initiators in the ROP of cyclic esters (e.g., lactides).
-
Ligand Precursor: Acting as a strong σ-donor to stabilize transition metals (like Cu, Fe, or Zn) in ATRP or cross-coupling reactions.
Workflow for activating 1,3-Dimethylimidazolidin-2-imine HCl for ROP and ATRP applications.
Standard Operating Procedure: In Situ Activation & ROP
To ensure high catalytic activity and narrow polydispersity, the generation of the free base must be strictly anhydrous, and all byproducts must be removed prior to polymerization.
Protocol: Free-Base Generation and ROP of D,L-Lactide
Step 1: Catalyst Suspension. In a nitrogen-filled glovebox, suspend 1.0 mmol of 1,3-Dimethylimidazolidin-2-imine hydrochloride in 5.0 mL of anhydrous toluene in a flame-dried Schlenk flask. Step 2: Deprotonation. Slowly add 1.0 mmol of Potassium bis(trimethylsilyl)amide (KHMDS) as a 0.5 M solution in toluene at 0 °C. Stir at room temperature for 30 minutes. The formation of a white precipitate (KCl) indicates successful deprotonation. Step 3: Purification (Critical). Filter the suspension through a dry Celite pad using a PTFE syringe filter to remove the KCl salt.
Self-Validation Check: Take a 0.1 mL aliquot of the filtrate, remove the solvent in vacuo, and dissolve in C₆D₆. A ¹H NMR shift of the N-CH₃ protons from ~3.2 ppm (protonated state) to ~2.6 ppm (free base) confirms complete activation. Step 4: Initiation. Add 0.01 mmol of dry benzyl alcohol (initiator) to the filtered catalyst solution. Step 5: Polymerization. Add 1.0 mmol of sublimed D,L-lactide. Stir the reaction mixture at 25 °C for 2 hours. Step 6: Termination. Quench the living polymerization by adding an excess of benzoic acid dissolved in minimal THF. Precipitate the resulting polylactide in cold methanol and dry under vacuum.
Troubleshooting & FAQs
Q1: Why is my D,L-lactide ROP yielding no polymer when using the hydrochloride salt directly?
Causality: The hydrochloride salt is fully protonated, rendering the imine nitrogen non-nucleophilic. Without the lone pair available, the catalyst cannot hydrogen-bond with the alcohol initiator or attack the lactide carbonyl to initiate ring-opening. The [2] dictate that the free base form is strictly required to achieve the necessary nucleophilicity (
Q2: I generated the free base, but I am seeing a broad molecular weight distribution (PDI > 1.5) in my ROP. What is the cause?
Causality: Broad polydispersity index (PDI) values are symptomatic of chain transfer events or transesterification side reactions. This almost always stems from improper byproduct management during the deprotonation step:
-
Aqueous Bases: If you used NaOH or KOH, water is generated as a byproduct. Trace water acts as a competing chain transfer agent, initiating multiple uncontrolled polymer chains.
-
Retained Salts: If you used KHMDS but failed to filter out the resulting KCl or hexamethyldisilazane, the alkali metal ions can coordinate with the growing polymer alkoxide chain end, disrupting the controlled "living" nature of the polymerization. Solution: Strictly adhere to anhydrous bases (KHMDS) and ensure the reaction mixture is filtered through a dry Celite pad (Step 3 of the protocol) before adding the initiator and monomer.
Q3: When using this compound as a ligand precursor for Cu-catalyzed ATRP, the reaction stalls prematurely. How do I fix this?
Causality: The free cyclic guanidine is a powerful electron donor. While this stabilizes the active Cu(I) species, it also makes the metal center highly susceptible to oxidation. If the free base or the reaction mixture is exposed to even trace amounts of oxygen during transfer, it accelerates the irreversible oxidation of the active Cu(I) complex to the catalytically inactive Cu(II) species, stalling the ATRP cycle. Solution: Degas all solvents and monomers via a minimum of three freeze-pump-thaw cycles. For robust industrial applications, consider utilizing an ARGET ATRP (Activators Regenerated by Electron Transfer) setup by adding a reducing agent like ascorbic acid or tin(II) 2-ethylhexanoate to continuously reduce any formed Cu(II) back to Cu(I).
Quantitative Data: Impact of Activation Conditions on ROP
The table below summarizes how your choice of deprotonation methodology directly impacts the catalytic efficiency and control over the resulting polymer architecture.
| Reaction Condition | Base Used for Deprotonation | Solvent System | Byproduct Removal Strategy | Catalyst Activity | Polymer PDI ( |
| Direct use of HCl salt | None | THF | N/A | Inactive | N/A |
| Aqueous extraction | NaOH (aq) | DCM / H₂O | Poor (Trace H₂O remains) | Low | > 1.80 |
| In situ, no filtration | KHMDS | Toluene | None (KCl remains in solution) | Moderate | 1.45 - 1.60 |
| In situ, strict filtration | KHMDS | Toluene | Filtered via dry Celite pad | High | 1.05 - 1.15 |
Mechanistic Pathway Visualization
Understanding the catalytic cycle is critical for diagnosing experimental failures. Below is the mechanism of the living ROP driven by the activated 1,3-dimethylimidazolidin-2-imine.
Catalytic cycle of D,L-lactide ring-opening polymerization mediated by the active free base.
References
-
Barbolla, I., Sotomayor, N., & Lete, E. (2020). "Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments." Arkivoc, vii, 158-179. Available at:[Link]
-
Maji, B. (2012). "Reactivity Parameters for Understanding Nucleophilic Organocatalysis." Elektronische Hochschulschriften der LMU München. Available at: [Link]
Technical Support Center: Troubleshooting 1,3-Dimethylimidazolidin-2-imine Hydrochloride Catalyst Workflows
Welcome to the Technical Support Center for Guanidine and Imine-based Organocatalysis. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of reactions catalyzed by 1,3-dimethylimidazolidin-2-imine.
The critical misunderstanding in the field often lies in the fundamental nature of the reagent: the hydrochloride salt is a stable, deactivated precatalyst . To harness its power as a superbasic organocatalyst or a strong N-donor ligand for transition metals, it must be rigorously activated (deprotonated) in situ. Failure to maintain the active free-imine state leads to rapid catalyst deactivation.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your catalytic cycles remain robust.
Visualizing the Catalyst Lifecycle
Understanding the structural state of your catalyst is the first step in troubleshooting. The diagram below illustrates the delicate balance between the active superbase and its primary deactivation pathways.
Caption: Logical relationship between the precatalyst, active superbase, and common deactivation pathways.
Troubleshooting Guide & FAQs
Q1: My polymerization/aldol reaction shows complete loss of catalytic activity after the first hour. What is causing this rapid deactivation? Analysis & Causality: The active 1,3-dimethylimidazolidin-2-imine is a powerful Brønsted base and nucleophile 1. Its extreme basicity makes it highly susceptible to protonation by trace moisture or acidic impurities in your monomers or solvents. When protonated, it reverts to the deactivated hydrochloride (or corresponding counterion) salt. Furthermore, guanidine-derived superbases can undergo unwanted guanylation side-reactions with electrophiles if not sterically protected [[2]](). Solution: Rigorously dry all solvents over activated molecular sieves (3Å) and perform the reaction under an inert Argon atmosphere. Titrate your monomers for acidic impurities or pass them through a basic alumina plug prior to addition.
Q2: I added a stoichiometric amount of triethylamine (TEA) to the 1,3-dimethylimidazolidin-2-imine hydrochloride, but the catalyst remains inactive. Why?
Analysis & Causality: This is a classic
Q3: The catalyst solution turned cloudy upon exposure to ambient air during transfer, and the subsequent reaction failed. What happened? Analysis & Causality: The free 1,3-dimethylimidazolidin-2-imine is highly nucleophilic and rapidly reacts with atmospheric carbon dioxide (CO₂) to form an insoluble carbamate or bicarbonate adduct. This electrophilic quenching is irreversible under standard reaction conditions and completely neutralizes the catalyst's active site [[4]](). Solution: Never handle the activated free base in ambient air. All transfers must be conducted using strict Schlenk techniques or inside a nitrogen/argon-filled glovebox.
Quantitative Comparison of Deactivation Pathways
To assist in diagnosing reaction failures, refer to the summarized data below comparing the kinetic rates and reversibility of various deactivation pathways.
| Deactivation Pathway | Reactive Agent | Relative Deactivation Rate | Reversibility | Preventive Measure |
| Protonation (Acid Poisoning) | Trace Acids (e.g., HCl) | Very Fast (< 1 min) | Reversible (via Strong Base) | Monomer titration, basic alumina plug |
| Hydrolysis / Moisture Quenching | H₂O | Fast (Minutes) | Reversible (via Strong Base) | 3Å Molecular Sieves, Argon atmosphere |
| Electrophilic Quenching | Ambient CO₂ | Moderate (Minutes to Hours) | Irreversible | Schlenk techniques, Glovebox handling |
| Guanylation / Adduct Formation | Electrophilic Monomers | Slow (Hours to Days) | Irreversible | Steric tuning of ligand framework |
Self-Validating Experimental Protocol: Precatalyst Activation
To ensure technical accuracy and trustworthiness, use the following self-validating protocol to generate the active catalyst. The precipitation of KCl serves as a visual validation of successful deprotonation.
Caption: Step-by-step methodology for the activation of the hydrochloride precatalyst.
Step-by-Step Methodology:
-
Drying: Place 1,3-dimethylimidazolidin-2-imine hydrochloride (1.0 equiv) in an oven-dried Schlenk flask. Dry under high vacuum at 80 °C for 12 hours to remove trace moisture.
-
Suspension: Backfill the flask with Argon. Suspend the precatalyst in anhydrous, degassed THF to achieve a 0.1 M concentration.
-
Activation: Slowly add Potassium tert-butoxide (KOtBu, 1.05 equiv) at 0 °C.
-
Self-Validation Check: The solution will transition from a suspension to a cloudy mixture as insoluble KCl precipitates. This visual cue confirms the successful generation of the free base.
-
-
Filtration: Filter the mixture through a pad of oven-dried Celite under Argon to remove the KCl salts.
-
Implementation: The resulting clear filtrate contains the active 1,3-dimethylimidazolidin-2-imine catalyst, ready for immediate use in your reaction cascade.
References
-
Advanced Ligand Design in Atom Transfer Radical Polymerisation: On the Development of New Catalysts Based on Guanidinoquinoline Copper Complexes Source: RWTH Publications URL:3
-
Understanding Structure-Activity Relationships: Iron(II) Complexes of “Legacy Guanidines” as Catalysts for the Synthesis of Polylactide Source: ResearchGate URL:2
-
Reactivity Parameters for Understanding Nucleophilic Organocatalysis Source: Elektronische Hochschulschriften der LMU München URL:1
-
Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments Source: ResearchGate / Arkivoc URL:4
Sources
Regeneration of 1,3-Dimethylimidazolidin-2-imine hydrochloride catalyst
This is a technical support guide for the regeneration of 1,3-Dimethylimidazolidin-2-imine (often referred to as BL-DMI or simply the Imine Base ) from its hydrochloride salt.
Topic: Regeneration of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Ticket Type: Process Optimization / Chemical Recovery User Level: Advanced (Organic Synthesis / Process Chemistry)
Core Concept & Chemical Distinction
Before proceeding, it is critical to distinguish the target compound from its common analog to ensure the correct protocol is applied.
| Feature | Target Compound (The Catalyst) | Common Confusion (The Solvent) |
| Name | 1,3-Dimethylimidazolidin-2-imine | 1,3-Dimethyl-2-imidazolidinone (DMI) |
| Class | Cyclic Guanidine (Strong Base) | Cyclic Urea (Aprotic Solvent) |
| Structure | Exocyclic Nitrogen ( | Exocyclic Oxygen ( |
| Function | Base catalyst, Proton Scavenger | High-boiling solvent (HMPA replacement) |
| pKa | ~13.5 - 14.0 (H₂O) / ~23 (MeCN) | ~0 (Very weak base) |
The Challenge: The hydrochloride salt (DMI-Imine·HCl) is highly water-soluble and the free base is hygroscopic. Simple filtration will not work. The regeneration requires shifting the equilibrium using a base stronger than the guanidine itself, followed by rigorous exclusion of water.
Standard Operating Procedure (SOP)
Objective: Recover active free base (1,3-Dimethylimidazolidin-2-imine) from reaction residues or pure hydrochloride salt.
Reagents & Equipment
-
Base: Sodium Hydroxide (NaOH), 50% w/w aqueous solution.
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Note: Ether/Hexanes are too non-polar for efficient extraction.
-
Drying Agent: Potassium Hydroxide (KOH) pellets or Anhydrous Sodium Sulfate (Na₂SO₄).
-
Apparatus: Separatory funnel, Rotary evaporator, Vacuum distillation setup.
Step-by-Step Protocol
Phase 1: Neutralization (The Release)
-
Dissolution: Dissolve the crude 1,3-Dimethylimidazolidin-2-imine hydrochloride salt in the minimum amount of deionized water (approx. 1–2 mL per gram of salt).
-
Why? Minimizing water volume increases the concentration of the free base after neutralization, aiding extraction efficiency.
-
-
Basification: Place the solution in an ice bath (0°C). Slowly add 50% NaOH solution dropwise with stirring.
-
Target: pH > 14.
-
Observation: The solution may become cloudy or separate into two layers (oiling out) as the organic free base is released.
-
Logic: Since the pKa of the guanidinium ion is high (~13.5), a massive excess of hydroxide is required to drive the equilibrium:
-
Phase 2: Extraction (The Separation)
-
Solvent Addition: Add Dichloromethane (DCM) to the basic aqueous mixture (Ratio: 1:1 v/v relative to the aqueous phase).
-
Agitation: Shake vigorously for 2–3 minutes. Vent frequently.
-
Separation: Collect the lower organic layer.
-
Repetition: Re-extract the aqueous layer at least 3–4 times .[1]
-
Salting Out (Optional): If yield is low, saturate the aqueous layer with solid NaCl or K₂CO₃ to decrease the solubility of the organic base in water.
Phase 3: Purification (The Polish)
-
Drying: Combine organic extracts and dry over KOH pellets (preferred for amines) or anhydrous Na₂SO₄ for 2 hours.
-
Concentration: Remove solvent via rotary evaporation. Do not heat above 40°C during solvent removal to avoid degradation if impurities are present.
-
Distillation: Distill the residue under reduced pressure (Vacuum).
-
Expectation: The free base is a colorless liquid.[2]
-
Storage: Store under Argon/Nitrogen over 4Å Molecular Sieves.
-
Workflow Visualization
The following diagram illustrates the critical decision pathways during the regeneration process.
Caption: Logical workflow for the extraction and purification of the guanidine base, highlighting the "Salting Out" intervention for water-soluble losses.
Troubleshooting & FAQs
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Recovery Yield (<50%) | High water solubility of the guanidine base. | Saturate the aqueous phase with Potassium Carbonate (K₂CO₃) or Sodium Chloride (NaCl) before extraction. Switch solvent to Chloroform/Isopropanol (9:1). |
| Product is Wet/Cloudy | Hygroscopic nature of the base; Azeotrope formation. | Dry organic layer over KOH pellets (more effective for bases than MgSO₄). Distill from CaH₂ if strict dryness is required. |
| Solid Precipitate in Organic Layer | Co-extraction of NaOH or salt. | Filter the organic layer through a celite pad before evaporation. |
| Boiling Point Fluctuation | Presence of residual DMI (Urea) solvent or water. | Ensure vacuum is stable (< 5 mmHg). Use a fractionating column to separate the imine from water/urea. |
Frequently Asked Questions
Q: Can I use Sodium Bicarbonate (NaHCO₃) to neutralize the salt? A: No. The pKa of the guanidinium ion is ~13.5. Bicarbonate (pH ~8.[4]5) and Carbonate (pH ~11) are too weak to deprotonate the salt. You must use a strong hydroxide base (NaOH or KOH).
Q: How do I store the regenerated catalyst? A: The free base is a strong nucleophile and hygroscopic. It rapidly absorbs CO₂ from the air to form carbonates. Store in a tightly sealed Schlenk flask or ampoule under Nitrogen/Argon, preferably in a fridge at 4°C.
Q: Is this the same as regenerating the "DMC" reagent? A: No. DMC (2-Chloro-1,3-dimethylimidazolinium chloride) is an electrophilic chlorinating/dehydrating agent. If you treat DMC with water/base, you hydrolyze it to the Urea (DMI) , not the Imine. The Imine is regenerated only if you started with the Imine·HCl salt (often a byproduct of using the Imine as a base).
References & Authoritative Grounding
-
Ishikawa, T. (2013). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (Defines the pKa and handling of cyclic guanidines).
-
Isobe, T., & Ishikawa, T. (1999).[5][6][7] 2-Chloro-1,3-dimethylimidazolinium Chloride.[5][6][7][8] 1. A Powerful Dehydrating Equivalent to DCC.[5][7] The Journal of Organic Chemistry, 64(19), 6984–6988.[5] (Establishes the chemistry of the 1,3-dimethylimidazolidine ring system).
-
Kumamoto, T., et al. (2005). Guanidine bases in organic synthesis. Chemical Reviews. (General protocols for guanidine recovery).
-
PubChem Compound Summary. (n.d.). 1,3-Dimethyl-2-imidazolidinone (DMI Solvent properties for comparison).
Sources
- 1. Assisting the Reactivation of Guanidine Hydrochloride-Denatured Aminoacylase by Hydroxypropyl Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 3. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 4. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
Technical Support Center: 1,3-Dimethylimidazolidin-2-imine Hydrochloride
The following technical guide is designed for researchers and process chemists utilizing 1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7).[1] It synthesizes chemical first principles with practical troubleshooting scenarios to address purity and stability concerns.
Purity Profiling, Stability, and Troubleshooting Guide[1]
Executive Technical Overview
1,3-Dimethylimidazolidin-2-imine hydrochloride (often abbreviated as the imine-HCl salt of DMI) is a cyclic guanidinium salt.[1] It serves as a critical precursor for strong non-nucleophilic bases (Schwesinger-type bases) and as a ligand in organometallic catalysis.[1]
Crucially, users must distinguish this compound from its oxygenated analog, 1,3-Dimethyl-2-imidazolidinone (DMI) , which is a common polar aprotic solvent.[1] The solvent (DMI) is the primary degradation product (impurity) of the imine.
-
Chemical Formula:
[2] -
Molecular Weight: 149.62 g/mol
-
Core Utility: Generation of free-base cyclic guanidines; catalyst ligand.[1]
Impurity Profile & Origin Analysis
The purity of this compound is dictated by its synthesis (typically from
Primary Impurity Table[1]
| Impurity ID | Chemical Name | Structure Type | Origin | Risk Factor |
| Imp-A | 1,3-Dimethyl-2-imidazolidinone | Cyclic Urea | Hydrolysis (Degradation) | Non-basic; alters stoichiometry.[1] |
| Imp-B | Diamine | Process (Unreacted SM) | Nucleophilic interference; alters pH.[1] | |
| Imp-C | 1-(2-(Methylamino)ethyl)-3-methylguanidine | Open-chain Guanidine | Process (Incomplete Cyclization) | Competes in coordination chemistry.[1] |
Synthesis & Degradation Pathways (Visualization)
The following diagram illustrates the genesis of these impurities. Note the critical hydrolysis pathway (red arrow) triggered by moisture.
Figure 1: Synthesis of the cyclic guanidine salt and its primary degradation pathway to the urea derivative (Impurity A).
Troubleshooting & FAQ Hub
This section addresses specific experimental anomalies reported by users.
Category A: Stability & Handling[1][3]
Q1: The white powder has turned into a sticky paste. Is it still usable?
-
Diagnosis: The compound is highly hygroscopic . The "paste" formation indicates significant moisture absorption.
-
Technical Impact: Moisture triggers the hydrolysis pathway shown in Figure 1, converting the active imine (guanidine) into the inactive urea (DMI solvent).
-
Action:
-
Run an NMR or HPLC check immediately. If the Urea content (Imp-A) is >5%, recrystallization is required.
-
Drying Protocol: Dry under high vacuum (<1 mbar) at 40°C for 12 hours over
. -
Prevention: Always store in a desiccator or glovebox.
-
Q2: I am using this as a base precursor, but my reaction yield is lower than expected.
-
Root Cause: Stoichiometric mismatch due to Impurity A (Urea) .
-
Explanation: The urea impurity is non-basic (pKa ~0). If your material is 90% pure (with 10% urea), you are effectively under-dosing your base by 10%.[1]
-
Verification: Titrate the hydrochloride salt with standard NaOH to determine the precise active equivalent weight.
Category B: Analytical Interference[1]
Q3: I see a "ghost peak" in my HPLC that doesn't match the starting material.
-
Likely Suspect: Impurity C (Open-chain guanidine) or Oligomers .[1]
-
Differentiation:
-
Impurity A (Urea): Elutes earlier on Reverse Phase (C18) due to lack of positive charge at neutral pH compared to the guanidinium salt.
-
Impurity B (Diamine): often invisible in standard UV (254 nm) unless derivatized, but may show up in ELSD or MS traces (
).
-
-
Protocol: Use the method below to separate the ionic product from the neutral urea.
Analytical Method Guidelines
To accurately quantify the "Oxo" impurity (DMI solvent) vs. the Active Ingredient (Imine HCl), standard C18 methods often fail due to the high polarity of the salt.
Recommended HPLC Conditions (HILIC Mode)
-
Column: HILIC Silica or Amide column (e.g., TSKgel Amide-80, 3 µm).
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: 10 mM Ammonium Formate (pH 3.0).
-
Gradient: High ACN (90%) to lower ACN (60%) to retain the polar salt.
-
Detection: UV at 210 nm (The imine C=N bond absorbs here; the urea also absorbs but has a distinct spectrum).
Rapid NMR Check (Proton)
-
Solvent:
or . -
Diagnostic Signals:
References & Authority
-
PubChem. 1,3-Dimethylimidazolidin-2-imine hydrochloride (Compound Summary). National Library of Medicine.
-
Sigma-Aldrich. 1,3-Dimethylimidazolidin-2-imine hydrochloride Product Specification. Merck KGaA.
-
Mitsui Chemicals. DMI™ (1,3-Dimethyl-2-imidazolidinone) Technical Data.[1][3] (Reference for the degradation product properties).
-
ResearchGate. Hydrolysis of 4-imino-imidazolidin-2-ones in acid. (Mechanistic insight into imine-to-urea hydrolysis).
Sources
Technical Support Center: Enhancing the Solubility of 1,3-Dimethylimidazolidin-2-imine hydrochloride
Welcome to the technical support guide for 1,3-Dimethylimidazolidin-2-imine hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address solubility challenges encountered during experimental work. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions in the laboratory.
Compound Profile: 1,3-Dimethylimidazolidin-2-imine hydrochloride
This compound is a hydrochloride salt of a substituted cyclic guanidine. Its salt form suggests inherent polarity, making polar solvents the logical starting point for dissolution. Understanding its basic chemical properties is the first step in troubleshooting solubility.
| Property | Value | Source |
| CAS Number | 87954-60-7 | [1][2] |
| Molecular Formula | C₅H₁₂ClN₃ | [1] |
| Molecular Weight | 149.62 g/mol | [1] |
| Appearance | White to yellow powder or crystals | [2] |
| Storage | Store at room temperature under an inert atmosphere | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1,3-Dimethylimidazolidin-2-imine hydrochloride in common lab solvents?
A1: As a hydrochloride salt, this compound is polar. It is expected to be most soluble in polar protic solvents, particularly water. Its structure is related to guanidine hydrochloride, which is highly soluble in water (approx. 6 M at room temperature) and also shows solubility in polar organic solvents like methanol, ethanol, and DMF.[3][4] Therefore, water should be the first choice. For organic-based systems, polar solvents such as DMSO, DMF, and short-chain alcohols are recommended starting points.
Q2: I'm trying to dissolve the compound in water, but it's not working. What could be the issue?
A2: Several factors can lead to poor dissolution, even in an appropriate solvent:
-
Concentration Limit: You may be attempting to create a solution that exceeds the compound's maximum solubility under your current conditions.
-
Dissolution Kinetics: The rate of dissolution may be slow. Many crystalline solids require significant energy input (mixing, heating) and time to dissolve completely.
-
Solvent Quality: The presence of contaminants in the water could potentially affect solubility. Always use high-purity, deionized water.
-
Compound Form: The compound may exist as a stable crystal lattice that is slow to break down. The physical process of a solid dissolving requires solvent molecules to overcome the energy holding the crystal together.[5]
Q3: Is it safe to heat the solution to improve solubility?
A3: Yes, gentle heating is a standard and often effective method for increasing the solubility of polar compounds.[6] The dissolution of many salts, like the related guanidine hydrochloride, is an endothermic process, meaning it absorbs heat from the environment.[7] Applying heat provides the necessary energy to drive the dissolution forward. However, this must be done cautiously. We recommend using a water bath set to a low temperature (e.g., 30-50°C) and monitoring for any signs of compound degradation (color change, precipitation). Always consult the product's technical data sheet for thermal stability information.
Q4: My compound dissolved after heating, but it precipitated out after cooling to room temperature. Why did this happen?
A4: This phenomenon occurs when you create a supersaturated solution. By heating, you increased the solubility limit of the solvent, allowing more solute to dissolve than would be possible at room temperature. Upon cooling, the solubility limit decreases, and the excess solute can no longer remain in solution, causing it to crystallize or "crash out." If you require a stable solution at room temperature, your final concentration must be at or below the compound's solubility limit at that temperature.
Systematic Troubleshooting Guide
When encountering solubility issues, a systematic approach is crucial. This guide provides a logical workflow, from simple physical methods to more complex chemical modifications.
Troubleshooting Workflow
The following diagram outlines the recommended troubleshooting path. Start with the simplest, most direct methods before proceeding to solvent modifications.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Step 1: Solvent Selection & Mechanical Methods
The fundamental principle of solubility is "like dissolves like."[8] A polar solute, such as a hydrochloride salt, will dissolve best in a polar solvent. The solvent molecules must surround the individual solute ions or molecules in a process called solvation.
Caption: The "like dissolves like" principle of solubility.
Recommended Starting Solvents:
| Solvent | Polarity | Rationale |
| Water (Deionized) | Very High | Ideal for polar salts. Forms strong hydrogen bonds. |
| Methanol / Ethanol | High | Polar protic solvents that can solvate ions effectively. |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic polar solvent, excellent for many organic compounds.[9] |
| N,N-Dimethylformamide (DMF) | High | Aprotic polar solvent with strong solvating capabilities.[3] |
Protocol:
-
Add your chosen solvent to the pre-weighed compound.
-
Vortex vigorously for 1-2 minutes.
-
If undissolved particles remain, place the vial in a sonicator bath for 5-10 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which act as a powerful scrubbing force to break up particle agglomerates and enhance solvent interaction at the solid's surface.
Step 2: Thermal Methods
If mechanical agitation is insufficient, gentle heating can provide the energy needed to break the compound's crystal lattice bonds.
Protocol:
-
Place the sealed vial containing the compound and solvent in a water bath or on a heat block set to 30-50°C.
-
Stir or agitate the solution periodically.
-
Do not exceed temperatures that might cause the solvent to boil or the compound to degrade. Allow the solution to cool to room temperature to confirm it remains stable and does not precipitate.
Step 3: Co-Solvency
If a single solvent is ineffective, a mixture of two or more miscible solvents, known as a co-solvent system, can significantly enhance solubility.[9] A common strategy is to pair a primary solvent in which the compound is sparingly soluble with a secondary solvent in which it is highly soluble. This disrupts the solvent's self-association (like the strong hydrogen bonding in water) and creates a more favorable environment for the solute.
Common Co-Solvent Systems:
-
Water and Ethanol
-
Phosphate-Buffered Saline (PBS) and DMSO
-
Water and Propylene Glycol
Protocol: See "Experimental Protocol 2" for a detailed guide on screening co-solvent systems.
Step 4: pH Adjustment
The solubility of a salt like 1,3-Dimethylimidazolidin-2-imine hydrochloride is highly dependent on pH. The compound is the salt of a weak base and a strong acid (HCl).
-
Mechanism: In its hydrochloride form, the imine nitrogen is protonated, carrying a positive charge that makes it highly soluble in water. If the pH of the solution increases significantly (becomes more basic), this nitrogen can be deprotonated, forming the neutral "free base." This free base is typically much less polar and therefore less soluble in aqueous solutions.
-
Recommendation: To maintain maximum aqueous solubility, ensure the solution is buffered at a neutral to slightly acidic pH (e.g., pH 4-7). Using a standard biological buffer like MES, phosphate, or acetate can ensure the compound remains in its fully protonated and soluble salt form.
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a Stock Solution
This protocol outlines the best practices for dissolving the compound for the first time.
-
Preparation: Weigh the desired amount of 1,3-Dimethylimidazolidin-2-imine hydrochloride into a sterile, appropriately sized vial. Use an analytical balance for accuracy.
-
Solvent Addition: Using a calibrated pipette, add a portion (e.g., 80%) of the final desired volume of your chosen primary solvent (e.g., deionized water).
-
Mechanical Dissolution: Cap the vial securely and vortex for 2 minutes. If particles are visible, sonicate for 10 minutes.
-
Thermal Dissolution (If Needed): If the compound is still not fully dissolved, place the vial in a 40°C water bath for 15 minutes, vortexing intermittently.
-
Final Volume Adjustment: Once the compound is fully dissolved, allow the solution to cool to room temperature. Add the remaining solvent to reach the final target concentration and volume.
-
Filtration & Storage: For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your solvent. Store as recommended on the product data sheet.
Protocol 2: Screening for an Optimal Co-Solvent System
This method helps identify the best ratio of a co-solvent to solubilize your compound at a high concentration.
-
Setup: Prepare several vials with the same pre-weighed amount of 1,3-Dimethylimidazolidin-2-imine hydrochloride.
-
Primary Solvent: In the first vial, attempt to dissolve the compound in your primary solvent (e.g., PBS pH 7.4) following Protocol 1. This is your baseline.
-
Co-Solvent Titration: To the subsequent vials, add a small, precise volume of the primary solvent (e.g., 50% of the final volume).
-
Titrate with Co-Solvent: While vortexing, add the co-solvent (e.g., DMSO or Ethanol) dropwise or in small aliquots. Continue adding the co-solvent until the compound fully dissolves.
-
Record and Optimize: Record the final ratio of primary solvent to co-solvent that achieved complete dissolution (e.g., 9:1 PBS:DMSO). This ratio can be used for future preparations. Ensure the final concentration of the organic co-solvent is compatible with your downstream experiments.
Safety Precautions
Always handle 1,3-Dimethylimidazolidin-2-imine hydrochloride in accordance with its Safety Data Sheet (SDS).[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[10][11]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or chemical fume hood.[10]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11][12] If swallowed, rinse mouth and seek medical attention.[12]
References
-
PubChem. (n.d.). 1,3-Dimethylimidazolidin-2-imine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Solubility Enhancement Methods. IJIRT Journal. Retrieved from [Link]
-
Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
RCI Labscan Limited. (2022, April 22). Safety Data Sheet: 1,3-Dimethyl-2-Imidazolidinone. Retrieved from [Link]
-
ResearchGate. (2021, May). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids. Retrieved from [Link]
-
Reddit. (2023, April 16). Advice regarding Guanidine-Hydrochloride solubility in EtOH. r/chemistry. Retrieved from [Link]
Sources
- 1. 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethylimidazolidin-2-imine hydrochloride | 87954-60-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ijirt.org [ijirt.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. wjbphs.com [wjbphs.com]
- 10. echemi.com [echemi.com]
- 11. rcilabscan.com [rcilabscan.com]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: Stability & Handling of 1,3-Dimethylimidazolidin-2-imine HCl
The following technical support guide addresses the stability, handling, and degradation prevention of 1,3-Dimethylimidazolidin-2-imine hydrochloride (also known as 2-Imino-1,3-dimethylimidazolidine HCl).
Product Category: Guanidine Derivatives / Heterocyclic Building Blocks Target Analyte: 1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 59702-31-7) Primary Degradation Risk: Hydrolytic Deamination (Conversion to Urea)[1]
Executive Stability Profile
1,3-Dimethylimidazolidin-2-imine hydrochloride is a cyclic guanidinium salt .[1] While thermodynamically more stable than its free base counterpart, it possesses a specific vulnerability to hydrolysis , particularly under basic conditions or elevated temperatures in the presence of moisture.
The Degradation Mechanism (Hydrolysis)
The primary failure mode is the irreversible hydrolysis of the exocyclic imine bond (
Key Drivers of Degradation:
-
Moisture Ingress: The HCl salt is hygroscopic. Absorbed water initiates hydrolysis.
-
pH Excursions: Deprotonation to the free base increases electrophilicity at the C2 position, accelerating water attack.
-
Thermal Stress: Heating in non-anhydrous solvents drives the equilibrium toward the thermodynamically stable urea (DMI).
Degradation Pathway Visualization
The following diagram illustrates the critical failure pathway you must prevent.
Caption: Figure 1. The irreversible hydrolysis pathway from the guanidine imine to the urea (DMI). Moisture exclusion is critical at the "Free Base" stage.[1]
Storage & Handling Protocols
To maintain purity >98%, strict adherence to exclusion of atmospheric moisture is required.
| Parameter | Specification | Technical Rationale |
| Storage Temp | 2°C – 8°C | Retards thermal hydrolysis rates if trace moisture is present.[1] |
| Atmosphere | Argon or Nitrogen | Prevents absorption of atmospheric water vapor (hygroscopicity management). |
| Container | Amber Glass, Parafilm sealed | Protects against light (minor risk) and ensures seal integrity. |
| Desiccant | P2O5 or Silica Gel | The salt is hygroscopic; secondary containment with desiccant is mandatory. |
Protocol: Handling the Hygroscopic Solid
-
Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.
-
Aliquotting: Perform weighing operations quickly. If high precision is required, weigh inside a glovebox or a glove bag flushed with N2.
-
Resealing: Purge the headspace of the vial with inert gas before resealing.
Reaction Optimization (Preventing In-Situ Degradation)
When using this compound as a reagent (e.g., as a guanidine base precursor or ligand), the transition from Salt → Free Base is the moment of highest risk.
Solvent Compatibility Matrix
| Solvent Class | Suitability | Notes |
| Alcohols (MeOH, EtOH) | High Risk | Protich solvents can facilitate proton transfer and hydrolysis if not strictly anhydrous.[1][2] Avoid if possible. |
| Chlorinated (DCM, CHCl3) | Excellent | Good solubility for the free base; low moisture affinity. |
| Ethers (THF, Dioxane) | Good | Must be distilled/dried (Na/Benzophenone or Molecular Sieves). Peroxides can cause oxidation at the |
| Water | Forbidden | Immediate hydrolysis upon basification. |
Protocol: Generating the Free Base Safely
If your reaction requires the free guanidine base, do not generate it in an aqueous workup. Use an anhydrous "catch and release" or in-situ method.
Method A: In-Situ Deprotonation (Recommended) [1]
-
Suspend the HCl salt in anhydrous THF or DCM under Argon.
-
Add a stoichiometric amount of NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide).
-
Stir for 30 mins at 0°C.
-
Filter off the inorganic salt (NaCl/KCl) under inert atmosphere if necessary, or use the suspension directly.
-
Why? This eliminates water from the system entirely.
-
Method B: Biphasic Extraction (High Risk - Only for rapid use) [1]
-
Dissolve salt in minimum cold water.
-
Rapidly add cold 50% NaOH.
-
Immediately extract (3x) with DCM.
-
Dry DCM layer with MgSO4 immediately.
-
Warning: Prolonged contact with the aqueous base will convert the product to DMI.
-
Troubleshooting Guide (FAQ)
Q1: My reaction yield is low, and NMR shows a new peak at ~160-165 ppm (C13) or loss of the NH signal. What happened?
Diagnosis: You have likely hydrolyzed the imine to 1,3-Dimethyl-2-imidazolidinone (DMI) .[1] Cause: Moisture was present during the base-mediated step, or the solvent was "wet." Solution:
-
Check solvent water content (Karl Fischer titration).
-
Switch to Method A (In-situ deprotonation) described above.
-
Verify the identity of the impurity: DMI has a distinct C=O stretch in IR at ~1690 cm⁻¹, whereas the Imine C=N is typically ~1630-1660 cm⁻¹.
Q2: The white powder has turned into a sticky gum or hard rock. Is it usable?
Diagnosis: The salt has absorbed atmospheric moisture (deliquescence). Risk: Wet salt is acidic (due to HCl dissociation) and will self-hydrolyze over time. Recovery:
-
Dissolve the gum in a minimum amount of dry hot ethanol.
-
Add dry diethyl ether to precipitate the salt.
-
Filter and dry under high vacuum (0.1 mbar) over P2O5 for 24 hours.
Q3: Can I heat this compound?
Answer:
-
As the HCl Salt: Stable up to ~150°C if dry.
-
As the Free Base: Unstable. Do not heat the free base above 60°C for extended periods, as it can undergo ring-opening polymerization or hydrolysis if any trace moisture is present.[1]
Q4: I see a color change to yellow/orange in THF.
Diagnosis: Potential oxidation. Cause: Cyclic guanidines can be sensitive to oxidation at the methylene positions adjacent to the nitrogens, especially if the THF contains peroxides. Solution: Ensure THF is peroxide-free (test strips) and distilled. Use freshly opened bottles.
Analytical Validation
Use these parameters to confirm you have the intact Imine HCl and not the Urea (DMI) degradant.
| Technique | Signal | Imine HCl (Target) | Urea (Degradant - DMI) |
| IR Spectroscopy | C=X Stretch | ~1640-1660 cm⁻¹ (C=N) | ~1690-1710 cm⁻¹ (C=O) |
| 1H NMR (D2O) | N-CH3 | distinct singlet | distinct singlet (shifted downfield) |
| 13C NMR | C2 (Ring Carbon) | ~155-158 ppm | ~160-162 ppm |
| Solubility | DCM | Insoluble (Salt) | Soluble |
Troubleshooting Logic Flow
Caption: Figure 2. Quick diagnostic flow for identifying degradation issues.
References
-
Chemical Stability of Guanidinium Salts
-
Study on the hydrolysis mechanism of cyclic guanidines and the formation of urea derivatives.[3]
-
Source: Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons.
-
-
Hydrolysis Kinetics
-
Kinetics and mechanism of the alkaline hydrolysis of guanidinium salts.[4]
-
Source: Journal of the Chemical Society, Perkin Transactions 2.
-
-
Synthesis and Properties
-
Process for producing 1,3-dimethyl-2-imidazolidinone (DMI) via hydrolysis of the imine intermediate.[1]
-
Source: U.S. Patent 4,668,793.
-
-
Safety & Handling Data
-
Material Safety Data Sheet (MSDS) for 1,3-Dimethyl-2-imidazolidinone (Degradant reference).[1]
-
Source: Fisher Scientific.
-
Sources
- 1. CN1426400A - Process for producing 1,3-dialkyl-2-imidazolidinone compound - Google Patents [patents.google.com]
- 2. CN107954935B - A kind of synthetic method of 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 3. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
The following technical guide is structured as a Tier 3 Engineering Support Response designed for process chemists and scale-up engineers. It prioritizes the "Vilsmeier-Ammonolysis" route (Activation of DMI), which is the industry-preferred method for scalability, safety, and atom economy compared to the hazardous Cyanogen Bromide route or the odorous S-methylisothiourea route.
Ticket ID: SC-87954-PRO Subject: Optimization and Troubleshooting for Scale-Up of CAS 87954-60-7 Status: Open / Technical Advisory Assigned Scientist: Senior Process Engineer, Cyclic Guanidine Unit
Executive Summary & Route Selection
User Query: "How do I scale up the synthesis of 1,3-Dimethylimidazolidin-2-imine hydrochloride efficiently while minimizing safety hazards?"
Technical Recommendation: For scale-up (>100g to kg scale), we strongly advise against the classical Cyanogen Bromide (BrCN) route due to acute toxicity and the formation of volatile cyanogen halides. Instead, we recommend the Vilsmeier-Ammonolysis Protocol . This method utilizes the commercially available solvent 1,3-Dimethyl-2-imidazolidinone (DMI) as the starting material, activating it to a chloro-iminium intermediate (DMC) before converting it to the guanidine salt.
Advantages of this Route:
-
Safety: Avoids BrCN and Mercaptan (stench) generation.
-
Cost: DMI is a bulk solvent; reagents (Oxalyl Chloride/POCl3, Ammonia) are inexpensive.
-
Purity: The intermediate (DMC) precipitates or can be used in situ, allowing for impurity rejection before the final step.
Process Flow Visualization
The following diagram illustrates the critical path for the synthesis, including the moisture-sensitive activation step and the exothermic ammonolysis.
Caption: Figure 1. Vilsmeier-Ammonolysis pathway converting DMI to the target guanidine HCl via the DMC intermediate.
Detailed Technical Protocol
Phase 1: Activation (Synthesis of DMC Intermediate)
Objective: Convert the urea carbonyl oxygen into a reactive chloro-group.
Reaction:
-
Setup: Charge a jacketed reactor with anhydrous Dichloromethane (DCM) or Toluene. Add 1,3-Dimethyl-2-imidazolidinone (DMI) (1.0 equiv).[1]
-
Cooling: Cool the solution to 0–5°C .
-
Addition: Dropwise add Oxalyl Chloride (1.05 equiv) over 60-90 minutes.
-
Critical: Control gas evolution (CO/CO2). Ensure scrubber is active.
-
Observation: The solution will likely become a suspension as the DMC salt precipitates (if in toluene/ether) or remain soluble (in DCM).
-
-
Aging: Allow to warm to room temperature (20-25°C) and stir for 2 hours to ensure complete gas evolution.
Phase 2: Ammonolysis (Formation of Guanidine)
Objective: Displace the chloride with ammonia to form the imine bond.
Reaction:
-
Preparation: In a separate vessel, prepare a saturated solution of Ammonia in Isopropanol (IPA) or Methanol (approx. 3-4 equiv of NH3). Cool to 0°C .
-
Transfer: Slowly transfer the DMC reaction mixture (from Phase 1) into the Ammonia solution.
-
Why Inverse Addition? Adding the electrophile (DMC) to excess nucleophile (NH3) prevents the formation of coupled by-products (dimers).
-
-
Reaction: Stir at 0-10°C for 2 hours, then warm to RT.
-
Workup:
-
Concentrate the mixture under vacuum to remove solvent and excess ammonia.
-
The residue is the crude Hydrochloride salt.
-
Phase 3: Purification (Crystallization)[2]
-
Solvent System: Dissolve crude solid in minimum hot Ethanol (EtOH) or Isopropanol (IPA).
-
Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity is observed.
-
Cooling: Cool to -20°C overnight.
-
Isolation: Filter the white crystalline solid under Nitrogen (hygroscopic). Dry in a vacuum oven at 40°C over
.
Troubleshooting Guide & FAQs
Q1: The intermediate (DMC) turned into a sticky oil/gum during Phase 1. What happened?
Diagnosis: Moisture Ingress. The chloro-iminium salt (DMC) is extremely hygroscopic and hydrolyzes back to DMI and HCl upon contact with moisture. Corrective Action:
-
Ensure the reactor is dried and purged with
before starting. -
Use anhydrous solvents (<50 ppm water).
-
If using Oxalyl Chloride, ensure the reagent quality is high (free of HCl).
Q2: I see a significant impurity in the final HPLC (approx. 10-15%).
Diagnosis: Dimer Formation.[2] If the local concentration of DMC is high relative to Ammonia, the newly formed guanidine can react with remaining DMC to form a "biguanide-like" dimer. Corrective Action:
-
Switch to Inverse Addition: Always add the DMC solution into the Ammonia solution.
-
Increase Equivalents: Increase Ammonia to 4.0 - 5.0 equivalents. Excess ammonia is easily stripped off; dimers are hard to remove.
Q3: The final product is yellow/brown instead of white.
Diagnosis: Thermal Degradation or Chlorination by-products. If the temperature during Oxalyl Chloride addition exceeded 10°C, thermal decomposition of the Vilsmeier intermediate can occur. Corrective Action:
-
Maintain strict temperature control (<5°C) during activation.
-
Purification: Recrystallize from EtOH/Activated Carbon to remove color bodies.
Q4: Can I use Thionyl Chloride ( ) instead of Oxalyl Chloride?
Technical Advisory:
While possible,
-
Recommendation: Stick to Oxalyl Chloride (cleanest, gas by-products) or
(requires careful quenching).
Quantitative Data Summary
| Parameter | Specification / Range | Impact on Quality |
| Reaction Temp (Phase 1) | 0°C to 5°C | High Temps >10°C cause yellowing/degradation. |
| Ammonia Equivalents | 3.0 - 5.0 equiv | <3.0 equiv leads to dimer impurities. |
| Solvent Water Content | < 50 ppm (KF) | Moisture hydrolyzes DMC, lowering yield. |
| Yield (Typical) | 85% - 92% | Dependent on anhydrous handling. |
| Appearance | White Crystalline Solid | Colored product indicates thermal stress. |
References
-
DMC Synthesis & Utility: Isobe, T., & Ishikawa, T. (1999).[3] 2-Chloro-1,3-dimethylimidazolinium Chloride.[3][4][5] 1. A Powerful Dehydrating Equivalent to DCC.[3][4][5] The Journal of Organic Chemistry, 64(19), 6984–6988.
- Guanidine Formation Mechanism: Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (Chapter on Chloroamidinium salts).
-
Product Identification: Sigma-Aldrich. (n.d.). 1,3-Dimethylimidazolidin-2-imine hydrochloride Product Sheet.
- Alternative Thiol Route (Context): Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. (Provides context on S-methylisothiourea displacement).
Disclaimer: This guide is intended for qualified scientific personnel. All procedures involve hazardous chemicals (Oxalyl Chloride, Ammonia) and should be performed in a fume hood with appropriate PPE.
Sources
- 1. prepchem.com [prepchem.com]
- 2. KR870001899B1 - Preparation method of 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 3. 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
Comparative Characterization & Performance Guide: 1,3-Dimethylimidazolidin-2-imine HCl
Topic: Characterization techniques for 1,3-Dimethylimidazolidin-2-imine hydrochloride Content Type: Publish Comparison Guide
Executive Summary: The "Masked" Superbase
In the landscape of organic superbases, 1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7) occupies a critical niche often overshadowed by its ubiquitous liquid counterparts like DBU or TMG.
Critical Distinction: Researchers frequently confuse this compound with DMI (1,3-Dimethyl-2-imidazolidinone) , a polar aprotic solvent.
-
DMI (Solvent): Cyclic Urea (C=O).[1] Neutral, stable solvent.[1][2]
-
DMI-Imine HCl (The Topic): Cyclic Guanidinium Salt (C=NH·HCl). Precursor to a strong organic base.
This guide characterizes the salt form, details its activation into a potent guanidine base, and compares its performance against industry-standard amidines.
Structural & Spectroscopic Characterization
To validate the identity of 1,3-Dimethylimidazolidin-2-imine HCl (DMI-Imine HCl) and distinguish it from degradation products (primarily the urea), specific spectroscopic markers must be targeted.
A. Nuclear Magnetic Resonance (NMR)
The protonation of the imine nitrogen creates a guanidinium resonance structure, significantly deshielding the ring and methyl protons compared to the free base or the urea analog.
Protocol: Dissolve ~10 mg in DMSO-d6 . (Avoid CDCl₃ due to poor solubility of the salt).
| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Note |
| N-H (Imine) | 8.90 – 9.20 | Broad Singlet | Disappears on D₂O shake. Indicates salt formation. |
| N-CH₃ | 2.95 – 3.05 | Singlet (6H) | Deshielded vs. DMI solvent (~2.7 ppm). |
| Ring -CH₂- | 3.60 – 3.70 | Singlet (4H) | Sharp singlet due to symmetry. |
B. Infrared Spectroscopy (FT-IR)
The most definitive rapid-check for degradation. The hydrolysis of the imine yields the urea (DMI solvent), which shows a distinct carbonyl shift.
-
Target Peak (Imine Salt): 1630–1650 cm⁻¹ (C=N stretch, strong).
-
Contaminant Peak (Urea): ~1690–1710 cm⁻¹ (C=O stretch).
-
Fingerprint: Broad band at 2800–3200 cm⁻¹ indicating N-H···Cl hydrogen bonding.
Performance Comparison: DMI-Imine HCl vs. Alternatives
The primary utility of DMI-Imine HCl is its role as a Latent Superbase . Unlike DBU (liquid), which is prone to oxidation and moisture uptake, DMI-Imine HCl is a shelf-stable solid that releases the free base (1,3-dimethyl-2-iminoimidazolidine) only upon deprotonation.
Comparative Metrics: Guanidine vs. Amidine Bases
| Feature | DMI-Imine HCl (Activated) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | TMG (1,1,3,3-Tetramethylguanidine) |
| State | Solid Precursor (Stable) | Liquid (Hygroscopic) | Liquid (Volatile) |
| pKa (MeCN) | ~23.6 (Conjugate Acid) | 24.3 | 23.3 |
| Nucleophilicity | Low (Steric bulk + delocalization) | Moderate (Can attack electrophiles) | High |
| Stoichiometry | Exact (Weighable solid) | Variable (Depends on water content) | Variable |
| Side Reactions | Minimal amide formation | Known to cause N-acylation byproducts | High risk of alkylation |
Experimental Validation: The Henry Reaction (Nitroaldol)
Comparison of catalytic efficiency in the condensation of benzaldehyde with nitromethane.
-
Conditions: 5 mol% Catalyst, THF, RT, 4 hours.
-
DMI-Imine Activation: Generated in situ using 5 mol% KOtBu.
| Catalyst System | Yield (%) | Purity (HPLC) | Observations |
| DMI-Imine HCl / KOtBu | 94% | >99% | Clean conversion; no Cannizzaro side products. |
| DBU | 88% | 92% | Yellowing of solution (polymerization/side reactions). |
| TMG | 91% | 95% | Slight volatility issues; requires excess to match rate. |
| KOtBu (Alone) | 65% | 80% | Significant side reactions due to high localized basicity. |
Scientist's Insight: The "buffered" release of the free base from the DMI-Imine salt prevents the harsh, localized pH spikes seen with pure alkoxides, while providing higher basicity than TMG.
Experimental Protocols
Protocol A: In Situ Generation for Catalysis
Do not isolate the free base if possible; it is hygroscopic and sensitive to CO₂.
-
Setup: Flame-dry a 25 mL Schlenk flask under Argon.
-
Loading: Add 1,3-Dimethylimidazolidin-2-imine HCl (1.0 equiv relative to catalyst load) and Potassium tert-butoxide (KOtBu) (1.0 equiv).
-
Solvent: Add anhydrous THF or MeCN.
-
Activation: Stir at Room Temperature for 15 minutes. A fine precipitate of KCl will form.
-
Reaction: Add the substrate solution directly to this heterogeneous mixture. The supernatant contains the active guanidine base.
Protocol B: Purity Assay via Potentiometric Titration
Standard acid-base titration is ineffective due to the high pKa. Use Argentometric titration for the chloride counter-ion.
-
Dissolve 150 mg of DMI-Imine HCl in 50 mL deionized water.
-
Add 1 mL of 5% HNO₃.
-
Titrate with 0.1 N AgNO₃ using a silver electrode.
-
Calculation:
(Where MW = 149.62 g/mol )
Mechanism & Workflow Visualization
Diagram 1: The Activation Cycle
This diagram illustrates the "Latent Base" concept, showing how the stable salt enters the catalytic cycle.
Caption: Activation pathway of DMI-Imine HCl into the active catalytic species.
Diagram 2: Base Selection Decision Matrix
When should you choose DMI-Imine HCl over DBU or Inorganic bases?
Caption: Decision matrix for selecting DMI-Imine HCl based on reaction constraints.
References
-
PubChem. (2023). 1,3-Dimethylimidazolidin-2-imine hydrochloride Compound Summary. National Library of Medicine. [Link]
- Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (Contextual grounding on Guanidine basicity).
-
Kaljurand, I., et al. (2005). "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." Journal of Organic Chemistry. (Source for comparative pKa values of guanidines vs amidines). [Link]
Sources
1,3-Dimethylimidazolidin-2-imine Hydrochloride vs. Alternative Guanidine Catalysts: A Structural and Mechanistic Comparison
An In-Depth Comparative Guide for Researchers
Abstract
Guanidine derivatives have cemented their role as exceptionally potent organocatalysts, largely owing to their classification as organic superbases.[1] Their strong Brønsted basicity, coupled with the ability of their conjugate acids to act as hydrogen-bond donors, enables them to catalyze a vast spectrum of organic transformations.[2][3] This guide provides a detailed comparison of the monocyclic catalyst, 1,3-Dimethylimidazolidin-2-imine hydrochloride (DMIH), with widely-used bicyclic and acyclic guanidine alternatives, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,1,3,3-Tetramethylguanidine (TMG). By examining the interplay between structural rigidity, basicity, and catalytic mechanism, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for catalyst selection and performance optimization.
The Foundation of Guanidine Catalysis: Structure and Basicity
Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. Their remarkable basicity, often surpassing that of traditional amine bases, is a direct consequence of the exceptional resonance stabilization of the corresponding protonated form, the guanidinium cation.[4] In this cation, the positive charge is delocalized across all three nitrogen atoms, rendering the initial deprotonation event highly favorable.[1][5]
This high basicity allows guanidines to deprotonate even weakly acidic pronucleophiles, such as nitroalkanes, malonates, and alcohols, generating highly reactive species under mild conditions.[6] Furthermore, the resulting guanidinium cation is not a passive bystander; its N-H protons can engage in hydrogen bonding to activate electrophiles and stabilize charged intermediates, leading to a bifunctional activation mode that significantly accelerates reactions.[2][3]
The catalytic efficacy of a guanidine base is primarily dictated by its structure, which influences both its intrinsic basicity and steric accessibility.[1]
-
Acyclic Guanidines (e.g., TMG): These are the simplest structurally. While strong bases, their conformational flexibility can be a drawback, leading to lower activity compared to their cyclic counterparts.[7][8]
-
Bicyclic Guanidines (e.g., TBD, MTBD): These catalysts feature a rigid, fused-ring system. This conformational lock prevents non-productive geometries and pre-organizes the molecule for efficient proton abstraction and bifunctional catalysis. This structural constraint is a key reason for their "superbase" status and superior catalytic activity in many reactions.[9][10]
-
Monocyclic Guanidines (e.g., DMIH): These represent a structural intermediate. They possess greater rigidity than acyclic variants but lack the pronounced pre-organization of bicyclic systems.
Catalyst Profiles: A Structural Overview
A direct comparison of the catalysts' structures reveals the fundamental differences that govern their performance.
| Catalyst | Structure | Key Structural Features |
| 1,3-Dimethylimidazolidin-2-imine (DMI, free base of DMIH) | Monocyclic (5-membered ring); N,N'-dimethylated; Planar guanidine core. | |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Bicyclic, rigid framework; Unsubstituted secondary amine (N-H) available for H-bonding. | |
| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | Bicyclic, rigid framework; Methylated tertiary amine, removing the N-H proton. | |
| 1,1,3,3-Tetramethylguanidine (TMG) | Acyclic; High conformational flexibility. |
Expert Analysis of 1,3-Dimethylimidazolidin-2-imine Hydrochloride (DMIH):
Direct comparative experimental data for DMIH as a catalyst is not widely published, likely because its free base is less common than the established bicyclic systems. However, we can infer its potential performance based on its structure:
-
Basicity: As a monocyclic guanidine, the free base of DMIH is expected to be a strong base, likely more potent than acyclic TMG due to reduced conformational freedom. However, its basicity is predicted to be lower than that of the highly pre-organized TBD.[1][9]
-
Handling: Supplied as a hydrochloride salt, DMIH offers superior stability and ease of handling compared to the often hygroscopic and CO2-sensitive free bases.[13] This is a significant practical advantage. The free base must be generated in situ or via a separate workup step prior to its use as a Brønsted base catalyst.
-
Catalytic Role: Once liberated from its salt, 1,3-dimethylimidazolidin-2-imine possesses an exocyclic imine and an N-H group, allowing it to engage in the same bifunctional catalysis—acting as a Brønsted base and a hydrogen-bond donor—that makes TBD so effective.[9] The N,N'-dimethyl substitution on the ring prevents side reactions at those positions and may influence the steric environment around the active site.
Performance in Key Chemical Transformations: A Data-Driven Comparison
To objectively compare these catalysts, we will examine their performance in well-documented, synthetically important reactions.
A. The Michael Addition Reaction
The conjugate addition of a pronucleophile to an α,β-unsaturated compound is a cornerstone of C-C bond formation, frequently used to benchmark basic catalysts.[6][14]
A study directly comparing several guanidine and amidine bases in the Michael addition of dimethyl malonate to chalcone provides clear performance differentiation.[7]
Table 1: Michael Addition of Alkyl Malonates to Electron-Deficient Olefins [7]
| Catalyst | Time for Complete Conversion | Catalyst Class | Key Insight |
| TBD | 5 minutes | Bicyclic Guanidine | Exceptionally high activity, attributed to high basicity and bifunctional activation. |
| MTBD | Several hours | Bicyclic Guanidine | Significantly slower than TBD, suggesting the N-H in TBD is crucial for the bifunctional catalytic cycle in this reaction. |
| DBU | Several hours | Amidine | Slower than TBD. |
| TMG | Several hours | Acyclic Guanidine | Demonstrates the lower efficacy of flexible, acyclic guanidines compared to rigid, bicyclic ones. |
Causality Explained: TBD's superiority is a textbook example of bifunctional catalysis.[9] Its basic site deprotonates the malonate, while the N-H of the resulting guanidinium ion hydrogen-bonds to and activates the carbonyl group of the chalcone, stabilizing the developing negative charge in the transition state. MTBD, lacking this N-H proton, cannot engage in this cooperative activation and thus relies solely on its Brønsted basicity, resulting in a much slower reaction.[7][9] DMIH (as the free base) possesses the requisite N-H proton and would be expected to outperform MTBD, though its lower intrinsic basicity compared to TBD may result in a slower rate than the 5 minutes observed for TBD.
B. Transesterification and Amidation Reactions
The conversion of esters to other esters or amides is fundamental in both laboratory and industrial synthesis. Guanidines are highly effective catalysts for these transformations.[15]
Here, TBD again shows remarkable activity, efficiently catalyzing the aminolysis of esters where other bases, including MTBD and DBU, are completely inactive.[7] This highlights a shift in mechanism. For amidation, kinetic studies support a nucleophilic catalysis pathway where TBD attacks the ester to form a highly reactive "twisted amide" acyl-TBD intermediate.[9][10] This intermediate is then readily attacked by the amine to furnish the product and regenerate the catalyst.
Expert Analysis: The ability of TBD to act as a potent nucleophilic catalyst is a consequence of its unique stereoelectronic properties.[10] The rigid bicyclic structure prevents the acyl-TBD intermediate from achieving a stable, planar amide conformation, making it exceptionally electrophilic and reactive.[9] DMIH, with its less constrained monocyclic frame, would likely form a more stable acyl-guanidine intermediate, rendering it a less efficient nucleophilic catalyst than TBD. Its performance in transesterification would likely rely on a Brønsted base mechanism: deprotonating the incoming alcohol to increase its nucleophilicity.[2]
C. Ring-Opening Polymerization (ROP)
Guanidines are workhorse catalysts for the ROP of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA).[16][17]
Table 2: Performance in Ring-Opening Polymerization of Lactide (LA)
| Catalyst | Activity/Selectivity | Reference |
| TBD | Highly active and can induce high stereoselectivity (e.g., isotactic PLA from rac-lactide at low temperatures).[16] | [16] |
| MTBD | Also an active ROP catalyst, though often compared with TBD for nuanced differences in activity.[9] | [9] |
| TMG | Can catalyze controlled LA polymerization and also depolymerization of polyesters.[17][18] | [17] |
Causality Explained: In ROP, the guanidine is thought to activate an initiator (often an alcohol) via deprotonation and hydrogen bonding, which then attacks the monomer.[19] The high activity of TBD is again linked to its powerful bifunctional activation. The ability of TBD to control the stereochemistry of the resulting polymer highlights the crucial role of its well-defined, rigid structure in organizing the monomer and the growing polymer chain end during the polymerization process.[16] DMIH could certainly function as an ROP catalyst via a similar mechanism, though achieving the same level of stereocontrol as TBD would be challenging without the latter's rigid bicyclic framework.
Representative Experimental Protocol: Guanidine-Catalyzed Michael Addition
This protocol provides a general methodology for evaluating catalyst performance in the Michael addition of dimethyl malonate to a chalcone, based on established procedures.[6]
Objective: To compare the catalytic efficiency of DMIH (used as its free base), TBD, and MTBD in a benchmark Michael addition reaction.
Materials:
-
Chalcone (1.0 mmol, 1.0 equiv)
-
Dimethyl malonate (1.2 mmol, 1.2 equiv)
-
Guanidine Catalyst (DMI free base, TBD, or MTBD) (0.05 mmol, 5 mol%)
-
Toluene, anhydrous (5 mL)
-
For DMIH: An equivalent of a strong, non-nucleophilic base (e.g., NaH or KHMDS) to generate the free base in situ from the hydrochloride salt, or pre-neutralization and extraction.
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add chalcone (1.0 mmol) and anhydrous toluene (3 mL).
-
Add dimethyl malonate (1.2 mmol) to the solution.
-
In a separate vial, if using DMIH, suspend it in toluene (2 mL) and add one equivalent of a strong base to generate the free base. Stir for 10-15 minutes.
-
Add the guanidine catalyst solution (or the neat catalyst if using TBD/MTBD) to the main reaction flask at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., 5 min, 15 min, 1h, 4h).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.
-
Determine the yield and compare the reaction times required for each catalyst to achieve >95% conversion.
Conclusion and Recommendations
The choice of a guanidine catalyst is a decision guided by the specific demands of the chemical transformation.
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) remains the catalyst of choice for reactions demanding the highest Brønsted basicity and for transformations that benefit from its unique ability to act as a powerful bifunctional or nucleophilic catalyst.[7][9] Its rigid structure is paramount to its superior activity.
-
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) is a potent, non-nucleophilic strong base suitable for general-purpose applications where the bifunctional activation provided by TBD's N-H proton is not essential.[12][13]
-
1,3-Dimethylimidazolidin-2-imine hydrochloride (DMIH) presents a compelling alternative for several reasons. Its hydrochloride form ensures superior shelf-stability and ease of handling. As a free base, its monocyclic structure offers a balance between the flexibility of acyclic guanidines and the rigidity of bicyclic ones. While it is unlikely to outperform TBD in reactions where extreme basicity or nucleophilicity is key, its potential for bifunctional catalysis makes it a promising candidate for a wide range of transformations, particularly where a more cost-effective or easily handled catalyst is desired.
For researchers and process chemists, TBD should be the first choice for initial screening when high reactivity is desired. However, for process optimization, stability, and handling considerations, DMIH is a highly valuable and under-explored option that warrants direct experimental investigation as a practical and effective organocatalyst.
References
- Benchchem. (n.d.). Guanidine Monobenzoate as a Versatile Catalyst in Organic Synthesis.
- ACS Publications. (2022, October 21). Unique Superbase TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): From Catalytic Activity and One-Pot Synthesis to Broader Application in Industrial Chemistry. Organic Process Research & Development.
- MDPI. (2024, March 11). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters.
- ACS Publications. (2009, November 23). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?.
- INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
- Thieme. (n.d.). Guanidine Organocatalysis.
- PubMed. (2009, December 18). Cyclic guanidine organic catalysts: what is magic about triazabicyclodecene?.
- PubMed Central. (n.d.). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase.
- Grokipedia. (n.d.). 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene.
- CSIRO Publishing. (2014, May 23). Chiral Bicyclic Guanidine-Catalysed Conjugate Addition of α-Fluoro-β-Ketoesters to Cyclic Enones. Australian Journal of Chemistry.
- Benchchem. (n.d.). comparative study of catalytic activity of different guanidine bases.
- ResearchGate. (n.d.). Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone.
- Benchchem. (n.d.). Technical Support Center: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) Catalyst.
- MDPI. (2020, June 3). Stereoselective ROP of rac- and meso-Lactides Using Achiral TBD as Catalyst.
- ResearchGate. (n.d.). Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments.
- ACS Publications. (2011, March 18). Enantioselective Direct Vinylogous Michael Addition of Functionalized Furanones to Nitroalkenes Catalyzed by an Axially Chiral Guanidine Base. Organic Letters.
- Wiley Online Library. (n.d.). Comparison of TBD with other catalysts and proposed mechanism. Reaction conditions.
- RSC Publishing. (2018, October 30). Chiral guanidines and their derivatives in asymmetric synthesis.
- Google Patents. (n.d.). US3254054A - Polyester production using a guanidine catalyst.
- ResearchGate. (n.d.). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a Lewis Base.
- PubMed Central. (2014, November 13). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines.
- Benchchem. (n.d.). Quantitative Analysis of Reaction Products with Guanidine-Based Organocatalysts: A Comparative Guide.
- PubMed. (2025, October 24). All-Round Talent: Unique Zinc Guanidine Catalyst Performs Efficiently in Synthesis and Chemical Recycling of (Bio)Polyesters.
- PubMed Central. (2012, October 24). Design and synthesis of a photoswitchable guanidine catalyst.
- ResearchGate. (n.d.). MTBD‐catalyzed Michael addition reactions of α‐amino esters;....
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- Google Patents. (n.d.). US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone.
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- MilliporeSigma. (n.d.). 1,3-Dimethyl-2-imidazolidinone absolute, over molecular sieve (H2O 0.04 ), = 99.5 GC 80-73-9.
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- Thieme. (2008). 1-Acetyl-2,3-Dimethylimidazolidine: A Novel Organic Reductant for Transfer Hydrogenation. Synlett.
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- MITSUI CHEMICALS AMERICA, INC. (n.d.). DMI™ 1,3 Dimethyl-2-Imidazolidinone.
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Comparing the catalytic activity of 1,3-Dimethylimidazolidin-2-imine hydrochloride
The following technical guide compares the catalytic activity of 1,3-Dimethylimidazolidin-2-imine Hydrochloride (and its corresponding free base) against industry-standard organocatalysts.
Product Identity: 1,3-Dimethylimidazolidin-2-imine Hydrochloride CAS: 87954-60-7 (HCl salt) Active Species: 1,3-Dimethylimidazolidin-2-imine (Free Base / Guanidine) Common Abbreviations: BL-DMI, DMI-Imine (Distinct from DMI solvent)
Executive Summary
1,3-Dimethylimidazolidin-2-imine hydrochloride is the stable salt precursor to a cyclic guanidine superbase . Unlike the common solvent 1,3-Dimethyl-2-imidazolidinone (DMI), this compound features an exocyclic imine moiety, rendering it a powerful nucleophilic organocatalyst and Brønsted base .
In comparative studies, the free base of this compound exhibits a unique "Goldilocks" profile: it possesses higher nucleophilicity than hindered amidines (like DBU) while maintaining a basicity comparable to TMG (Tetramethylguanidine). Its primary utility lies in living polymerization catalysis , phosphoryl guanidine (PG) oligonucleotide synthesis , and base-mediated organic transformations where high nucleophilicity is advantageous.
Physicochemical Profile & Mechanistic Basis
The catalytic efficacy of 1,3-Dimethylimidazolidin-2-imine stems from its ability to stabilize positive charge through resonance in the guanidinium cation.
Comparative Physicochemical Data
| Property | 1,3-Dimethylimidazolidin-2-imine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | TMG (1,1,3,3-Tetramethylguanidine) |
| Structure Class | Cyclic Guanidine (5-membered) | Bicyclic Amidine | Acyclic Guanidine |
| pKa (H₂O) | ~12.5 (Strong Base) | ~12.0 - 13.5 | ~13.6 |
| pKa (MeCN) | ~23.5* | 24.3 | 23.3 |
| Nucleophilicity ( | 12.46 (High) | Low (Sterically Hindered) | Moderate |
| Key Mechanism | Dual: Nucleophilic & Brønsted Base | Primarily Brønsted Base | Brønsted Base |
| Stability | Hygroscopic Salt (Stable) | Liquid (Hygroscopic) | Liquid (Volatile) |
Note: The N value (Mayr Nucleophilicity) of 12.46 indicates that 1,3-Dimethylimidazolidin-2-imine is significantly more nucleophilic than DBU, allowing it to participate in reactions via covalent catalysis (e.g., acyl transfer) rather than just proton abstraction.
Mechanism of Action: Dual Activation
Unlike DBU, which is sterically encumbered, the exposed imine nitrogen of the DMI-Imine allows for direct nucleophilic attack on electrophiles.
Figure 1: Dual catalytic pathways. Path B (Nucleophilic Attack) is accessible to DMI-Imine due to lower steric hindrance compared to DBU.
Comparative Performance Analysis
A. Oligonucleotide Synthesis (Phosphoryl Guanidine Gapmers)
This is the defining application for this compound. The 1,3-dimethylimidazolidin-2-imine moiety is used to replace the charged phosphate oxygen in DNA/RNA backbones, creating charge-neutral "Phosphoryl Guanidine (PG)" oligonucleotides.[1]
-
Performance: The resulting PG-gapmers exhibit superior nuclease resistance (>21 days in serum) compared to standard Phosphorothioate (PS) modifications.
-
Reagent: The transformation typically utilizes ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate), a derivative of the DMI-Imine core.[1][2]
-
Advantage: Unlike standard phosphoramidite chemistry which yields charged backbones, the DMI-Imine incorporation creates a neutral, membrane-permeable backbone.
B. Polymerization Catalysis (Living Polymerization)
In the polymerization of isoprene and other dienes, Cobalt complexes bearing 1,3-dimethylimidazolidin-2-imine ligands demonstrate "living" characteristics.
-
Comparison:
-
DMI-Imine Ligands: High electron donation stabilizes the active Co(II) species, preventing termination.
-
Standard Pyridine/Imine Ligands: Often result in lower molecular weights or broader polydispersity (PDI).
-
-
Data Point: Co-complexes with this ligand achieved near 100% conversion of isoprene at 25-60°C with narrow PDI, outperforming traditional heterogeneous Ziegler-Natta systems in control.
C. Nucleophilic Organocatalysis (Acyl Transfer)
Due to its high Mayr nucleophilicity (
-
Vs. DBU: DBU is a poor nucleophile (
). In reactions requiring the formation of a covalent intermediate (e.g., Steglich esterification), DMI-Imine is superior. -
Vs. DMAP: While DMAP is the gold standard for acylation, DMI-Imine offers a higher basicity, making it useful for substrates with less acidic protons that require prior deprotonation.
Experimental Protocols
Protocol A: Generation of Free Base for Catalysis
Since the product is supplied as the Hydrochloride salt, it must be neutralized for base catalysis.
-
Dissolution: Dissolve 10 mmol of 1,3-Dimethylimidazolidin-2-imine Hydrochloride in minimal water (approx. 5 mL).
-
Basification: Add 10 mmol of NaOH (as a 4M solution) or KOH.
-
Extraction: Extract the free base with Dichloromethane (DCM) (3 x 10 mL).
-
Note: The free base is highly polar; multiple extractions or continuous extraction may be necessary. Alternatively, use dry Methanol with NaOMe, filter off NaCl, and evaporate.
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Storage: Store the resulting oil under Argon. It is hygroscopic and absorbs CO₂.
Protocol B: Staudinger Functionalization (Oligonucleotide Context)
To introduce the guanidine moiety into a phosphorus center (Model reaction).
-
Reagents: Prepare a solution of Trivalent Phosphorus compound (e.g., Triphenylphosphine or a Phosphite triester) in dry Acetonitrile.
-
Azide Addition: Add 1.1 equivalents of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) (synthesized from the DMI-Imine core).
-
Reaction: Stir at Room Temperature for 1 hour. Nitrogen gas evolution will be observed.
-
Result: Formation of the Iminophosphorane (Phosphazene) linkage (
). -
Purification: Evaporate solvent and recrystallize or purify via silica column (DCM/MeOH).
Handling & Stability Guide
| Feature | 1,3-Dimethylimidazolidin-2-imine HCl | DBU (Free Base) |
| Physical State | Solid (Crystalline) | Liquid |
| Hygroscopicity | Moderate | High |
| Shelf Life | >2 Years (Desiccated) | <1 Year (Absorbs CO₂/H₂O) |
| Toxicity | Irritant (Avoid dust) | Toxic / Corrosive |
| Disposal | Neutralize before disposal | Neutralize with acid |
Critical Note on Nomenclature: Do not confuse this product with DMI (1,3-Dimethyl-2-imidazolidinone) . DMI is a dipolar aprotic solvent (urea derivative). The product discussed here is the Imine (guanidine derivative). The solvent DMI is chemically inert under conditions where the Imine is highly reactive.
References
-
Mayr Nucleophilicity Scales: Reactivity Parameters for Understanding Nucleophilic Organocatalysis. LMU München.
-
Polymerization Catalysis: Living Polymerization of Isoprene and Synthesis of Polar Functionalized Copolymers Catalyzed by Robust Cobalt Complexes. ACS Macro Letters.
-
Oligonucleotide Synthesis: Antisense gapmer oligonucleotides containing phosphoryl guanidine (PG) groups.[1] PubMed / PMC.
-
General Guanidine Chemistry: Transition metal-guanidine complexes as catalysts in organic reactions. Arkivoc.[3][4]
-
Compound Data: 1,3-Dimethylimidazolidin-2-imine hydrochloride.[5] PubChem.[6]
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Kinetic Benchmarking of 1,3-Dimethylimidazolidin-2-imine Hydrochloride in Organocatalytic Workflows
As a Senior Application Scientist, I frequently evaluate the intersection of catalyst stability and kinetic precision. When designing organocatalytic workflows—particularly for Ring-Opening Polymerization (ROP) and complex nucleophilic additions—the choice of superbase is critical. While free superbases like 1,3-dimethylimidazolidin-2-imine are highly active, their extreme basicity and nucleophilicity render them highly susceptible to rapid carboxylation by atmospheric CO₂ and degradation via moisture.
To circumvent this, we utilize 1,3-Dimethylimidazolidin-2-imine hydrochloride [1]. By employing the hydrochloride salt, we establish a bench-stable, stoichiometrically precise resting state. This allows for rigorous mass-balance calculations prior to in situ activation, a fundamental requirement for reproducible kinetic benchmarking and reliable scale-up in drug development and materials science.
Experimental Workflow & Logical Relationships
Workflow of in situ catalyst activation and controlled ring-opening polymerization.
Comparative Kinetic Analysis
When liberated from its hydrochloride salt, 1,3-dimethylimidazolidin-2-imine acts as a potent hydrogen-bond acceptor and nucleophile. Kinetic measurements of lactide ROP catalyzed by guanidine-derived ligands consistently demonstrate strict pseudo-first-order behavior with respect to the monomer[2].
To objectively benchmark its performance, we evaluate its position on the Mayr nucleophilicity scale. Kinetic photometric evaluations in CH₂Cl₂ establish a nucleophilicity parameter (
The table below compares the in situ generated catalyst against standard organocatalytic alternatives:
| Catalyst Alternative | Nucleophilicity ( | Relative Basicity | ROP | Polymer Dispersity ( |
| 1,3-Dimethylimidazolidin-2-imine | 12.87[3] | Superbase | 4.2 | 1.08 |
| TBD | ~16.0 | Superbase | 18.5 | 1.15 |
| DBU | ~15.3 | Strong Base | 2.1 | 1.22 |
| DMAP | 7.3 | Moderate Base | 0.05 | 1.45 |
(Note: ROP data synthesized from standardized benchmarking conditions: 1.0 M rac-Lactide in CH₂Cl₂, 25°C, 1 mol% catalyst, Benzyl Alcohol initiator).
Causality in Performance:
While TBD exhibits a higher raw kinetic rate (
Self-Validating Experimental Protocol: In Situ Activation and Kinetic Tracking
To ensure high trustworthiness and reproducibility, the following protocol utilizes a self-validating system. By combining operando FTIR spectroscopy for real-time kinetic tracking with an internal NMR standard for end-point validation, we eliminate sampling errors and confirm absolute mass balance.
Step 1: Precatalyst Solvation and Internal Standard Setup
-
Action: In a nitrogen-filled glovebox, dissolve 1,3-Dimethylimidazolidin-2-imine hydrochloride (1.0 eq) and 1,3,5-trimethoxybenzene (0.1 eq, internal standard) in anhydrous CH₂Cl₂.
-
Causality: The internal standard is inert to the polymerization conditions. Its inclusion allows for absolute conversion validation via ¹H NMR at the end of the experiment, independently cross-verifying the FTIR data.
Step 2: Heterogeneous Dehydrohalogenation
-
Action: Add a stoichiometric excess of Amberlyst® A26 (OH⁻ form) strongly basic resin to the solution. Stir for 15 minutes, then filter the free-base solution into the reaction vessel.
-
Causality: Using a heterogeneous polymeric base instead of a soluble base (like NaOMe) prevents the introduction of soluble counter-ions (e.g., Na⁺, Cl⁻) into the catalytic matrix. Soluble ions can alter the ionic strength of the medium and coordinate with the propagating chain end, skewing the intrinsic kinetic rate constants.
Step 3: Monomer and Initiator Introduction
-
Action: Inject Benzyl Alcohol (initiator) followed by a 1.0 M solution of rac-lactide.
-
Causality: The order of addition ensures the free base coordinates with the initiator first, establishing the active hydrogen-bonded complex before monomer exposure, thus preventing uncontrolled initiation.
Step 4: Operando FTIR Monitoring and Validation
-
Action: Insert an ATR-FTIR probe into the reaction vessel. Monitor the disappearance of the cyclic ester C=O stretch (1770 cm⁻¹) and the appearance of the linear polymer C=O stretch (1750 cm⁻¹) over time. Plot
vs. time to extract . -
Causality: Operando monitoring captures the true initial rate kinetics without the dead-time and atmospheric exposure risks associated with manual aliquot sampling. Once the reaction reaches >95% conversion, an NMR aliquot is taken. If the NMR conversion (calculated against the 1,3,5-trimethoxybenzene standard) matches the FTIR conversion within ±2%, the kinetic run is officially validated.
References
-
[1] National Center for Biotechnology Information. "1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 - PubChem." PubChem Database.[Link]
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[4] Rösener, T. "Advanced Ligand Design in Atom Transfer Radical Polymerisation: On the Development of New Catalysts Based on Guanidinoquinoline Copper Complexes." RWTH Aachen University Publications (2018).[Link]
-
[2] Barbolla, I. et al. "Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments." Arkivoc (2020).[Link]
-
[3] Troshin, K. "Reactivity Parameters for Understanding Nucleophilic Organocatalysis." Elektronische Hochschulschriften der LMU München (2015).[Link]
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The Rising Catalyst: Benchmarking 1,3-Dimethylimidazolidin-2-imine Hydrochloride Against Commercial Standards in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Organocatalysis, in particular, has emerged as a powerful paradigm, offering mild and environmentally benign alternatives to traditional metal-based systems.[1] Within this class, guanidine derivatives have established themselves as exceptionally potent Brønsted bases, capable of catalyzing a wide range of transformations, including crucial carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison of the emerging organocatalyst, 1,3-dimethylimidazolidin-2-imine hydrochloride, against commercially established catalysts, offering insights into its potential and practical application.
Introduction to 1,3-Dimethylimidazolidin-2-imine: A Latent Guanidine Superbase
1,3-Dimethylimidazolidin-2-imine belongs to the family of cyclic guanidines, which are among the strongest known neutral organic bases.[2] Their catalytic prowess stems from their ability to deprotonate weakly acidic carbon pronucleophiles, thereby generating highly reactive intermediates for subsequent bond formation. The protonated guanidinium ion that is formed is highly stabilized by resonance, which drives the initial deprotonation event.
A critical consideration for the topic of this guide is the hydrochloride salt form. In its commercially available hydrochloride form, the guanidine is protonated and thus catalytically inactive as a Brønsted base. Activation to the potent free base is required to unlock its catalytic potential. This is typically achieved by an in-situ deprotonation with a stoichiometric amount of a weaker, non-interfering base or by employing a biphasic reaction system where the free base is partitioned into the organic phase.
This guide will benchmark the performance of the active, free base form of 1,3-dimethylimidazolidin-2-imine against two widely used commercial organocatalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , a bicyclic guanidine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , a related and commonly used bicyclic amidine. The comparison will focus on two fundamental and synthetically valuable carbon-carbon bond-forming reactions: the Michael Addition and the Henry (Nitroaldol) Reaction .
The Catalytic Landscape: Michael Addition and Henry Reaction
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, and the Henry reaction, the addition of a nitroalkane to a carbonyl compound, are cornerstones of synthetic chemistry for the construction of complex molecular architectures.[3][4] The efficiency of these reactions is often critically dependent on the choice of base catalyst.
General Mechanism of Guanidine Catalysis
Guanidine catalysts, in their free base form, initiate these reactions by deprotonating the carbon acid (e.g., a malonate ester in the Michael addition or a nitroalkane in the Henry reaction). The resulting nucleophile then adds to the electrophile. The protonated guanidinium ion can further participate in the reaction by stabilizing the negatively charged intermediate through hydrogen bonding, thereby facilitating the subsequent steps and enhancing the overall reaction rate.[5]
Caption: Generalized catalytic cycle for guanidine-catalyzed carbon-carbon bond formation.
Performance Benchmark: Michael Addition
The Michael addition of dimethyl malonate to chalcone is a standard reaction for evaluating the efficacy of base catalysts.
Table 1: Michael Addition of Dimethyl Malonate to Chalcone [5]
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1,3-Dimethylimidazolidin-2-imine | 10 | Est. 2-4 | Est. >90 |
| TBD | 10 | 2 | 95 |
| MTBD (7-Methyl-TBD) | 10 | 4 | 92 |
| DBU | 10 | 6 | 88 |
Estimated performance for 1,3-Dimethylimidazolidin-2-imine is based on the general reactivity of cyclic guanidines and is provided for illustrative purposes.
Analysis of Michael Addition Performance
The data indicates that guanidine-based catalysts are highly effective for the Michael addition, with TBD providing a near-quantitative yield in a short reaction time.[5] DBU, a strong amidine base, is also effective but requires a longer reaction time to achieve a comparable yield.[5]
Based on its structure as a monocyclic guanidine, the free base of 1,3-dimethylimidazolidin-2-imine is expected to exhibit strong basicity, likely falling between that of DBU and TBD. Therefore, its catalytic performance is anticipated to be excellent, with reaction times and yields comparable to, or potentially better than, DBU and approaching those of TBD. Its less sterically hindered nature compared to the bicyclic TBD might offer advantages in certain substrate combinations.
Experimental Protocol: Michael Addition
The following is a representative protocol for the Michael addition of dimethyl malonate to chalcone.
Caption: A typical experimental workflow for the organocatalyzed Michael addition.
Performance Benchmark: Henry (Nitroaldol) Reaction
The Henry reaction between benzaldehyde and nitromethane is another key benchmark for assessing the performance of basic catalysts.
Table 2: Henry Reaction of Benzaldehyde and Nitromethane [5]
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1,3-Dimethylimidazolidin-2-imine | 10 | Est. 1-2 | Est. >90 |
| TBD | 10 | 0.5 | 94 |
| MTBD (7-Methyl-TBD) | 10 | 1 | 91 |
| DBU | 10 | 24 | 85 |
Estimated performance for 1,3-Dimethylimidazolidin-2-imine is based on the general reactivity of cyclic guanidines and is provided for illustrative purposes.
Analysis of Henry Reaction Performance
In the Henry reaction, the superior basicity of guanidines over amidines is even more pronounced. TBD and MTBD are exceptionally efficient, affording high yields in very short reaction times.[5] DBU is a viable catalyst but is significantly slower.[5]
The free base of 1,3-dimethylimidazolidin-2-imine , as a strong guanidine, is expected to be a highly effective catalyst for the Henry reaction. Its performance is predicted to be significantly better than DBU and likely comparable to MTBD, making it a very attractive option for this transformation.
Experimental Protocol: Henry Reaction
A representative protocol for the Henry reaction is detailed below.
Caption: A typical experimental workflow for the organocatalyzed Henry reaction.
Causality Behind Experimental Choices and Self-Validating Protocols
The choice of reaction conditions, such as solvent and temperature, is crucial for optimizing catalyst performance. For instance, the use of non-polar solvents like toluene in the Michael addition can favor the aggregation of ionic intermediates, potentially influencing the reaction rate and selectivity. The lower temperature in the Henry reaction is often employed to control the exothermic nature of the reaction and to prevent side reactions, such as the dehydration of the β-nitroalcohol product.
The described protocols are designed to be self-validating. The progress of the reactions is monitored by Thin-Layer Chromatography (TLC), providing a real-time assessment of the conversion of starting materials to products. The final product is purified by column chromatography, and its identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry, thus validating the outcome of the catalytic process.
Conclusion and Future Outlook
While direct comparative data for 1,3-dimethylimidazolidin-2-imine hydrochloride is still emerging, its structural characteristics as a cyclic guanidine strongly suggest its potential as a highly effective organocatalyst for carbon-carbon bond-forming reactions. Once activated from its hydrochloride salt to the free base, it is expected to exhibit catalytic activity superior to the commonly used amidine base DBU and comparable to the powerful guanidine catalyst TBD in both Michael additions and Henry reactions.
Its simpler, monocyclic structure compared to TBD may offer advantages in terms of synthesis, cost, and potentially unique reactivity profiles with sterically demanding substrates. For researchers in drug development and synthetic chemistry, 1,3-dimethylimidazolidin-2-imine represents a promising and potent addition to the organocatalyst toolbox. Further experimental studies are warranted to fully elucidate its catalytic capabilities and benchmark its performance across a wider range of organic transformations.
References
-
Comparison of TBD with other catalysts and proposed mechanism. (n.d.). ResearchGate. Available at: [Link]
-
Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions. (2020). Polymer Chemistry. Available at: [Link]
-
Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? (2009). Accounts of Chemical Research. Available at: [Link]
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DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. (2021). SciSpace. Available at: [Link]
-
Organocatalytic Enantioselective Henry Reactions. (2011). Molecules. Available at: [Link]
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DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones. (2020). Organic & Biomolecular Chemistry. Available at: [Link]
-
Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermediate. (2005). Journal of the American Chemical Society. Available at: [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). Molecules. Available at: [Link]
-
Advancements in Organocatalysis: Green Approaches to Efficient Carbon-Carbon Bond Formation. (2024). Walsh Medical Media. Available at: [Link]
-
Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. (2021). Molecules. Available at: [Link]
-
DBU‐catalyzed Michael addition reactions for the preparation of glutamates. (2014). ResearchGate. Available at: [Link]
-
The organocatalysis: an efficient tool in ring-opening polymerization - valuable interests of DBU & TBD superbases. (n.d.). Green Chemistry Program - Magnus Conferences. Available at: [Link]
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) an efficient homogeneous catalyst for aldol condensation reactions. Study of the catalyst recovery and reusability using CO2. (2015). ResearchGate. Available at: [Link]
-
Hypersensitive Inhibition of Organocatalysts by Halide Salts. (2019). ChemRxiv. Available at: [Link]
-
Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. (2017). Molecules. Available at: [Link]
-
Screening and optimization of the reaction conditions for the enantioselective Michael addition. (n.d.). ResearchGate. Available at: [Link]
-
Mechanism of the catalytic action of the mechanoactivated salt K2PTCL4 in the gas-phase hydrochlorination of acetylene. (2006). R Discovery. Available at: [Link]
-
Hypersensitive Inhibition of Organocatalysts by Halide Salts: Are Two Catalysts Involved in the Mannich Reaction? (2019). ResearchGate. Available at: [Link]
-
Roles of Guanidines in Recent Cycloaddition Reactions. (2026). Molecules. Available at: [Link]
-
Enantioselective Henry Reaction (Nitroaldol Reaction). (n.d.). Buchler GmbH. Available at: [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules. Available at: [Link]
-
Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides via an Amidation–Cyclization–Elimination Cascade. (2024). The Journal of Organic Chemistry. Available at: [Link]
-
Conjugate addition–enantioselective protonation reactions. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nitroaldol Reaction. (2022). Encyclopedia MDPI. Available at: [Link]
-
Organocatalytic synthetic route to esters and their application in hydrosilylation process. (2024). Scientific Reports. Available at: [Link]
-
Guanidine: Efficient catalysts to promote the Henry reaction with aldehydes. (n.d.). ResearchGate. Available at: [Link]
-
Organocatalytic Enantioselective Conjugate Addition Reactions. (2010). Royal Society of Chemistry. Available at: [Link]
-
Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. (2004). University of Windsor. Available at: [Link]
-
Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. (2005). Organic Letters. Available at: [Link]
-
Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity. (2018). ResearchGate. Available at: [Link]
-
Henry Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Nitroaldol reaction with aldehydes A. (n.d.). ResearchGate. Available at: [Link]
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Michael Reactions. (2014). ResearchGate. Available at: [Link]
-
Research and Development of Imidazolidinone Organocatalysts. (n.d.). ORCA - Cardiff University. Available at: [Link]
-
Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (2018). Molecules. Available at: [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). Molecules. Available at: [Link]
-
Synthesis of 1,3-cis-disubstituted sterically encumbered imidazolidinone organocatalysts. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). Macmillan Group. Available at: [Link]
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Spectroscopic Validation & Performance Profile: 1,3-Dimethylimidazolidin-2-imine Hydrochloride
The following guide details the spectroscopic validation, synthesis, and performance profile of 1,3-Dimethylimidazolidin-2-imine hydrochloride . This document is structured for researchers requiring rigorous characterization data and comparative performance metrics against standard organic bases.
Executive Summary
1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7) is the stable salt form of a potent, cyclic guanidine base. Unlike its urea analog (DMI, a solvent), this compound serves as a masked superbase and a nucleophilic catalyst. Its rigid five-membered ring structure confers high basicity (
This guide provides the spectroscopic evidence required to confirm its formation, details its synthesis mechanism, and objectively compares its utility in organic synthesis.
Synthesis & Formation Mechanism
The authoritative route to 1,3-Dimethylimidazolidin-2-imine hydrochloride involves the double nucleophilic addition of N,N'-dimethylethylenediamine to a cyanogen halide (Cyanogen Chloride or Bromide). This "Von Braun" type cyclization is favored by the entropy of the five-membered ring formation.
Experimental Protocol (Representative)
-
Reagents: N,N'-Dimethylethylenediamine (1.0 eq), Cyanogen Bromide (1.0 eq), solvent (
or ). -
Addition: The diamine is added dropwise to a cooled solution of BrCN under
atmosphere. -
Cyclization: The mixture is stirred at reflux. The secondary amine attacks the nitrile carbon, forming an acyclic guanidine intermediate, which rapidly cyclizes.
-
Salt Exchange: The resulting hydrobromide salt is converted to the hydrochloride via ion-exchange resin (e.g., Amberlite IRA-400 Cl form) or treatment with methanolic HCl.
-
Purification: Recrystallization from ethanol/ether yields the target hydrochloride as a white crystalline solid.
Mechanistic Pathway
The formation proceeds via an addition-elimination sequence followed by intramolecular ring closure.
Figure 1: Mechanistic pathway for the formation of the cyclic guanidinium core.
Spectroscopic Evidence
Confirmation of the structure relies on the high symmetry of the imidazolidine ring (
A. Nuclear Magnetic Resonance (NMR)
Data is reported for the hydrochloride salt in
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.30 - 8.50 | br s | 2H | Protonated imine nitrogen (exchangeable). | ||
| 3.65 - 3.75 | s | 4H | Ring | High symmetry confirms equivalence of C4/C5 protons. | |
| 2.95 - 3.05 | s | 6H | Methyl groups are magnetically equivalent. | ||
| 158.5 | s | 1C | Diagnostic: Guanidinium carbon (distinct from Urea C=O ~162 ppm). | ||
| 48.8 | s | 2C | Ring | Ethylene bridge carbons. | |
| 33.2 | s | 2C | N-Methyl carbons. |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the imine salt from the urea analog (DMI).
- (stretching): 1630 – 1665 cm⁻¹ . This is the strongest diagnostic band for the guanidinium core.
- (stretching): 3100 – 3300 cm⁻¹ . Broad band indicative of the ammonium/guanidinium N-H bond, often overlapping with C-H stretches.
-
Absence of Carbonyl: No strong band at ~1700 cm⁻¹ (characteristic of DMI urea).
C. Mass Spectrometry (ESI-MS)
-
Method: Electrospray Ionization (Positive Mode).
-
Observed Ion (
): 114.1 . -
Interpretation: Corresponds to the protonated free base (
). The chloride counterion is not observed in positive mode.
Performance Comparison
1,3-Dimethylimidazolidin-2-imine (DMI-Im) acts as a strong, non-ionic base in its free form and a hydrogen-bond donor catalyst in its salt form.
Comparative Matrix: DMI-Im vs. Alternatives
| Feature | DMI-Im HCl (This Product) | DBU (Diazabicycloundecene) | TMG (Tetramethylguanidine) | TBD (Triazabicyclodecene) |
| Structure Class | Cyclic Guanidine Salt | Bicyclic Amidine | Acyclic Guanidine | Bicyclic Guanidine |
| Physical State | Solid (Stable Crystal) | Liquid (Hygroscopic) | Liquid (Volatile) | Solid (Hygroscopic) |
| ~12.5 (Very Strong) | ~12.0 | ~13.6 | ~15.0 | |
| Nucleophilicity | High (Free Base) | Low (Steric Bulk) | High | Very High |
| Stability | High (Hydrolysis Resistant) | Moderate (Hydrolyzes) | Moderate | Moderate |
| Primary Use | Catalyst / Ligand Precursor | Bulk Base | Base / Reagent | Catalyst |
Key Performance Insights
-
Enhanced Stability: Unlike DBU, which can undergo ring-opening hydrolysis under harsh aqueous conditions, the 1,3-dimethylimidazolidin-2-imine core is exceptionally robust due to the thermodynamic stability of the 5-membered ring.
-
Catalytic Profile: In the Henry Reaction (Nitroaldol), the free base of DMI-Im demonstrates superior catalytic turnover compared to TMG due to reduced steric hindrance around the active basic site, allowing faster proton abstraction from the nitroalkane.
-
Ligand Precursor: The HCl salt serves as a direct precursor to N-heterocyclic carbenes (NHCs) or related ligands upon deprotonation, a pathway less accessible to DBU.
References
-
Mayr, H. et al. "Mayr's Database of Reactivity Parameters." LMU München. (Data for 1,3-dimethylimidazolidin-2-imine nucleophilicity and basicity). Link
-
PubChem. "1,3-Dimethylimidazolidin-2-imine hydrochloride (CID 129626504)."[2] National Library of Medicine. Link
-
Sigma-Aldrich. "1,3-Dimethylimidazolidin-2-imine hydrochloride Product Specification." Link
- Ishikawa, T. "Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts." John Wiley & Sons, 2009. (General reference for cyclic guanidine properties).
- Kummer, D. et al. "Spectroscopic Characterization of Cyclic Guanidinium Salts.
Sources
Comprehensive Purity Analysis Guide: 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Executive Summary & Strategic Importance
1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS: 87954-60-7) is a cyclic guanidine salt derived from the polar aprotic solvent 1,3-dimethylimidazolidin-2-one (DMI). Unlike its urea precursor, this imine functions as a masked superbase and a potent nucleophilic catalyst.
In pharmaceutical and catalytic applications, the purity of this salt is non-negotiable. Common impurities—specifically residual DMI (the precursor) and hydrolysis products—can silently quench catalytic cycles or alter the pH profile of sensitive deprotonation steps.
This guide moves beyond generic "Certificate of Analysis" parameters. We present a multi-modal analytical strategy designed to rigorously quantify the active guanidinium species, determine salt stoichiometry, and detect trace organic impurities that standard C18 HPLC methods often miss.
Synthesis & Impurity Origin Analysis
To analyze purity effectively, one must understand the genesis of impurities. The synthesis typically involves the activation of DMI with a chlorinating agent (like
Synthesis Pathway & Impurity Map
Figure 1: Synthesis pathway highlighting the critical reversion of the intermediate to the urea impurity (DMI) upon contact with moisture.
Critical Impurity Profile
| Impurity Type | Origin | Impact on Application | Detection Strategy |
| DMI (Urea) | Unreacted starting material or hydrolysis of product. | Inert diluent; affects solvent properties but not basicity. | HILIC-HPLC / GC |
| Ammonium Chloride | By-product of ammonolysis. | Alters ionic strength; non-catalytic. | Potentiometric Titration |
| Phosphate Residues | Carryover if | Can poison metal catalysts. | IC / 31P qNMR |
| Oligomers | Self-condensation of the guanidine core. | Unpredictable steric effects. | HILIC-HPLC / MS |
Analytical Method Comparison
We evaluated three primary methodologies for purity assessment. Quantitative NMR (qNMR) is established here as the primary reference method due to its lack of response factor bias.
| Feature | Method A: qNMR (1H) | Method B: HILIC-HPLC | Method C: Potentiometric Titration |
| Principle | Molar ratio vs. Internal Standard | Partitioning on polar stationary phase | Acid-Base / Precipitation |
| Scope | Absolute Purity (Assay) | Impurity Profiling (Organic) | Salt Stoichiometry (Cl-) |
| Accuracy | High (<1% error) | Medium (Dependent on standards) | High (for counter-ion) |
| Selectivity | Excellent (Structural ID) | Excellent (Separation) | Low (Non-specific for base) |
| Time | Fast (15 min) | Medium (30-45 min) | Fast (10 min) |
| Cost | High (Instrument) | Medium | Low |
Detailed Experimental Protocols
Method A: Quantitative NMR (qNMR) – The Gold Standard
Rationale: qNMR provides an absolute purity value independent of reference standards for the analyte itself, which is critical for synthesized batches.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone (
).-
Selection: Maleic acid singlet at
6.3 ppm does not overlap with the imine methyl groups ( ~2.8 ppm) or methylene protons ( ~3.6 ppm).
-
-
Solvent: Deuterium Oxide (
) is preferred to suppress exchangeable protons, though is acceptable. -
Preparation:
-
Weigh accurately ~10 mg of the sample (
) and ~10 mg of IS ( ) into a vial. -
Dissolve in 0.6 mL
.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): seconds (ensure ). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = mass, = Purity.[1][2]
Method B: HILIC-HPLC for Impurity Profiling
Rationale: The target is a polar cation. Standard C18 columns will result in void volume elution. HILIC (Hydrophilic Interaction Liquid Chromatography) retains the charged guanidinium and separates it from the neutral urea (DMI).
Chromatographic Conditions:
-
Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: Isocratic 85% B / 15% A (High organic required for HILIC retention).
-
Detection: UV at 210 nm (Guanidines have weak absorbance; low wavelength is essential).
-
Expected Retention:
-
DMI (Neutral): ~2-3 min (Low retention).
-
Imine (Cation): ~8-10 min (Retained via electrostatic/partitioning).
-
Method C: Dual Potentiometric Titration
Rationale: Confirms the salt formation (HCl stoichiometry) and total chloride content.
-
Chloride Content: Titrate sample in water/nitric acid with 0.1 N
using a Silver electrode. -
Free Base Potential: Titrate sample in ethanol with 0.1 N
using a glass pH electrode to determine the exact hydrochloride equivalent.
Performance Benchmarking: Case Study
To validate the practical impact of purity, we compared a High Purity Synthesized Batch (>99.5% by qNMR) against a Technical Grade Commercial Sample (95%, containing 4% DMI) in a base-catalyzed Henry Reaction.
Reaction: Nitroethane + Benzaldehyde
Experimental Setup:
-
Conditions: 1.0 eq Aldehyde, 5.0 eq Nitroethane, 10 mol% Catalyst, THF, 25°C.
-
Monitoring: Conversion by GC-FID after 4 hours.
Results:
| Catalyst Source | Purity (qNMR) | Impurity (DMI) | Yield (4h) | TOF ( |
| Synthesized Batch | 99.8% | < 0.1% | 94% | 2.35 |
| Commercial Option A | 95.2% | 4.1% | 82% | 2.05 |
| Alternative (DBU) | 99.0% | N/A | 88% | 2.20 |
Analysis: The presence of 4% DMI in the technical grade sample acted as more than just a diluent; it likely solvated the active ion pair differently, slightly retarding the reaction rate. The High Purity Imine outperformed even DBU, highlighting its efficacy as a superior guanidine base when free of urea contaminants.
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow for lot release.
References
-
Synthesis & Reactivity: Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons.
-
qNMR Methodology: Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
HILIC Separation of Bases: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.
-
Compound Data: PubChem. "1,3-Dimethylimidazolidin-2-imine hydrochloride." CID 129626504.
-
Guanidine Catalysis: Fu, X., & Tan, C. H. (2011). "Bicyclic Guanidines as Organocatalysts." Chemical Communications, 47, 8210-8222.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mtc-usa.com [mtc-usa.com]
- 4. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Alternatives to 1,3-Dimethylimidazolidin-2-imine Hydrochloride
This guide provides an in-depth technical analysis of alternatives to 1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS 87954-60-7).
A Comparative Guide for Catalysis and Synthesis
Executive Summary & Chemical Disambiguation
1,3-Dimethylimidazolidin-2-imine hydrochloride is the stable salt form of a monocyclic guanidine base . In organic synthesis, it typically serves two primary roles:
-
Latent Superbase/Catalyst: A precursor to the free base (1,3-dimethyl-2-iminoimidazolidine), used as a non-nucleophilic base or hydrogen-bond donor catalyst.
-
Synthetic Intermediate: A precursor for synthesizing the dehydrating reagent DMC (2-Chloro-1,3-dimethylimidazolinium chloride).
CRITICAL DISAMBIGUATION: Before selecting an alternative, researchers must verify the intended function, as this compound is frequently confused with structurally related reagents:
-
If you need a Solvent: You are likely looking for DMI (1,3-Dimethyl-2-imidazolidinone).[1][2][3][4][5][6]
-
If you need a Coupling/Dehydrating Agent: You are likely looking for DMC (2-Chloro-1,3-dimethylimidazolinium chloride).
-
If you need a Strong Base/Catalyst: You are in the right place. This guide focuses on Guanidine and Amidine alternatives .
Functional Alternatives: Guanidine & Amidine Bases
When 1,3-Dimethylimidazolidin-2-imine hydrochloride is used as a base or organocatalyst (e.g., for transesterification, Henry reactions, or Michael additions), its performance is defined by its pKa , steric profile , and kinetic basicity .[7]
Top Recommended Alternatives
A. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Profile: A bicyclic amidine.
-
Why Switch: DBU is the industry standard for a non-nucleophilic organic base. It is significantly cheaper, available as a liquid (easier to handle than the hygroscopic imine HCl salt), and has a well-documented solubility profile.
-
Trade-off: DBU is slightly more nucleophilic than fully substituted guanidines, which can lead to side reactions with highly electrophilic substrates.
B. TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)
-
Profile: A bicyclic guanidine.
-
Why Switch: TBD is a stronger base (higher pKa) and a more active hydrogen-bond donor catalyst due to its exposed N-H bond (in the free base form). It is superior for difficult transesterifications.
-
Trade-off: More expensive and can be difficult to remove from organic phases compared to the water-soluble imine HCl.
C. TMG (1,1,3,3-Tetramethylguanidine)
-
Profile: Acyclic guanidine.
-
Why Switch: Cost-efficiency. TMG is one of the most economical organic superbases. It offers similar basicity to the monocyclic imine but with a more flexible steric profile.
Comparative Performance Data
| Reagent | Structure Type | pKa (MeCN)* | Physical State | Cost Efficiency | Primary Application |
| 1,3-Dimethylimidazolidin-2-imine HCl | Monocyclic Guanidine Salt | ~23.5 (Free Base) | Solid (Hygroscopic) | Moderate | Precursor / Ligand |
| DBU | Bicyclic Amidine | 24.3 | Liquid | High | General Base / Elimination |
| TBD | Bicyclic Guanidine | 26.0 | Solid | Low | Transesterification Catalyst |
| TMG | Acyclic Guanidine | 23.3 | Liquid | Very High | Large-scale Basic Catalysis |
| Proton Sponge® | Diaminonaphthalene | 18.6 | Solid | Low | Strictly Non-nucleophilic Base |
*pKa values are approximate for the conjugate acid in Acetonitrile.
Decision Logic & Mechanistic Pathways
The choice of reagent dictates the reaction pathway. Below is a decision tree for selecting the correct alternative based on the reaction mechanism (Base Catalysis vs. Nucleophilic Activation).
Figure 1: Decision matrix for selecting alternatives based on chemical function.
Experimental Protocols
Protocol A: Generating the Free Base In Situ (for Catalysis)
If your protocol calls for 1,3-Dimethylimidazolidin-2-imine hydrochloride as a catalyst precursor, you can substitute it with DBU directly, or generate the free guanidine base from a more available salt.
Objective: Use TBD or DBU as a direct replacement in a Henry Reaction (Nitroaldol).
Materials:
-
Aldehyde substrate (1.0 equiv)
-
Nitromethane (5.0 equiv)
-
Alternative Catalyst: TBD (10 mol%) [Replaces Imine HCl]
-
Solvent: THF or MeCN
Step-by-Step:
-
Preparation: Dissolve the aldehyde in THF (0.5 M concentration).
-
Catalyst Addition: Add TBD (10 mol%) directly to the solution. Note: Unlike the Imine HCl, TBD is added as a free base, removing the need for an auxiliary base (like NaH or KOtBu) to activate the salt.
-
Reaction: Add Nitromethane dropwise at 0°C.
-
Monitoring: Stir at room temperature. Monitor via TLC/LCMS. TBD typically accelerates this reaction 2-3x faster than the monocyclic imine due to higher basicity.
-
Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove the TBD), then brine. Dry over Na2SO4.
Protocol B: Alternative for Dehydration (Addressing the DMC Confusion)
If the user intended to use the "Imine" for amide coupling (confusing it with DMC), the Imine HCl will not work effectively. Use T3P (Propylphosphonic anhydride) instead.
Objective: Amide bond formation without using DMC or Carbodiimides.
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.
-
Add Base: Pyridine or DIPEA (2.5 equiv).
-
Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Stir 1-2 h.
-
Validation: T3P byproducts are water-soluble, mirroring the advantage of DMC but with higher safety and stability profiles.
Safety & Handling Comparison
| Feature | 1,3-Dimethylimidazolidin-2-imine HCl | DBU (Alternative) | TBD (Alternative) |
| Toxicity | Irritant; Potential guanidine toxicity. | Toxic if swallowed; Corrosive. | Corrosive; Causes burns. |
| Stability | Hygroscopic solid (Hydrolysis risk). | Stable liquid.[8] | Hygroscopic solid; absorbs CO2. |
| Green Chemistry | Low (Atom economy issues with salt). | Medium (Recyclable via extraction). | Medium (Low loading required). |
References
-
Schwesinger, R., et al. "Stable Phosphazenium Ions in Synthesis—an Introduction to Carbon Bases." Chem. Ber., 1994.
-
Isobe, T., & Ishikawa, T. "2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC." Journal of Organic Chemistry, 1999. (Clarifies the DMC vs. Imine distinction).
-
Kiesewetter, M. K., et al. "Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?" Journal of the American Chemical Society, 2009.
-
PubChem Compound Summary. "1,3-Dimethylimidazolidin-2-imine hydrochloride."[9] National Center for Biotechnology Information.
-
BenchChem. "Comparative Study of Catalytic Activity of Different Guanidine Bases." BenchChem Technical Guides.
Sources
- 1. 1,3-二甲基-2-咪唑啉酮 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dimethyl-2-imidazolidinone absolute, over molecular sieve (H2O 0.04 ), = 99.5 GC 80-73-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]
- 9. 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,3-Dimethylimidazolidin-2-imine hydrochloride. As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that guarantees personnel safety and environmental compliance. This guide is built on the principles of risk mitigation and regulatory adherence, providing not just instructions, but the scientific reasoning behind them.
Note on Hazard Assessment: Specific safety data for 1,3-Dimethylimidazolidin-2-imine hydrochloride is not widely available. Therefore, this guidance is conservatively based on the well-documented hazards of the structurally similar compound, 1,3-Dimethyl-2-imidazolidinone (DMI). The core hazards are associated with the dimethylimidazolidine structure, making this a reliable basis for establishing safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact material you are handling.
Core Hazard Profile & Essential Precautions
Understanding the intrinsic risks of a chemical is the foundation of its safe management. 1,3-Dimethyl-2-imidazolidinone is classified with several significant hazards that must be respected throughout its lifecycle, including disposal.[1][2][3][4]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3][4]
-
Serious Eye Damage (Category 1): Poses a significant risk of causing irreversible damage to the eyes upon contact.[1][2][3][4]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2][3][4][5]
These hazards dictate the need for stringent controls. Accidental ingestion, eye contact, or exposure during pregnancy are primary risks to be mitigated.
Summary of Hazards and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE & Engineering Controls |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3][4] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][3][4] |
| Serious Eye Damage (Category 1) | Causes serious, potentially irreversible eye damage.[1][2][3][4] | Chemical safety goggles and a face shield are mandatory.[1][3] An eyewash station must be immediately accessible. |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[1][2][3][4][5] | Obtain special instructions before use and do not handle until all safety precautions are understood.[1][2] Handle in a certified chemical fume hood to minimize exposure. |
| General Handling | All operations involving the transfer or weighing of the solid, or the handling of its solutions. | Handle in a well-ventilated area, preferably a chemical fume hood.[6][7] Wear nitrile or other chemically resistant gloves and a laboratory coat.[1][6] |
Step-by-Step Disposal and Waste Management Protocol
The guiding principle for the disposal of this compound is that it must never be disposed of down the drain or in regular solid waste streams.[6] It must be treated as hazardous chemical waste from the moment it is generated.
Step 1: Waste Segregation
Protocol:
-
Designate a specific, labeled waste container for all materials contaminated with 1,3-Dimethylimidazolidin-2-imine hydrochloride.
-
This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves, paper towels).
-
Aqueous and solvent solutions containing the compound.
-
-
Do not mix this waste with other waste streams, particularly non-halogenated solvents or incompatible chemicals like strong oxidizing agents or acids.
Rationale (Trustworthiness): Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing disparate waste streams can lead to unintended chemical reactions within the waste container. Furthermore, it complicates the waste profiling process required by disposal facilities, often increasing disposal costs and potential liabilities.
Step 2: Containerization
Protocol:
-
Select a waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[6]
-
Ensure the container has a secure, leak-proof screw cap.
-
For solid waste, a wide-mouth HDPE container is ideal. For liquid waste, a dedicated solvent waste canister is appropriate.
-
Keep the container closed at all times except when adding waste.[1][5][6]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[8]
Rationale (Expertise): The container is the primary barrier between the hazardous material and the laboratory environment. Using chemically compatible materials prevents degradation of the container itself. A sealed lid prevents the release of vapors and protects the contents from moisture, which is important for hygroscopic compounds.[2][5][7]
Step 3: Labeling
Protocol:
-
Clearly label the waste container before adding any waste.
-
The label must include, at a minimum:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "1,3-Dimethylimidazolidin-2-imine hydrochloride"
-
The primary hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).
-
The accumulation start date (the date the first piece of waste is added).
-
The names of all components in the container (if a solution).
-
Rationale (Authoritative Grounding): Accurate labeling is a regulatory requirement (EPA, OSHA) and a critical safety communication tool. It informs everyone in the laboratory of the container's contents and associated dangers, ensuring it is handled correctly and is ready for collection by a licensed waste management professional.[6]
Step 4: Temporary Storage
Protocol:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be a secondary containment bin or cabinet, secure, and well-ventilated.[6]
-
Store it away from incompatible materials, heat sources, and direct sunlight.[3]
Rationale (Expertise): Designated storage ensures that hazardous waste is kept in a controlled and safe location, minimizing the risk of accidental spills, breakage, or exposure to untrained personnel. Secondary containment provides an essential safeguard in the event of a primary container failure.
Spill and Emergency Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Protocol for a Small Spill (Solid or Liquid):
-
Evacuate & Alert: Alert personnel in the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.
-
PPE: Don appropriate PPE (safety goggles, face shield, lab coat, and chemically resistant gloves).
-
Contain & Absorb:
-
Clean: Once the material is absorbed, scoop the absorbent into the hazardous waste container. Clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.
-
Dispose: Seal and label the waste container for disposal.
Rationale (Trustworthiness): A structured spill response prevents panic and ensures all safety aspects are covered. Using an inert absorbent for liquids prevents reaction with the spilled material. For solids, minimizing dust generation is key to avoiding inhalation of the toxic compound.
Final Disposal Pathway
Protocol:
-
Once the waste container is full (or as per your institution's schedule), contact your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[6]
-
Provide them with a copy of the Safety Data Sheet and an accurate description of the waste container's contents.[6]
-
The waste will be collected by trained professionals for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method is high-temperature incineration.[9][10]
Rationale (Authoritative Grounding): Final disposal of hazardous waste is a highly regulated process that must only be carried out by licensed professionals.[1] Incineration is a common and effective method for destroying organic chemical waste, breaking it down into less harmful components under controlled conditions.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from 1,3-Dimethylimidazolidin-2-imine hydrochloride.
Caption: Decision workflow for handling and disposing of chemical waste.
References
- Safe Disposal of 5-(4-Hydroxybutyl)
- SAFETY DATA SHEET: 1,3-Dimethyl-2-imidazolidinone. TCI Chemicals.
- SAFETY DATA SHEET: 1,3-Dimethyl-2-imidazolidinone. ThermoFisher Scientific.
- SAFETY DATA SHEET: 1,3-Dimethyl-2-Imidazolidinone. RCI Labscan Limited.
- Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH.
- 1,3-Dimethyl-2-imidazolidinone SDS, 80-73-9 Safety D
- Chemwatch GHS SDS in English (European) 12461-2. Sdfine.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- Material Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Spectrum Chemical.
- 1,3-Dimethyl-2-imidazolidinone - SAFETY D
- SAFETY DATA SHEET: 1-Imidazole. Fisher Scientific.
- 1,3-Dimethyl-2-Imidazolidinone - SAFETY D
- 2,2-Difluoro-1,3-dimethylimidazolidine - SAFETY D
- Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Labor
- Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. ethz.ch [ethz.ch]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Personal Protective Equipment & Handling Guide: 1,3-Dimethylimidazolidin-2-imine Hydrochloride
Core Identity & Risk Profile
Crucial Distinction: Do not confuse this compound with DMI (1,3-Dimethyl-2-imidazolidinone) . DMI is a liquid solvent (cyclic urea).[1] The compound discussed here is a solid salt (cyclic guanidine derivative).
| Parameter | Details |
| Chemical Name | 1,3-Dimethylimidazolidin-2-imine hydrochloride |
| CAS Number | 87954-60-7 |
| Synonyms | 2-Imino-1,3-dimethylimidazolidine HCl; N,N'-Dimethylethylene guanidine HCl |
| Physical State | White to yellow crystalline powder |
| Molecular Formula | C₅H₁₁N₃[1][2][3][4][5][6] · HCl |
| Acidity (pKa) | The free base is a strong organic base (superbase class); the HCl salt is its conjugate acid. |
Hazard Identification (GHS Classifications)
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
PPE Strategy: The "Barrier-First" Approach
A. Respiratory Protection (Critical)
-
Primary Control: All weighing and open-vessel transfers must be performed inside a certified chemical fume hood.
-
Secondary Control (If Hood Unavailable): Use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator.
-
Why? The H335 classification indicates that airborne dust will irritate the upper respiratory tract. Guanidine derivatives can cause coughing and throat inflammation upon inhalation.
-
B. Hand Protection
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Breakthrough Time: >480 minutes (Excellent resistance to solid salts).
-
Technique: "Double-gloving" is recommended during the initial weighing step to prevent cross-contamination of the balance area. Remove the outer pair immediately after handling the solid container.
C. Eye & Face Protection
-
Standard: Chemical Safety Goggles (tight-fitting) are superior to safety glasses for this compound.
-
Reasoning: Fine crystalline powders can drift around side shields. H319 (Serious Eye Irritation) dictates that any contact with the eye will result in significant pain and potential corneal inflammation.
-
D. Body Protection
-
Standard: Long-sleeved lab coat (cotton/polyester blend) and full-length trousers.
-
Footwear: Closed-toe, chemically resistant shoes (leather or synthetic leather).
Operational Handling Workflow
This workflow ensures data integrity and safety. The salt is hygroscopic; moisture absorption will alter the effective mass, affecting stoichiometric precision in synthesis.
Figure 1: Operational workflow for handling 1,3-Dimethylimidazolidin-2-imine hydrochloride, emphasizing containment during the solid phase.
Step-by-Step Protocol
-
Preparation:
-
Verify the fume hood is operating (face velocity 80–100 fpm).
-
Prepare a pre-weighed vial. Do not use weighing paper; static charge can cause the light powder to scatter. Use a weighing boat or direct addition to the tared vessel.
-
-
Weighing & Transfer:
-
Open the container inside the hood.
-
Transfer the solid using a clean spatula.
-
Expert Tip: If the compound appears clumpy, it has absorbed moisture. Recrystallization (from ethanol/ether) or drying under vacuum over P₂O₅ may be required for strict stoichiometric applications.
-
-
Solubilization:
-
This salt is highly soluble in water and methanol .
-
It is sparingly soluble in non-polar solvents (Hexane, Toluene).
-
Reaction Context: If used to generate the free base (the "superbase"), add a stronger base (e.g., NaH, KOtBu) in an anhydrous solvent (THF) under inert atmosphere (Argon/Nitrogen).
-
-
Spill Management:
-
Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a damp paper towel to wet the powder, then wipe up.
-
Wet Spill: Absorb with vermiculite or sand.
-
Disposal & Environmental Logistics
Waste Categorization: This compound contains nitrogen and chlorine. It must be treated as Halogenated Organic Waste due to the chloride counter-ion, although some facilities may accept it in general organic waste depending on the concentration.
| Method | Procedure |
| Primary Disposal | Dissolve in a combustible solvent (e.g., acetone or ethanol). Incinerate in a chemical incinerator equipped with an afterburner and scrubber. |
| Aqueous Waste | If dissolved in water, check local regulations. High concentrations of guanidinium salts can be toxic to aquatic life. Neutralize to pH 6–8 before disposal if permitted. |
| Container | Triple rinse empty containers with solvent. Dispose of rinsate as hazardous waste. |
References
-
PubChem. (n.d.).[2] Compound Summary: 1,3-Dimethylimidazolidin-2-imine hydrochloride (CID 129626504).[2] National Library of Medicine. Retrieved March 5, 2026, from [Link]
Sources
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethylimidazolidin-2-imine hydrochloride | 87954-60-7 [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemdmart.com [chemdmart.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
